Product packaging for H-D-4-Pal-OH.2HCl(Cat. No.:)

H-D-4-Pal-OH.2HCl

Cat. No.: B573353
M. Wt: 239.10 g/mol
InChI Key: NAMMTAFKUFJMSD-XCUBXKJBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-D-4-Pal-OH.2HCl is a useful research compound. Its molecular formula is C8H12Cl2N2O2 and its molecular weight is 239.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12Cl2N2O2 B573353 H-D-4-Pal-OH.2HCl

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-amino-3-pyridin-4-ylpropanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.2ClH/c9-7(8(11)12)5-6-1-3-10-4-2-6;;/h1-4,7H,5,9H2,(H,11,12);2*1H/t7-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAMMTAFKUFJMSD-XCUBXKJBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CC(C(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=CC=C1C[C@H](C(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

H-D-4-Pal-OH.2HCl chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-D-4-Pal-OH·2HCl, chemically known as (2R)-2-amino-3-pyridin-4-ylpropanoic acid dihydrochloride, is a derivative of the amino acid alanine. This technical guide provides a comprehensive overview of its chemical structure, properties, and available technical information. It is intended for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in utilizing non-natural amino acids as building blocks or standalone research compounds.

Chemical Structure and Properties

H-D-4-Pal-OH·2HCl is the dihydrochloride salt of the D-enantiomer of 4-pyridylalanine. The presence of the pyridine ring at the 4-position of the alanine side chain introduces unique electronic and steric properties compared to its natural counterpart, phenylalanine.

Chemical Structure:

  • IUPAC Name: (2R)-2-amino-3-pyridin-4-ylpropanoic acid;dihydrochloride[1]

  • Synonyms: 3-(4-Pyridyl)-D-alanine dihydrochloride, D-4-Pyridylalanine dihydrochloride, H-D-Ala(4-pyridyl)-OH·2HCl[1]

  • CAS Number: 174096-41-4[1]

  • Molecular Formula: C₈H₁₂Cl₂N₂O₂[1]

A summary of the key chemical and physical properties of H-D-4-Pal-OH·2HCl is presented in Table 1.

Table 1: Physicochemical Properties of H-D-4-Pal-OH·2HCl

PropertyValueReference
Molecular Weight239.10 g/mol [1]
Exact Mass238.0275830 Da
AppearanceWhite to off-white solid
Storage ConditionsStore lyophilized at -20°C, keep desiccated. In solution, store at -20°C and use within 1 month.
StabilityStable for 36 months in lyophilized form at -20°C.

Biological and Pharmacological Profile

Currently, there is limited publicly available information regarding the specific biological activity, mechanism of action, or pharmacological profile of H-D-4-Pal-OH·2HCl. It is broadly categorized as an amino acid derivative. Such derivatives are known to have diverse biological activities and are often explored as ergogenic supplements, influencing anabolic hormone secretion and providing fuel during exercise.

No specific signaling pathways modulated by H-D-4-Pal-OH·2HCl have been elucidated in the scientific literature. Its primary application appears to be as a specialized building block in peptide synthesis and other areas of chemical research.

Experimental Applications and Methodologies

For researchers intending to use H-D-4-Pal-OH·2HCl, standard protocols for handling and solubilizing amino acid hydrochlorides should be followed. Based on its structure, it is expected to be soluble in aqueous solutions. For in vitro and in vivo studies, careful consideration of the solvent and formulation is necessary. For example, a general approach for preparing stock solutions of similar amino acid derivatives involves dissolving the compound in an appropriate solvent like water or DMSO, followed by sterilization through filtration for biological assays.

Logical Workflow for Research Application

The following diagram illustrates a general workflow for the investigation and application of a research compound like H-D-4-Pal-OH·2HCl.

logical_workflow cluster_preclinical Preclinical Research & Development A Compound Acquisition (H-D-4-Pal-OH·2HCl) B Physicochemical Characterization A->B Purity & Identity C In Vitro Screening (Target Identification) B->C Solubility & Stability D Mechanism of Action Studies C->D Hit Confirmation E In Vivo Efficacy & Toxicology D->E Pathway Analysis F Lead Optimization E->F Structure-Activity Relationship

References

An In-Depth Technical Guide to 3-(4-pyridyl)-D-alanine dihydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-pyridyl)-D-alanine dihydrochloride is a synthetic amino acid derivative that has garnered significant interest in the fields of medicinal chemistry and drug development. Its unique structural features, particularly the presence of a pyridine ring in the side chain, impart distinct physicochemical properties that make it a valuable building block for the synthesis of novel peptides and peptidomimetics. This guide provides a comprehensive overview of the available technical information on 3-(4-pyridyl)-D-alanine dihydrochloride, including its synonyms, chemical properties, and its applications in research and development.

Chemical Identity and Synonyms

Accurate identification of chemical compounds is crucial for research and development. 3-(4-pyridyl)-D-alanine dihydrochloride is known by several synonyms and is assigned specific identifiers in various chemical databases.

Identifier Type Identifier Citation
IUPAC Name (2R)-2-amino-3-(pyridin-4-yl)propanoic acid dihydrochloride
CAS Number 174096-41-4[1]
Synonyms (R)-2-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride[1]
H-D-4-Pal-OH·2HCl
D-4-Pyridylalanine dihydrochloride

Physicochemical Properties

The physicochemical properties of 3-(4-pyridyl)-D-alanine dihydrochloride are essential for its handling, formulation, and application in chemical synthesis.

Property Value Citation
Molecular Formula C₈H₁₂Cl₂N₂O₂[1]
Molecular Weight 239.10 g/mol [1]
Appearance White to off-white powder
Solubility Soluble in water

Applications in Research and Drug Development

The primary application of 3-(4-pyridyl)-D-alanine dihydrochloride lies in its use as a non-canonical amino acid in solid-phase peptide synthesis (SPPS). The incorporation of this building block into peptide sequences can significantly influence the resulting molecule's conformation, stability, and biological activity.

Peptide Synthesis

3-(4-pyridyl)-D-alanine is utilized as a building block in the synthesis of peptides with potential therapeutic applications. The pyridine moiety can introduce unique structural constraints and potential for metal coordination, which can be exploited in the design of novel drug candidates.

Experimental Workflow for Peptide Synthesis:

G resin Solid Support Resin deprotection1 Fmoc Deprotection (e.g., Piperidine/DMF) resin->deprotection1 wash1 Washing (DMF) deprotection1->wash1 coupling Amino Acid Coupling (3-(4-pyridyl)-D-alanine, HATU, DIPEA) wash1->coupling wash2 Washing (DMF) coupling->wash2 deprotection2 Fmoc Deprotection wash2->deprotection2 elongation Peptide Chain Elongation (Repeat Deprotection, Coupling, Washing) deprotection2->elongation cleavage Cleavage from Resin (e.g., TFA cocktail) elongation->cleavage purification Purification (RP-HPLC) cleavage->purification

Caption: General workflow for solid-phase peptide synthesis incorporating 3-(4-pyridyl)-D-alanine.

Rationale for Incorporation

The pyridine nitrogen in the side chain of 3-(4-pyridyl)-D-alanine can act as a hydrogen bond acceptor or a metal ligand. This feature can be strategically employed to:

  • Enhance Receptor Binding: The pyridine ring can form specific interactions with receptor pockets, potentially increasing the affinity and selectivity of the peptide.

  • Improve Physicochemical Properties: The introduction of the polar pyridine group can modify the solubility and pharmacokinetic profile of the resulting peptide.

  • Introduce Structural Scaffolds: The rigid aromatic ring can act as a scaffold to orient other pharmacophoric groups in a desired conformation.

Experimental Protocols

While specific, detailed experimental protocols for the synthesis and application of 3-(4-pyridyl)-D-alanine dihydrochloride are not widely published in peer-reviewed literature, general methodologies for solid-phase peptide synthesis are well-established and can be adapted.

General Protocol for Fmoc-Based Solid-Phase Peptide Synthesis:

  • Resin Swelling: The solid support resin (e.g., Rink amide resin) is swollen in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: The N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group is removed by treating the resin with a solution of piperidine in DMF (typically 20%).

  • Washing: The resin is thoroughly washed with DMF to remove excess piperidine and by-products.

  • Amino Acid Coupling: The desired amino acid, in this case, Fmoc-3-(4-pyridyl)-D-alanine-OH, is activated using a coupling reagent (e.g., HATU, HBTU) in the presence of a base (e.g., DIPEA) and then added to the resin. The reaction is allowed to proceed until completion.

  • Washing: The resin is again washed with DMF to remove unreacted reagents.

  • Repeat Cycles: Steps 2-5 are repeated for each subsequent amino acid in the desired peptide sequence.

  • Final Deprotection and Cleavage: Once the peptide chain is assembled, the N-terminal Fmoc group is removed. The peptide is then cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification: The crude peptide is precipitated, and purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data

Currently, there is a notable absence of publicly available, peer-reviewed quantitative data specifically for 3-(4-pyridyl)-D-alanine dihydrochloride concerning its biological activity (e.g., IC₅₀, EC₅₀), pharmacokinetics, and toxicity. Such data is typically generated during the preclinical development of drug candidates containing this amino acid derivative. Researchers are encouraged to perform these studies as part of their drug discovery programs.

Signaling Pathways and Mechanism of Action

The mechanism of action of peptides containing 3-(4-pyridyl)-D-alanine is entirely dependent on the overall sequence and the biological target. The pyridyl moiety can contribute to the interaction with the target protein, but it does not have a known intrinsic signaling role on its own. The design of peptides incorporating this amino acid is guided by the desired interaction with a specific receptor or enzyme.

Logical Relationship in Drug Design:

G target Biological Target (Receptor/Enzyme) peptide_design Peptide Design (Sequence Selection) target->peptide_design amino_acid Incorporate 3-(4-pyridyl)-D-alanine peptide_design->amino_acid synthesis Peptide Synthesis (SPPS) amino_acid->synthesis bio_activity Biological Activity (Binding Affinity, Efficacy) synthesis->bio_activity optimization Lead Optimization bio_activity->optimization optimization->peptide_design

Caption: The iterative process of drug design incorporating unnatural amino acids like 3-(4-pyridyl)-D-alanine.

Conclusion

3-(4-pyridyl)-D-alanine dihydrochloride is a valuable tool for medicinal chemists and drug developers. Its incorporation into peptides offers opportunities to modulate their structural and biological properties, potentially leading to the discovery of novel therapeutics. While a significant amount of proprietary research likely exists, the publicly available data is limited. Further publication of experimental protocols and quantitative data would greatly benefit the scientific community and accelerate the application of this promising building block in drug discovery.

References

Uncharted Territory: The Elusive Role of H-D-4-Pal-OH.2HCl in Neuroscience

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing literature and supplier data reveals a significant gap in the scientific understanding of H-D-4-Pal-OH.2HCl's applications within neuroscience research. Despite its availability from various chemical suppliers, its specific mechanism of action, in-vivo effects, and potential signaling pathways in the context of neuroscience remain undocumented in publicly accessible research.

This compound, identified as an alanine or phenylalanine derivative, is commercially available for research purposes.[1][2][3][4][5] Product listings provide basic chemical information, including its molecular formula (C8H12Cl2N2O2.2HCl) and weight (239.2), and handling instructions. One notable characteristic of the related compound, 4-pyridylalanine, is its ability to increase the aqueous solubility of peptides when used as a substitute for phenylalanine and tyrosine residues. This property could theoretically be of interest in drug development, including neuropharmacology, by enhancing the bioavailability of peptide-based therapeutics.

However, a thorough search for its application in neuroscience, including in-vivo studies, electrophysiological recordings, or elucidation of its signaling pathways, yielded no specific results. General statements regarding amino acid derivatives suggest their potential to influence anabolic hormone secretion and serve as fuel during exercise, but these are broad assertions not directly linked to this compound or neuroscience.

The absence of published research presents a significant challenge in providing an in-depth technical guide as requested. Key experimental data, which would form the basis for quantitative analysis and methodological description, is not available. Consequently, the creation of structured data tables and detailed experimental protocols is not feasible at this time.

Potential Avenues for Future Investigation

Given the lack of existing research, the following conceptual workflow outlines a potential approach for future investigation into the neuroscientific applications of this compound. This workflow is hypothetical and serves as a roadmap for researchers interested in exploring this compound.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: In Vivo Validation A Initial Screening: Neuronal cell viability assays (e.g., MTT, LDH) B Receptor Binding Assays: Identify potential molecular targets (e.g., GPCRs, ion channels) A->B C Electrophysiology: Patch-clamp recordings to assess effects on neuronal excitability B->C D Signaling Pathway Analysis: Western blot, ELISA for key intracellular signaling molecules C->D E Gene Expression Profiling: Microarray or RNA-Seq to identify -regulated genes D->E F Animal Model Studies: Behavioral assays relevant to neurological disorders E->F G Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis F->G H Histological and Immunohistochemical Analysis of brain tissue G->H

Figure 1. A hypothetical experimental workflow for investigating the neuroscientific applications of this compound.

This proposed workflow begins with fundamental in vitro studies to assess basic cytotoxicity and identify potential molecular targets. Positive hits would then lead to a more in-depth analysis of the underlying mechanism of action, including the investigation of intracellular signaling cascades. Finally, promising in vitro findings would be validated in animal models to assess behavioral effects and in vivo target engagement.

Envisioned Signaling Pathway Exploration

Should initial screening suggest an interaction with a G-protein coupled receptor (GPCR), a subsequent investigation might focus on downstream signaling pathways, such as the cyclic AMP (cAMP) or phospholipase C (PLC) pathways. A conceptual diagram of such a pathway is presented below.

G cluster_0 Extracellular cluster_1 Plasma Membrane cluster_2 Intracellular This compound This compound GPCR Putative GPCR This compound->GPCR G_Protein G-Protein GPCR->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Downstream_Kinase Downstream Kinase (e.g., PKA) Second_Messenger->Downstream_Kinase Cellular_Response Cellular Response Downstream_Kinase->Cellular_Response

Figure 2. A conceptual signaling pathway illustrating a potential mechanism of action for this compound.

This diagram illustrates a hypothetical scenario where this compound acts as a ligand for a GPCR, initiating a cascade of intracellular events. It is important to emphasize that this is a speculative model and requires experimental validation.

References

The Role of H-D-4-Pal-OH.2HCl in Cancer Drug Discovery: An Uncharted Territory

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive review of scientific literature and publicly available data, there is currently no established role for H-D-4-Pal-OH.2HCl in the field of cancer drug discovery. This in-depth technical guide sought to elucidate the compound's mechanism of action, summarize quantitative efficacy data, and provide detailed experimental protocols. However, extensive searches have revealed a significant absence of research pertaining to the biological activity of this compound in the context of oncology.

This compound, chemically known as 3-(4-pyridyl)-D-alanine dihydrochloride, is a derivative of the amino acid alanine.[1][2] It is available commercially from various chemical suppliers for research purposes. While some vendors may list it under broad categories such as "cancer research," this appears to be a general classification for amino acid derivatives rather than an indication of specific, scientifically validated anti-cancer properties.

The core requirements of this guide—to present quantitative data, detailed experimental methodologies, and visualizations of signaling pathways—cannot be fulfilled due to the lack of primary research on this specific compound's effects on cancer cells or in preclinical cancer models. Searches for studies investigating the cytotoxicity, apoptotic induction, or cell signaling modulation of this compound in cancer have not yielded any relevant results.

Consequently, it is not possible to provide the requested data tables summarizing quantitative metrics like IC50 values or tumor growth inhibition, nor can detailed experimental protocols be outlined. Furthermore, the mandatory visualization of signaling pathways and experimental workflows using Graphviz is not feasible as there are no described mechanisms of action to depict.

References

H-D-4-Pal-OH·2HCl: A Versatile Building Block for Novel Peptide Pharmaceuticals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The landscape of drug discovery is continually evolving, with a significant focus on enhancing the therapeutic properties of peptide-based pharmaceuticals. A key strategy in this endeavor is the incorporation of non-natural amino acids to modulate the pharmacological profile of these molecules. H-D-4-Pal-OH·2HCl, chemically known as (2R)-2-amino-3-(pyridin-4-yl)propanoic acid dihydrochloride, has emerged as a critical building block in this field. Its unique pyridyl side chain offers a means to improve aqueous solubility, enhance metabolic stability, and introduce novel binding interactions, thereby addressing some of the inherent limitations of natural peptides. This technical guide provides a comprehensive overview of H-D-4-Pal-OH·2HCl, including its chemical properties, its role in the synthesis of innovative pharmaceuticals, and detailed experimental protocols for its application. We will explore its utility in developing therapeutics targeting key biological pathways, such as the p53-MDM2 interaction, the glucagon receptor, and viral proteases.

Introduction to H-D-4-Pal-OH·2HCl

H-D-4-Pal-OH·2HCl, also referred to as D-4-Pyridylalanine dihydrochloride, is a synthetic amino acid derivative that has garnered significant interest in medicinal chemistry and drug development. Structurally, it is an analogue of phenylalanine where the phenyl ring is replaced by a pyridine ring. This substitution imparts distinct physicochemical properties that can be leveraged to optimize peptide drug candidates. The presence of the nitrogen atom in the pyridyl ring allows for improved hydrophilicity and the potential for hydrogen bonding, which can be crucial for enhancing solubility and target engagement.

The dihydrochloride salt form ensures stability and ease of handling in laboratory settings. As a building block, it is typically used in its Nα-Fmoc protected form (Fmoc-D-4-Pal-OH) for solid-phase peptide synthesis (SPPS), the standard method for assembling peptides in a controlled, stepwise manner.

Physicochemical Properties of H-D-4-Pal-OH·2HCl

A thorough understanding of the chemical and physical properties of H-D-4-Pal-OH·2HCl is essential for its effective utilization in peptide synthesis and drug design.

PropertyValueSource
IUPAC Name (2R)-2-amino-3-pyridin-4-ylpropanoic acid;dihydrochloride[1]
Synonyms H-D-4-Pal-OH·2HCl, D-4-Pyridylalanine dihydrochloride, (R)-2-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride[1]
Molecular Formula C₈H₁₂Cl₂N₂O₂[1]
Molecular Weight 239.10 g/mol [1]
Appearance White to off-white solidCommercially available data
Solubility Soluble in waterGeneral knowledge

Applications in Novel Pharmaceutical Development

The incorporation of H-D-4-Pal-OH·2HCl into peptide sequences has led to the development of promising drug candidates across various therapeutic areas. The pyridylalanine substitution can significantly enhance the pharmacological properties of peptides.

Enhancing Anti-Cancer Peptides: Targeting the p53-MDM2 Interaction

The tumor suppressor protein p53 plays a critical role in preventing cancer formation. Its activity is negatively regulated by the oncoprotein MDM2. Disrupting the p53-MDM2 interaction is a key strategy in cancer therapy to reactivate p53. Peptides that mimic the p53 binding domain on MDM2 are potent inhibitors of this interaction. The incorporation of D-4-pyridylalanine into these peptides can enhance their anti-proliferative activities. For instance, conjugation of a p53-derived peptide with a pyridylalanine-containing RGD peptide has been shown to enhance its anti-proliferative effects by two-fold[2].

p53_MDM2_pathway cluster_stress Cellular Stress cluster_activation p53 Activation cluster_response Cellular Response DNA Damage DNA Damage p53 p53 DNA Damage->p53 Oncogene Activation Oncogene Activation Oncogene Activation->p53 p53_MDM2 p53-MDM2 (Inactive Complex) p53->p53_MDM2 Binding Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest Apoptosis Apoptosis p53->Apoptosis DNA Repair DNA Repair p53->DNA Repair MDM2 MDM2 MDM2->p53_MDM2 p53_MDM2->p53 Ubiquitination & Degradation H-D-4-Pal-OH.2HCl\nPeptide Inhibitor This compound Peptide Inhibitor This compound\nPeptide Inhibitor->p53_MDM2 Inhibits Interaction

Caption: p53-MDM2 signaling pathway and the role of peptide inhibitors.

Improving Glucagon Analogues for Diabetes Management

Glucagon is a peptide hormone that plays a crucial role in regulating blood glucose levels. However, its therapeutic use is hampered by its poor solubility and stability in aqueous solutions. Researchers have successfully incorporated pyridylalanine residues into glucagon analogues to overcome these limitations. The substitution of hydrophobic aromatic residues with the more hydrophilic pyridylalanine enhances the aqueous solubility and chemical stability of the peptide without compromising its biological activity. This modification leads to glucagon analogues with superior biophysical properties, making them more suitable for pharmaceutical formulation and clinical use in managing hypoglycemia.

glucagon_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Glucagon Glucagon Analogue (with H-D-4-Pal-OH) GCGR Glucagon Receptor (GPCR) Glucagon->GCGR Binds G_Protein G Protein GCGR->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Glycogen Glycogen PKA->Glycogen Phosphorylates Glycogen Phosphorylase Glucose Glucose Glycogen->Glucose Glycogenolysis

Caption: Glucagon signaling pathway initiated by a glucagon analogue.

Development of Antiviral Peptides: Zika Virus Protease Inhibitors

The Zika virus NS2B-NS3 protease is essential for viral replication and is a prime target for antiviral drug development. Peptides that can inhibit this protease are of significant therapeutic interest. The incorporation of unnatural amino acids, such as derivatives of D-4-pyridylalanine, into peptide sequences has been explored to create potent and selective inhibitors. For example, a cyclized peptide containing a modified pyridylalanine has been shown to be a high-affinity inhibitor of the Zika virus protease.

zika_protease_inhibition cluster_protease Zika Virus Protease cluster_inhibition Inhibition cluster_outcome Outcome Protease NS2B-NS3 Protease Inactive_Complex Protease-Inhibitor Complex (Inactive) Protease->Inactive_Complex Cleavage Polyprotein Cleavage Protease->Cleavage Mediates Active_Site Active Site Viral_Polyprotein Viral Polyprotein Viral_Polyprotein->Active_Site Binds to Inhibitor Peptide Inhibitor (with H-D-4-Pal-OH derivative) Inhibitor->Active_Site Binds to Inhibitor->Inactive_Complex No_Replication Viral Replication Blocked Inactive_Complex->No_Replication Replication Viral Replication Cleavage->Replication

Caption: Mechanism of Zika virus protease inhibition by a peptide analogue.

Quantitative Data on Developed Pharmaceuticals

The following tables summarize representative quantitative data for peptide inhibitors targeting the aforementioned biological pathways. While specific data for peptides containing H-D-4-Pal-OH·2HCl is not always available in the public domain, the provided data for related peptide inhibitors illustrates the potency that can be achieved.

Table 1: Representative Inhibitory Activity of p53-MDM2 Peptide Inhibitors

Peptide InhibitorTargetAssay TypeIC₅₀ (nM)K_d_ (nM)Reference
DPMI-αMDM2Competitive Binding-219
DPMI-γMDM2Competitive Binding-53
Nutlin-3a (small molecule)MDM2Competitive Binding90-
AM-8553 (small molecule)MDM2Competitive Binding1.10.4

Table 2: Representative Activity of Glucagon and GLP-1 Receptor Analogues

Peptide AnalogueReceptorAssay TypeEC₅₀ (nM)IC₅₀ (nM)Reference
GLP-1GLP-1RcAMP Assay0.081.5
Exendin-4GLP-1RcAMP Assay-6
(Val⁸)GLP-1GLP-1RCompetitive Binding-81.1
GlucagonGLP-1RcAMP Assay4-

Table 3: Representative Inhibitory Activity of Zika Virus NS2B-NS3 Protease Inhibitors

InhibitorAssay TypeIC₅₀ (µM)K_i_ (µM)Reference
Compound 8Enzyme-based fluorescence6.85-
Compound 3Enzyme-based fluorescence14.01-
Compound 9Enzyme-based fluorescence14.2-
Competitive InhibitorEnzyme kinetics~5-109.5

Experimental Protocols

Detailed and reliable experimental protocols are fundamental for the successful application of H-D-4-Pal-OH·2HCl in pharmaceutical research.

Solid-Phase Peptide Synthesis (SPPS) of a Pyridylalanine-Containing Peptide

This protocol outlines the general steps for incorporating Fmoc-D-4-Pal-OH into a peptide sequence using manual SPPS.

spss_workflow Resin 1. Resin Swelling Deprotection1 2. Fmoc Deprotection Resin->Deprotection1 Wash1 3. Washing Deprotection1->Wash1 Coupling 4. Amino Acid Coupling (Fmoc-D-4-Pal-OH) Wash1->Coupling Wash2 5. Washing Coupling->Wash2 Repeat 6. Repeat Steps 2-5 for each amino acid Wash2->Repeat Deprotection2 7. Final Fmoc Deprotection Repeat->Deprotection2 Wash3 8. Washing Deprotection2->Wash3 Cleavage 9. Cleavage from Resin & Side-chain Deprotection Wash3->Cleavage Purification 10. Purification (HPLC) Cleavage->Purification Analysis 11. Analysis (Mass Spec) Purification->Analysis

Caption: Workflow for solid-phase peptide synthesis.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-D-4-Pal-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or OxymaPure®

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin's linker.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess piperidine and byproducts.

  • Amino Acid Coupling:

    • Dissolve Fmoc-D-4-Pal-OH (3 equivalents relative to resin substitution) and HOBt/OxymaPure® (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the amino acid solution to activate the carboxylic acid.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Monitor the coupling reaction using a Kaiser test.

  • Washing: Wash the resin with DMF (3x) and DCM (3x) to remove unreacted reagents.

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.

  • Washing: Wash the resin with DMF (3x) and DCM (3x) and dry the resin under vacuum.

  • Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

p53-MDM2 Interaction Assay (Fluorescence Polarization)

This assay measures the ability of a peptide inhibitor to disrupt the interaction between p53 and MDM2.

Materials:

  • Fluorescently labeled p53-derived peptide (e.g., Rhodamine-labeled)

  • Recombinant human MDM2 protein

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20)

  • Peptide inhibitor containing D-4-pyridylalanine

  • 384-well black plates

Procedure:

  • Prepare a dilution series of the peptide inhibitor in the assay buffer.

  • In a 384-well plate, add the fluorescently labeled p53 peptide (e.g., 50 nM final concentration) and the recombinant MDM2 protein (e.g., 1 µM final concentration) to each well.

  • Add the diluted peptide inhibitor to the wells. Include control wells with no inhibitor.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths (e.g., 531 nm excitation and 595 nm emission for Rhodamine).

  • Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Glucagon Receptor Activation Assay (cAMP Measurement)

This assay determines the ability of a glucagon analogue to activate the glucagon receptor and induce the production of cyclic AMP (cAMP).

Materials:

  • HEK293 cells stably expressing the human glucagon receptor

  • Cell culture medium

  • Glucagon analogue containing D-4-pyridylalanine

  • cAMP assay kit (e.g., HTRF or ELISA-based)

  • 96-well cell culture plates

Procedure:

  • Seed the HEK293-glucagon receptor cells in a 96-well plate and incubate overnight.

  • Prepare a serial dilution of the glucagon analogue in assay buffer.

  • Remove the cell culture medium and add the diluted glucagon analogue to the cells.

  • Incubate for 1 hour at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Determine the EC₅₀ value by plotting the cAMP concentration against the logarithm of the analogue concentration and fitting the data to a sigmoidal dose-response curve.

Zika Virus NS2B-NS3 Protease Inhibition Assay (Fluorescent)

This assay measures the inhibition of Zika virus protease activity by a peptide inhibitor.

Materials:

  • Recombinant Zika virus NS2B-NS3 protease

  • Fluorogenic protease substrate (e.g., Bz-Nle-KRR-AMC)

  • Assay buffer (e.g., 25 mM Tris-HCl, pH 7.6, 5% glycerol, 0.5 mM EDTA)

  • Peptide inhibitor containing a D-4-pyridylalanine derivative

  • 96-well black microtiter plate

Procedure:

  • Prepare a dilution series of the peptide inhibitor in the assay buffer.

  • In a 96-well plate, add the assay buffer, the fluorogenic substrate (e.g., 5 µM final concentration), and the diluted peptide inhibitor.

  • Initiate the reaction by adding the Zika virus NS2B-NS3 protease (e.g., 50 nM final concentration) to each well.

  • Immediately measure the increase in fluorescence over time using a plate reader with excitation at 340-360 nm and emission at 440-460 nm.

  • Calculate the initial reaction rates and determine the percentage of inhibition for each inhibitor concentration.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. To determine the inhibition constant (K_i_), perform the assay with varying substrate concentrations.

Conclusion

H-D-4-Pal-OH·2HCl is a valuable and versatile building block for the development of novel peptide-based pharmaceuticals. Its incorporation into peptide sequences can significantly improve key drug-like properties, including solubility and stability, leading to enhanced therapeutic potential. The examples of its application in creating inhibitors of the p53-MDM2 interaction, improved glucagon analogues, and potent Zika virus protease inhibitors highlight its broad utility in addressing diverse medical needs. The detailed experimental protocols provided in this guide offer a practical framework for researchers to utilize H-D-4-Pal-OH·2HCl in their own drug discovery and development efforts, paving the way for the next generation of innovative peptide therapeutics.

References

The Rising Profile of Pyridyl-alanine Containing Peptides: A Technical Guide to Their Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids into peptide structures has emerged as a powerful strategy in modern drug discovery, enabling the fine-tuning of therapeutic properties. Among these, pyridyl-alanine (Pal), a synthetic amino acid featuring a pyridine ring, has garnered significant attention. Its unique electronic and structural characteristics offer a versatile tool to enhance the biological activity, solubility, and stability of peptides. This technical guide provides an in-depth exploration of the biological activities of pyridyl-alanine containing peptides, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Introduction to Pyridyl-alanine and its Significance

Pyridyl-alanine is an aromatic amino acid analog where a phenyl ring is replaced by a pyridine ring. This substitution introduces a nitrogen atom into the aromatic system, which can significantly alter the physicochemical properties of the resulting peptide. The position of the nitrogen atom within the pyridine ring gives rise to three isomers: 2-pyridyl-alanine (2-Pal), 3-pyridyl-alanine (3-Pal), and 4-pyridyl-alanine (4-Pal). Each isomer imparts distinct properties to the peptide due to differences in basicity, hydrogen bonding capacity, and dipole moment.[1]

The inclusion of pyridyl-alanine residues in peptide sequences has been shown to:

  • Enhance Aqueous Solubility: The hydrophilic nature of the pyridine ring can improve the solubility of otherwise hydrophobic peptides, a critical factor for drug formulation and delivery.[1][2]

  • Modulate Receptor Binding and Activity: The pyridine nitrogen can act as a hydrogen bond acceptor and participate in metal coordination, influencing the peptide's interaction with its biological target. The specific isomer of pyridyl-alanine is crucial in determining the binding affinity and functional activity.[3][4]

  • Improve Metabolic Stability: The modification of native peptide sequences with pyridyl-alanine can confer resistance to proteolytic degradation, thereby extending their in vivo half-life.

  • Serve as a Scaffold for Bioconjugation: The pyridine ring can be a site for chemical modification, allowing for the attachment of other molecules such as imaging agents or cytotoxic drugs.

Quantitative Analysis of Biological Activity

The biological potency of pyridyl-alanine containing peptides is typically quantified through various in vitro and in vivo assays. The following tables summarize key quantitative data from published studies, highlighting the impact of pyridyl-alanine incorporation on different biological activities.

Table 1: Receptor Binding Affinity and Potency of Pyridyl-alanine Containing Peptides
Peptide/AnalogTarget ReceptorAssay TypeQuantitative ValueReference
[natLu-DOTA-[l2Pal3]-LM3]Somatostatin Receptor 2 (SST2)Inhibition Assay (IC50)2.5-fold higher than natLu-DOTA-LM3
[natLu-DOTA-[3Pal3]-LM3]Somatostatin Receptor 2 (SST2)Inhibition Assay (IC50)2.5-fold higher than natLu-DOTA-LM3
[natLu-DOTA-[4Pal3]-LM3]Somatostatin Receptor 2 (SST2)Inhibition Assay (IC50)Similar to natLu-DOTA-LM3
[177Lu-DOTA-[l2Pal3]-LM3]Somatostatin Receptor 2 (SST2)Saturation Binding (Kd)0.18 ± 0.02 nM
[177Lu-DOTA-[3Pal3]-LM3]Somatostatin Receptor 2 (SST2)Saturation Binding (Kd)0.15 ± 0.01 nM
[177Lu-DOTA-[4Pal3]-LM3]Somatostatin Receptor 2 (SST2)Saturation Binding (Kd)0.11 ± 0.01 nM
[177Lu-DOTA-LM3]Somatostatin Receptor 2 (SST2)Saturation Binding (Kd)0.09 ± 0.02 nM
15-His17(2-Pya)Human IgG1Surface Plasmon Resonance (Kd)75.7 nM
15-His17(3-Pya)Human IgG1Surface Plasmon Resonance (Kd)550 nM
15-His17(4-Pya)Human IgG1Surface Plasmon Resonance (Kd)533 nM
Gcg[3-Pal6,10,13, Aib16]Glucagon ReceptorIn vivo hypoglycemia in ratsComparable to native glucagon
D28 Glucagon AnalogGlucagon ReceptorcAMP Production (Luciferase Reporter)>70% potency of native glucagon
Cex Glucagon AnalogGlucagon ReceptorcAMP Production (Luciferase Reporter)Slightly less potent than native glucagon
[Aib8]-GLP-1(7–36)-NH2GLP-1 ReceptorReceptor Binding (IC50)0.45 nM
[Gly8]-GLP-1(7–36)-NH2GLP-1 ReceptorReceptor Binding (IC50)2.8 nM
Native GLP-1GLP-1 ReceptorReceptor Binding (IC50)0.78 nM
[d-Ala8]-GLP-1GLP-1 ReceptorReceptor Binding (IC50)0.15 nM
[d-Ala8]-GLP-1GLP-1 ReceptorBiological Activity (EC50)0.8 nM
Native GLP-1GLP-1 ReceptorBiological Activity (EC50)0.8 nM
Table 2: Anticancer and Antimicrobial Activities of Pyridyl-alanine Containing and Related Peptides
Peptide/CompoundTargetAssay TypeQuantitative Value (µM)Reference
Pyridine-urea 8eMCF-7 breast cancer cellsProliferation Assay (IC50)0.22 (48h), 0.11 (72h)
Pyridine-urea 8nMCF-7 breast cancer cellsProliferation Assay (IC50)1.88 (48h), 0.80 (72h)
Doxorubicin (reference)MCF-7 breast cancer cellsProliferation Assay (IC50)1.93 (48h)
Pyridine-urea 8bVEGFR-2Inhibition Assay (IC50)5.0 ± 1.91
Pyridine-urea 8eVEGFR-2Inhibition Assay (IC50)3.93 ± 0.73
Sorafenib (reference)VEGFR-2Inhibition Assay (IC50)0.09 ± 0.01
Temporin-LaLiver cancer cellsProliferation Assay (IC50)11.19
p53 peptide-RGD conjugate (via Pal)MDM2/IntegrinAntiproliferative Assay2-fold enhancement
Aurein 1.2S. aureusMIC1-16 µg/mL
Aurein 1.2E. faecalisMIC1-16 µg/mL
Aurein 1.2S. pyogenesMIC1-16 µg/mL
Cecropin B2E. coliMIC0.207 mg/mL
Cecropin B2S. aureusMIC1.656 mg/mL

Key Signaling Pathways Modulated by Pyridyl-alanine Peptides

The biological effects of pyridyl-alanine containing peptides are mediated through their interaction with specific cellular receptors, which in turn triggers downstream signaling cascades.

Glucagon Receptor Signaling

Glucagon and its analogs, including those containing pyridyl-alanine, bind to the glucagon receptor (GCGR), a G-protein coupled receptor (GPCR) primarily expressed in the liver. This binding activates a Gαs protein, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates key enzymes involved in glucose metabolism, ultimately leading to an increase in blood glucose levels.

Glucagon_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glucagon Glucagon or Pyridyl-alanine Analog GCGR Glucagon Receptor (GCGR) Glucagon->GCGR Binds G_protein Gαsβγ GCGR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active Phosphorylase_Kinase_inactive Inactive Phosphorylase Kinase PKA_active->Phosphorylase_Kinase_inactive Phosphorylates Phosphorylase_Kinase_active Active Phosphorylase Kinase Phosphorylase_Kinase_inactive->Phosphorylase_Kinase_active Glycogen_Phosphorylase_inactive Inactive Glycogen Phosphorylase Phosphorylase_Kinase_active->Glycogen_Phosphorylase_inactive Phosphorylates Glycogen_Phosphorylase_active Active Glycogen Phosphorylase Glycogen_Phosphorylase_inactive->Glycogen_Phosphorylase_active Glucose Glucose Glycogen_Phosphorylase_active->Glucose Breaks down Glycogen Glycogen Glycogen->Glycogen_Phosphorylase_active

Caption: Glucagon Receptor Signaling Pathway.

Somatostatin Receptor Signaling

Somatostatin analogs containing pyridyl-alanine primarily target somatostatin receptors (SSTRs), which are also GPCRs. The binding of these peptides, particularly to SSTR2, activates a Gαi protein. This inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. Reduced cAMP and subsequent downstream signaling events result in the inhibition of hormone secretion and cell proliferation, effects that are beneficial in the treatment of neuroendocrine tumors.

Somatostatin_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Somatostatin Somatostatin or Pyridyl-alanine Analog SSTR Somatostatin Receptor (SSTR) Somatostatin->SSTR Binds G_protein Gαiβγ SSTR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC Downstream Downstream Signaling (e.g., PKA inhibition) cAMP->Downstream Leads to Biological_Effect Inhibition of Hormone Secretion & Cell Proliferation Downstream->Biological_Effect Results in

Caption: Somatostatin Receptor Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of pyridyl-alanine containing peptides.

Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a pyridyl-alanine containing peptide using the Fmoc/tBu strategy.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-L-pyridyl-alanine)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and HBTU/HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.

    • Wash the resin with DMF and DCM.

    • Perform a Kaiser test to ensure complete coupling. Repeat the coupling step if necessary.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and gently agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry.

SPPS_Workflow Start Start with Rink Amide Resin Swell 1. Resin Swelling (DMF) Start->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF, DCM) Deprotect->Wash1 Couple 3. Amino Acid Coupling (Fmoc-Pal-OH, HBTU/HOBt, DIPEA) Wash1->Couple Wash2 Wash (DMF, DCM) Couple->Wash2 Kaiser Kaiser Test Wash2->Kaiser Loop Repeat for each amino acid Kaiser->Loop Incomplete Final_Wash Final Wash (DCM) Kaiser->Final_Wash Complete Loop->Couple Cleave 4. Cleavage & Deprotection (TFA/TIS/H2O) Final_Wash->Cleave Precipitate 5. Precipitation (Cold Diethyl Ether) Cleave->Precipitate Purify 6. Purification (RP-HPLC) Precipitate->Purify Analyze 7. Analysis (Mass Spectrometry) Purify->Analyze End Pure Peptide Analyze->End

Caption: Solid-Phase Peptide Synthesis Workflow.

In Vitro Cell Viability (MTT) Assay for Anticancer Activity

This protocol is for assessing the cytotoxic effect of pyridyl-alanine containing peptides on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa)

  • Complete cell culture medium

  • Pyridyl-alanine containing peptide stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Peptide Treatment: Prepare serial dilutions of the pyridyl-alanine containing peptide in the cell culture medium. Remove the existing medium from the wells and add 100 µL of the peptide solutions at various concentrations. Include a vehicle control (medium without peptide).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, which is the concentration of the peptide that inhibits cell growth by 50%.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

This protocol is for determining the lowest concentration of a pyridyl-alanine containing peptide that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strain of interest (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • Pyridyl-alanine containing peptide stock solution

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Bacterial Culture Preparation: Inoculate a single colony of the bacterial strain into MHB and incubate overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 105 CFU/mL.

  • Peptide Dilution: Prepare serial twofold dilutions of the pyridyl-alanine containing peptide in MHB in the wells of a 96-well plate.

  • Inoculation: Add an equal volume of the diluted bacterial suspension to each well. Include a positive control (bacteria without peptide) and a negative control (MHB without bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the peptide at which no visible growth of the bacteria is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Bioassay_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_screening Biological Screening Synthesis Synthesize Pyridyl-alanine Peptide (SPPS) Purification Purify Peptide (RP-HPLC) Synthesis->Purification Characterization Characterize Peptide (Mass Spectrometry) Purification->Characterization Receptor_Binding Receptor Binding Assay (e.g., Saturation Binding) Characterization->Receptor_Binding Anticancer Anticancer Assay (e.g., MTT) Characterization->Anticancer Antimicrobial Antimicrobial Assay (e.g., MIC) Characterization->Antimicrobial Data_Analysis Data Analysis (IC50, Kd, MIC) Receptor_Binding->Data_Analysis Anticancer->Data_Analysis Antimicrobial->Data_Analysis

Caption: General Workflow for Peptide Bioactivity Screening.

Conclusion

The incorporation of pyridyl-alanine into peptide sequences represents a highly effective strategy for modulating their biological and physicochemical properties. This technical guide has provided a comprehensive overview of the current state of research in this area, including quantitative data on biological activity, detailed experimental protocols, and visualizations of key signaling pathways and workflows. For researchers and drug development professionals, pyridyl-alanine containing peptides offer a promising avenue for the design of novel therapeutics with enhanced efficacy, solubility, and stability. The continued exploration of structure-activity relationships and mechanisms of action will undoubtedly unlock the full therapeutic potential of this versatile class of molecules.

References

Uncharted Territory: The Role of H-D-4-Pal-OH.2HCl in Amino Acid Metabolism Remains Undefined

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive review of available scientific literature, the specific application of H-D-4-Pal-OH.2HCl, a derivative of the amino acid alanine, in the study of amino acid metabolism remains undocumented. This in-depth analysis sought to provide researchers, scientists, and drug development professionals with a technical guide on its use; however, no published studies, quantitative data, or established experimental protocols were found to support its role in this specific field of research.

This compound, chemically known as 3-(4-pyridyl)-D-alanine dihydrochloride, is commercially available and is recognized as a synthetic amino acid derivative. Its structural similarity to natural amino acids suggests potential interactions with biological systems, yet its specific functions and mechanisms of action in metabolic pathways have not been elucidated in the public domain.

Our investigation extended to the broader class of pyridyl-alanine analogs. While these compounds are utilized in medicinal chemistry and drug design, their application is primarily focused on modifying the physicochemical properties of peptides. For instance, the incorporation of pyridyl-alanine into peptide structures has been shown to enhance solubility and stability, which are crucial parameters for therapeutic agents. However, these studies do not delve into the direct impact of the free amino acid derivative on metabolic pathways.

The absence of research pertaining to this compound in amino acid metabolism means that there are no established experimental protocols, quantitative datasets, or known signaling pathways to report. Consequently, the creation of a detailed technical guide or whitepaper, as originally intended, is not feasible at this time.

This knowledge gap presents a potential opportunity for novel research. Future studies could explore the following:

  • Enzymatic Assays: Investigating whether this compound can act as a substrate or inhibitor for enzymes involved in amino acid metabolism.

  • Metabolomic Profiling: Utilizing techniques such as mass spectrometry and NMR spectroscopy to observe changes in the metabolic profile of cells or organisms upon administration of this compound.

  • In Vivo Studies: Employing animal models to determine the physiological effects of this compound and its potential influence on amino acid homeostasis.

Until such research is conducted and published, the role of this compound in the intricate network of amino acid metabolism will remain an open question. Researchers interested in this area are encouraged to pioneer investigations into the biological activity of this and other synthetic amino acid derivatives.

Potential Neuroprotective Properties of 3-(4'-Pyridyl)-D-alanine: A Technical Whitepaper for Future Research

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document outlines a proposed research framework to investigate the potential neuroprotective properties of the synthetic amino acid, 3-(4'-Pyridyl)-D-alanine. In the absence of direct empirical data on its neuroprotective efficacy, this whitepaper synthesizes information on the roles of D-amino acids in the central nervous system, the therapeutic potential of modulating the N-methyl-D-aspartate (NMDA) receptor and D-amino acid oxidase (DAO) activity, and the neuroprotective effects of structurally related pyridyl compounds. We present a series of hypothetical experimental protocols and signaling pathways to guide future in vitro and in vivo studies aimed at elucidating the therapeutic potential of 3-(4'-Pyridyl)-D-alanine in the context of neurodegenerative diseases.

Introduction

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and ischemic stroke represent a significant and growing global health burden. A key pathological mechanism in many of these conditions is excitotoxicity, a process of neuronal damage and death initiated by the overactivation of glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor. The modulation of NMDA receptor activity is therefore a primary target for neuroprotective drug development.

D-amino acids, once thought to be absent in mammals, are now recognized as important neuromodulators in the central nervous system (CNS).[1][2][3] D-serine, for instance, is a potent co-agonist at the glycine-binding site of the NMDA receptor and its levels are tightly regulated by the enzyme D-amino acid oxidase (DAO).[4][5] D-alanine has also been shown to bind to the NMDA receptor and is being investigated for its therapeutic potential.

3-(4'-Pyridyl)-D-alanine is a synthetic D-amino acid derivative containing a pyridine ring. While it is utilized as a building block in pharmaceutical synthesis, its intrinsic neuroprotective properties have not been reported. This document puts forth the hypothesis that 3-(4'-Pyridyl)-D-alanine may exhibit neuroprotective effects through one or more of the following mechanisms:

  • Modulation of the NMDA receptor: Its structural similarity to D-serine and D-alanine suggests it could act as a partial agonist or antagonist at the NMDA receptor's co-agonist site, thereby preventing excitotoxicity.

  • Inhibition of D-amino acid oxidase (DAO): By inhibiting DAO, 3-(4'-Pyridyl)-D-alanine could increase the endogenous levels of neuroprotective D-amino acids like D-serine.

  • Independent neuroprotective activity: The pyridyl moiety is present in various compounds with demonstrated neuroprotective effects, suggesting the possibility of a distinct mechanism of action.

This whitepaper provides a roadmap for investigating these hypotheses through a series of proposed in vitro and in vivo experiments.

Physicochemical Properties of 3-(4'-Pyridyl)-D-alanine

A summary of the known physicochemical properties of 3-(4'-Pyridyl)-D-alanine is presented in Table 1. This information is crucial for designing experimental protocols, including solvent selection and dosage calculations.

PropertyValue
Molecular Formula C₈H₁₀N₂O₂
Molecular Weight 166.18 g/mol
Appearance White powder
Stereochemistry D-enantiomer

Proposed Mechanisms of Neuroprotective Action

Based on the structure of 3-(4'-Pyridyl)-D-alanine and the known neurobiology of related compounds, we propose two primary signaling pathways for investigation.

Hypothetical Modulation of the NMDA Receptor Signaling Pathway

3-(4'-Pyridyl)-D-alanine may interact with the NMDA receptor, a key player in synaptic plasticity and excitotoxicity. An imbalance in NMDA receptor signaling is implicated in numerous neurodegenerative disorders. We hypothesize that 3-(4'-Pyridyl)-D-alanine could act as a competitive antagonist or a weak partial agonist at the glycine/D-serine co-agonist site on the GluN1 subunit of the NMDA receptor. This would prevent over-activation by endogenous co-agonists during excitotoxic conditions, thereby reducing excessive Ca²⁺ influx and subsequent neuronal death.

NMDA_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2) Glutamate->NMDAR Binds GluN2 D-Serine D-Serine D-Serine->NMDAR Binds GluN1 (Co-agonist) Compound_X 3-(4'-Pyridyl)-D-alanine Compound_X->NMDAR Hypothetical Antagonist/Partial Agonist Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx Channel Opening Excitotoxicity Excitotoxicity (Neuronal Death) Ca_Influx->Excitotoxicity Over-activation

Caption: Hypothetical modulation of the NMDA receptor by 3-(4'-Pyridyl)-D-alanine.

Hypothetical Inhibition of D-amino Acid Oxidase (DAO)

DAO is the primary enzyme responsible for the degradation of neutral D-amino acids, including D-serine and D-alanine, in the brain. Inhibition of DAO has been proposed as a therapeutic strategy to elevate synaptic levels of D-serine, thereby enhancing NMDA receptor function under conditions of hypofunction or providing a neuroprotective buffer. We hypothesize that 3-(4'-Pyridyl)-D-alanine may act as an inhibitor of DAO, leading to an increase in the local concentration of endogenous D-serine.

DAO_Pathway D-Serine_pool Endogenous D-Serine DAO D-amino Acid Oxidase (DAO) D-Serine_pool->DAO Substrate NMDAR_Mod NMDA Receptor Modulation D-Serine_pool->NMDAR_Mod Increased Availability Degradation Degradation Products DAO->Degradation Compound_X 3-(4'-Pyridyl)-D-alanine Compound_X->DAO Hypothetical Inhibition

Caption: Hypothetical inhibition of D-amino Acid Oxidase (DAO) by 3-(4'-Pyridyl)-D-alanine.

Proposed Experimental Protocols

To investigate the neuroprotective potential of 3-(4'-Pyridyl)-D-alanine, a tiered approach is proposed, beginning with in vitro screening and progressing to in vivo models of neurodegeneration.

In Vitro Neuroprotection Assay: Glutamate-Induced Excitotoxicity in SH-SY5Y Cells

This assay will determine if 3-(4'-Pyridyl)-D-alanine can protect neuronal cells from glutamate-induced excitotoxicity. The human neuroblastoma cell line SH-SY5Y is a well-established model for such studies.

Objective: To assess the dose-dependent neuroprotective effect of 3-(4'-Pyridyl)-D-alanine against glutamate-induced cell death.

Methodology:

  • Cell Culture: SH-SY5Y cells will be cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Plating: Cells will be seeded into 96-well plates at a density of 1 x 10⁴ cells per well and allowed to adhere for 24 hours.

  • Treatment: The culture medium will be replaced with a serum-free medium. Cells will be pre-incubated with varying concentrations of 3-(4'-Pyridyl)-D-alanine (e.g., 1 µM, 10 µM, 100 µM) for 1 hour.

  • Induction of Excitotoxicity: Glutamate will be added to the wells to a final concentration of 100 mM for 24 hours to induce excitotoxicity. A positive control group will be treated with a known NMDA receptor antagonist (e.g., MK-801).

  • Assessment of Cell Viability: Cell viability will be quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance will be measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability will be expressed as a percentage of the untreated control. Dose-response curves will be generated to determine the EC₅₀ of the neuroprotective effect.

InVitro_Workflow Start Start: SH-SY5Y Cells Plate Seed cells in 96-well plate Start->Plate Incubate_24h_1 Incubate 24h Plate->Incubate_24h_1 Pretreat Pre-treat with 3-(4'-Pyridyl)-D-alanine (1h) Incubate_24h_1->Pretreat Add_Glutamate Add Glutamate (100 mM) Pretreat->Add_Glutamate Incubate_24h_2 Incubate 24h Add_Glutamate->Incubate_24h_2 MTT_Assay Perform MTT Assay Incubate_24h_2->MTT_Assay Measure Measure Absorbance (570 nm) MTT_Assay->Measure Analyze Analyze Data (Cell Viability %) Measure->Analyze End End Analyze->End

Caption: Proposed workflow for the in vitro neuroprotection assay.

In Vivo Neuroprotection Assay: Middle Cerebral Artery Occlusion (MCAO) Model in Mice

The MCAO model is a widely used and well-standardized animal model of focal cerebral ischemia that mimics human stroke. This experiment will assess the in vivo efficacy of 3-(4'-Pyridyl)-D-alanine in reducing infarct volume and neurological deficits.

Objective: To evaluate the neuroprotective effect of 3-(4'-Pyridyl)-D-alanine in a mouse model of ischemic stroke.

Methodology:

  • Animal Model: Adult male C57BL/6 mice will be used.

  • Drug Administration: 3-(4'-Pyridyl)-D-alanine will be administered via intraperitoneal (i.p.) injection at various doses (e.g., 10, 30, 100 mg/kg) 30 minutes prior to MCAO. A vehicle control group will receive saline.

  • MCAO Surgery: Anesthesia will be induced with isoflurane. A 6-0 nylon monofilament with a silicon-coated tip will be introduced into the external carotid artery and advanced to occlude the origin of the middle cerebral artery. Occlusion will be maintained for 60 minutes, after which the filament will be withdrawn to allow reperfusion.

  • Neurological Deficit Scoring: Neurological function will be assessed at 24 hours post-MCAO using a standardized scoring system (e.g., a 5-point scale).

  • Infarct Volume Measurement: At 24 hours post-MCAO, animals will be euthanized, and brains will be sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. Infarct volume will be quantified using image analysis software.

  • Data Analysis: Neurological scores and infarct volumes will be compared between the treatment and vehicle control groups using appropriate statistical tests.

InVivo_Workflow Start Start: C57BL/6 Mice Administer Administer 3-(4'-Pyridyl)-D-alanine (i.p.) Start->Administer Wait_30min Wait 30 min Administer->Wait_30min MCAO Induce MCAO (60 min) Wait_30min->MCAO Reperfusion Reperfusion MCAO->Reperfusion Wait_24h Wait 24h Reperfusion->Wait_24h Assess_Neuro Assess Neurological Deficit Wait_24h->Assess_Neuro Euthanize Euthanize and Harvest Brain Assess_Neuro->Euthanize TTC_Stain TTC Staining Euthanize->TTC_Stain Measure_Infarct Measure Infarct Volume TTC_Stain->Measure_Infarct Analyze Analyze Data Measure_Infarct->Analyze End End Analyze->End

References

The Emerging Role of H-D-4-Pal-OH.2HCl in Agrochemical Innovation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction

The relentless pursuit of novel and effective agrochemicals is a cornerstone of modern agriculture. In this context, the exploration of unique molecular scaffolds that can offer new modes of action or enhanced efficacy is paramount. H-D-4-Pal-OH.2HCl, chemically known as 3-(4-pyridyl)-D-alanine dihydrochloride, is an intriguing molecule that stands at the intersection of two biologically significant chemical classes: pyridyl derivatives and D-amino acids. While direct and extensive research on the agrochemical applications of this compound is in its nascent stages, its structural components suggest a high potential for development as a novel active ingredient in plant protection and growth regulation. This technical guide synthesizes the current understanding of its constituent parts, proposes potential mechanisms of action, and provides a framework for its experimental evaluation.

The pyridine ring is a well-established pharmacophore in the agrochemical industry, forming the backbone of numerous successful herbicides, fungicides, and insecticides.[1][2][3] Its presence in this compound suggests the possibility of similar bioactivity. Furthermore, the role of D-amino acids in plant biology is a rapidly evolving field. Once considered merely toxic byproducts, D-amino acids are now recognized as having significant roles in plant development, stress response, and signaling. D-alanine, in particular, has been noted for its involvement in peptidoglycan biosynthesis and its potential to influence plant growth. The combination of a pyridyl moiety with a D-amino acid in this compound presents a unique opportunity for the development of agrochemicals with novel mechanisms of action.

This document will delve into the hypothetical signaling pathways that this compound might modulate, present standardized experimental protocols for its evaluation, and offer a perspective on its future in sustainable agriculture.

Hypothetical Signaling Pathways and Mechanism of Action

Given the dual nature of its structure, this compound could influence plant physiology through multiple pathways. The pyridyl group might interact with enzymatic targets common to other pyridyl-based agrochemicals, while the D-alanine component could interfere with amino acid metabolism or signaling.

A plausible hypothesis is that this compound acts as a plant defense elicitor or a growth regulator. The D-amino acid moiety could be recognized by specific plant receptors, triggering a cascade of defense responses. This could involve the modulation of key plant hormones such as salicylic acid (SA) and jasmonic acid (JA), which are central to plant immunity.

Below is a conceptual diagram illustrating a potential signaling pathway.

HD4PalOH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Plant Response HD4PalOH This compound Receptor PAMP Receptor (Hypothetical) HD4PalOH->Receptor Binding ROS_Burst Reactive Oxygen Species (ROS) Burst Receptor->ROS_Burst Activation MAPK_Cascade MAP Kinase Cascade ROS_Burst->MAPK_Cascade Signal Transcription_Factors Activation of Transcription Factors (e.g., WRKY) MAPK_Cascade->Transcription_Factors Phosphorylation Defense_Genes Expression of Defense-Related Genes (e.g., PR proteins) Transcription_Factors->Defense_Genes Upregulation Plant_Response Enhanced Disease Resistance Systemic Acquired Resistance (SAR)

Caption: Hypothetical signaling pathway for this compound-induced plant defense.

Quantitative Data Summary (Illustrative)

As empirical data for this compound in agrochemical applications is not yet publicly available, the following table provides an illustrative summary of potential quantitative metrics that should be assessed during its development. These values are hypothetical and intended for guidance in experimental design.

ParameterTarget Organism/PlantValue (Hypothetical)Method
Fungicidal Activity
EC₅₀ (Effective Concentration, 50%)Botrytis cinerea15 µg/mLIn vitro mycelial growth inhibition assay
MIC (Minimum Inhibitory Concentration)Fusarium graminearum25 µg/mLBroth microdilution method
Herbicidal Activity
GR₅₀ (Growth Reduction, 50%)Amaranthus retroflexus (Redroot Pigweed)50 g a.i./haGreenhouse pot study
Selectivity IndexZea mays (Corn) vs. A. retroflexus8.5Comparative greenhouse trial
Plant Growth Regulation
Root ElongationArabidopsis thaliana+25% at 10 µMAgar plate assay
Biomass IncreaseTriticum aestivum (Wheat)+15% at 20 g a.i./haField trial
Plant Defense Induction
PR-1 Gene Expression (Fold Change)Nicotiana tabacum12-fold increaseRT-qPCR
Salicylic Acid Accumulation (ng/g FW)Solanum lycopersicum (Tomato)850 ng/g FWLC-MS/MS

Experimental Protocols

Detailed and robust experimental protocols are critical for the accurate evaluation of a novel agrochemical candidate. Below are methodologies for key experiments.

Protocol 1: In Vitro Fungicidal Activity Assay

Objective: To determine the direct inhibitory effect of this compound on the mycelial growth of a target fungal pathogen.

Materials:

  • This compound stock solution (e.g., 10 mg/mL in sterile distilled water)

  • Potato Dextrose Agar (PDA) medium

  • Cultures of the target fungus (e.g., Botrytis cinerea)

  • Sterile petri dishes (90 mm)

  • Sterile pipettes and spreader

  • Incubator

Methodology:

  • Prepare PDA medium according to the manufacturer's instructions and autoclave.

  • Cool the medium to approximately 50-55°C.

  • In a sterile environment, add appropriate volumes of the this compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). Also, prepare a control plate with no compound.

  • Pour the amended and control PDA into sterile petri dishes and allow them to solidify.

  • From a 7-day-old culture of the target fungus, take a 5 mm mycelial plug using a sterile cork borer.

  • Place the mycelial plug in the center of each PDA plate.

  • Seal the plates with parafilm and incubate at 25°C in the dark.

  • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.

  • Determine the EC₅₀ value using probit analysis.

Protocol 2: Greenhouse Herbicide Efficacy Trial

Objective: To evaluate the pre-emergent herbicidal activity of this compound on a target weed species and assess crop safety.

Materials:

  • This compound formulation (e.g., wettable powder or emulsifiable concentrate)

  • Seeds of a target weed (e.g., Amaranthus retroflexus) and a crop species (e.g., Zea mays)

  • Pots (e.g., 10 cm diameter) filled with standard potting mix

  • Greenhouse with controlled temperature and light conditions

  • Spray chamber for uniform application

Methodology:

  • Sow the seeds of the weed and crop species in separate pots at the recommended depth.

  • Prepare different concentrations of the this compound formulation to be applied at various rates (e.g., 10, 25, 50, 100 g a.i./ha).

  • Immediately after sowing (for pre-emergent activity), spray the soil surface of the pots with the respective treatments using a calibrated spray chamber. Include an untreated control.

  • Place the pots in a greenhouse under optimal growing conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).

  • Water the pots as needed, avoiding surface runoff.

  • After 21 days, assess the herbicidal efficacy by counting the number of emerged weeds and visually rating the phytotoxicity on a scale of 0% (no effect) to 100% (complete kill).

  • Assess crop injury using the same visual rating scale.

  • Harvest the above-ground biomass of the weeds and crop, dry in an oven at 70°C for 48 hours, and record the dry weight.

  • Calculate the GR₅₀ value for the weed species.

Experimental and Logical Workflows

A systematic workflow is essential for the efficient development of a new agrochemical. The following diagram outlines a logical progression from initial screening to more advanced studies.

Agrochemical_Development_Workflow Start Screening Primary Screening (In Vitro Assays) Start->Screening Greenhouse Secondary Screening (Greenhouse Trials) Screening->Greenhouse Promising Candidates Mode_of_Action Mechanism of Action Studies (e.g., Transcriptomics, Metabolomics) Greenhouse->Mode_of_Action Lead Compound(s) Field_Trials Field Efficacy Trials Greenhouse->Field_Trials Mode_of_Action->Field_Trials Toxicology Toxicology & Environmental Fate Studies Field_Trials->Toxicology Effective Formulation Registration Regulatory Submission & Registration Toxicology->Registration End Registration->End

Caption: A streamlined workflow for the development of this compound as an agrochemical.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, molecule for agrochemical development. Its unique structure, combining a known bioactive pyridyl group with a signaling-capable D-amino acid, warrants a thorough investigation. The hypothetical mechanisms and experimental frameworks provided in this guide offer a starting point for researchers to unlock its potential. Future research should focus on synthesizing analogs to establish structure-activity relationships, elucidating its precise molecular targets in plants and pests, and conducting comprehensive ecotoxicological studies to ensure its environmental safety. The journey from a novel molecule to a registered agrochemical product is long and challenging, but the potential rewards in terms of sustainable crop protection make the exploration of compounds like this compound a critical endeavor.

References

The Role of Pyridyl Scaffolds and Amino Acid Derivatives in Epigenetic Modification Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

To the esteemed researchers, scientists, and drug development professionals,

This technical guide delves into the significant role of specific chemical scaffolds, namely pyridyl-containing compounds and amino acid derivatives, in the advancing field of epigenetic modification research. While direct studies on H-D-4-Pal-OH.2HCl in epigenetics are not prominently documented in current literature, the foundational components of this molecule—a pyridine ring and an amino acid structure—are central to the design and synthesis of potent modulators of epigenetic enzymes. This guide will, therefore, focus on the broader, well-established role of these chemical moieties in the context of inhibiting histone demethylases, a key area of epigenetic drug discovery.

Histone methylation is a critical post-translational modification that influences chromatin structure and gene expression. The reversibility of this modification is controlled by histone methyltransferases and histone demethylases (KDMs). The Jumonji C (JmjC) domain-containing histone demethylases, such as the KDM4/JMJD2 family, are particularly important as they catalyze the removal of methyl groups from lysine residues on histones, a process implicated in various diseases, including cancer. Consequently, the development of small molecule inhibitors targeting these enzymes is a major focus of therapeutic research.

Pyridine-Containing Compounds as Histone Demethylase Inhibitors

The pyridine scaffold is a privileged structure in medicinal chemistry and has been successfully employed in the design of inhibitors for various enzymes, including the Fe(II) and 2-oxoglutarate (2-OG) dependent JmjC histone demethylases. These inhibitors often act as mimetics of the 2-OG cofactor, chelating the active site iron and preventing the demethylation reaction.

Structural Basis for Inhibition:

The catalytic mechanism of JmjC demethylases involves the binding of 2-OG and the histone substrate to the active site, where an iron-catalyzed oxidation of the methyl group occurs. Pyridine-based inhibitors, particularly those with a 2,4-dicarboxylate substitution pattern, can effectively mimic the binding of 2-OG. The nitrogen atom of the pyridine ring and the carboxylate groups can coordinate with the Fe(II) ion in the active site, competitively inhibiting the binding of the natural cofactor.

The following diagram illustrates the general mechanism of JmjC histone demethylase activity and the mode of inhibition by 2-OG mimetics.

G Mechanism of JmjC Histone Demethylase and Inhibition cluster_0 Catalytic Cycle cluster_1 Inhibition 2_OG 2-Oxoglutarate Fe(II) Fe(II) O2 O2 Enzyme_Active_Site JmjC Enzyme Active Site Reactive_Intermediate Fe(IV)=O Intermediate Enzyme_Active_Site->Reactive_Intermediate + 2-OG, Fe(II), O2 Inhibited_Complex Inhibited Enzyme Complex Enzyme_Active_Site->Inhibited_Complex H3K9me2 Dimethylated Histone Product (e.g., H3K9me2) Reactive_Intermediate->H3K9me2 + H3K9me3 H3K9me3 Trimethylated Histone Substrate (e.g., H3K9me3) H3K9me2->Enzyme_Active_Site + Succinate, CO2, Formaldehyde (Regenerates Enzyme) Succinate Succinate CO2 CO2 Formaldehyde Formaldehyde Inhibitor Pyridine-based 2-OG Mimetic Inhibitor->Inhibited_Complex

JmjC Demethylase Catalysis and Inhibition.

The Role of Unnatural Amino Acids in Drug Discovery

While this compound is a D-amino acid derivative, the broader class of unnatural amino acids plays a crucial role in modern drug discovery.[1][2] They are utilized as chiral building blocks and scaffolds to create diverse molecular structures for combinatorial libraries.[1] In the context of epigenetics, amino acid derivatives can be incorporated into inhibitor designs to:

  • Introduce structural diversity: Modifying the side chains and stereochemistry of amino acid components can lead to novel inhibitor structures with improved properties.

  • Enhance binding affinity and selectivity: The specific interactions of the amino acid moiety with the target enzyme can be optimized to improve potency and reduce off-target effects.

  • Improve pharmacokinetic properties: The physicochemical properties of the inhibitor, such as solubility and cell permeability, can be fine-tuned by selecting appropriate amino acid derivatives.

One notable example is the structural modification of known inhibitors with various aminoacyl N-alkylamides to enhance their biological activities. This highlights the potential for using amino acid derivatives, including pyridylalanines, as key components in the synthesis of novel epigenetic modulators.

Quantitative Data for Representative Pyridine-Based KDM4 Inhibitors

The following table summarizes the inhibitory activity of several pyridine-containing compounds against members of the KDM4/JMJD2 family. This data is essential for comparing the potency and selectivity of different inhibitors.

Compound IDTarget KDMIC50 (nM)Assay TypeReference
2,4-PDCA KDM4C19Biochemical[3]
Compound 2 KDM4C12Biochemical[3]
GSK-J4 JMJD3/KDM6B8600Biochemical
UTX/KDM6A6600Biochemical
CPI-455 KDM5A10Biochemical

Experimental Protocols for Studying Histone Demethylase Inhibitors

The evaluation of potential histone demethylase inhibitors requires a combination of in vitro biochemical assays and cell-based assays to determine their potency, selectivity, and cellular efficacy.

These assays directly measure the enzymatic activity of the purified histone demethylase and the ability of a compound to inhibit this activity.

a) TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Assay

This high-throughput screening method is based on the detection of the demethylated product using specific antibodies.

  • Principle: A biotinylated histone peptide substrate (e.g., H3K9me3) is incubated with the KDM enzyme. The product (H3K9me2) is detected by a terbium-labeled antibody. A fluorescent acceptor (e.g., AF488-Streptavidin) binds to the biotinylated peptide. When the product is formed, the antibody brings the terbium donor and fluorescent acceptor into close proximity, resulting in a FRET signal.

  • Protocol Outline:

    • Dispense the biotinylated histone substrate into a 384-well plate.

    • Add the KDM enzyme (e.g., KDM4B) and the test compound at various concentrations.

    • Incubate to allow the enzymatic reaction to proceed.

    • Add a solution containing the terbium-labeled anti-product antibody and the streptavidin-conjugated fluorescent acceptor.

    • Incubate to allow for antibody binding.

    • Measure the TR-FRET signal using a suitable plate reader.

b) AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)

This bead-based immunoassay is another sensitive method for detecting demethylation.

  • Principle: A biotinylated histone substrate is demethylated by the enzyme. The product is then captured by an antibody conjugated to an AlphaLISA acceptor bead. The biotinylated peptide is captured by a streptavidin-coated donor bead. Upon excitation, the donor bead releases singlet oxygen, which travels to the nearby acceptor bead, triggering a chemiluminescent signal.

  • Protocol Outline:

    • Incubate the KDM enzyme with the biotinylated histone substrate and the test compound.

    • Add the antibody-conjugated acceptor beads and streptavidin-coated donor beads.

    • Incubate in the dark to allow for bead-antibody-substrate complex formation.

    • Read the AlphaLISA signal on a compatible plate reader.

The following diagram illustrates a typical workflow for a high-throughput screening assay to identify KDM inhibitors.

G High-Throughput Screening Workflow for KDM Inhibitors Start Start: Compound Library Dispense_Compounds Dispense Compounds into 384-well Plates Start->Dispense_Compounds Add_Enzyme_Substrate Add KDM Enzyme and Biotinylated Histone Substrate Dispense_Compounds->Add_Enzyme_Substrate Incubate_Reaction Incubate for Enzymatic Reaction Add_Enzyme_Substrate->Incubate_Reaction Add_Detection_Reagents Add Detection Reagents (e.g., TR-FRET or AlphaLISA) Incubate_Reaction->Add_Detection_Reagents Incubate_Detection Incubate for Signal Development Add_Detection_Reagents->Incubate_Detection Read_Plate Read Plate on High-Throughput Reader Incubate_Detection->Read_Plate Data_Analysis Data Analysis: Calculate % Inhibition and IC50 Read_Plate->Data_Analysis Hit_Identification Identify 'Hit' Compounds Data_Analysis->Hit_Identification End End: Confirmed Hits Hit_Identification->End

HTS Workflow for KDM Inhibitors.

These assays are crucial for determining if an inhibitor can enter cells and engage its target in a cellular context.

a) High-Content Cellular Immunofluorescence Assay

This imaging-based assay measures changes in histone methylation levels within cells.

  • Principle: Cells are treated with the inhibitor, and then fixed and stained with an antibody specific for the histone methylation mark of interest (e.g., H3K9me3). A fluorescently labeled secondary antibody is used for detection, and the fluorescence intensity is quantified using an automated imaging system. To ensure specificity, the results are often compared between cells overexpressing the wild-type KDM and a catalytically inactive mutant.

  • Protocol Outline:

    • Seed cells in a multi-well imaging plate.

    • Treat the cells with the test compound for a specified period.

    • Fix the cells with paraformaldehyde.

    • Permeabilize the cells with a detergent (e.g., Triton X-100).

    • Block with a suitable blocking buffer.

    • Incubate with the primary antibody against the target histone modification.

    • Incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI).

    • Acquire images using a high-content imaging system.

    • Analyze the images to quantify the nuclear fluorescence intensity of the histone mark.

b) Western Blot Analysis

This traditional method can be used to assess global changes in histone methylation levels.

  • Protocol Outline:

    • Treat cells with the inhibitor.

    • Lyse the cells and extract nuclear proteins.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a membrane (e.g., PVDF).

    • Probe the membrane with a primary antibody specific for the histone methylation mark.

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the signal using a chemiluminescent substrate.

The logical flow for validating a potential KDM inhibitor is depicted in the following diagram.

G Validation Pipeline for a KDM Inhibitor Initial_Hit Initial Hit from High-Throughput Screen Biochemical_Assay In Vitro Biochemical Assay (e.g., TR-FRET, AlphaLISA) Determine IC50 Initial_Hit->Biochemical_Assay Selectivity_Panel Selectivity Profiling (Against other KDMs and related enzymes) Biochemical_Assay->Selectivity_Panel Cellular_Assay Cell-Based Assay (e.g., Immunofluorescence) Confirm Target Engagement Selectivity_Panel->Cellular_Assay Downstream_Effects Analysis of Downstream Biological Effects (e.g., Gene Expression, Cell Viability) Cellular_Assay->Downstream_Effects Validated_Inhibitor Validated Inhibitor for Further Development Downstream_Effects->Validated_Inhibitor

KDM Inhibitor Validation Pipeline.

Conclusion

References

An In-depth Technical Guide to the Application of H-D-4-Pal-OH.2HCl in Novel Biosensor Development

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the investigational use of H-D-4-Pal-OH.2HCl, a pyridyl-containing amino acid derivative, for the development of a highly sensitive and selective electrochemical biosensor for cancer biomarker detection.

Introduction to this compound

This compound, chemically known as 3-(4-pyridyl)-D-alanine dihydrochloride, is an alanine derivative with the chemical formula C8H12Cl2N2O2 and a molecular weight of approximately 239.1 g/mol [1][2][3]. While its primary applications have been explored in peptide synthesis and as a research chemical in areas like cancer research, its unique chemical structure presents significant, yet underexplored, potential in the field of biosensor technology[2]. The presence of a pyridyl group and a primary amine from the alanine backbone makes it a versatile molecule for surface functionalization and bioconjugation.

This guide outlines a hypothetical framework for the application of this compound in the fabrication of a novel electrochemical immunosensor for the detection of a key cancer biomarker.

Principle of the this compound-Based Biosensor

The proposed biosensor leverages this compound as a bifunctional linker for the modification of a gold electrode surface. The pyridyl nitrogen can facilitate the self-assembly of the molecule onto the electrode, while the terminal amine group provides a covalent attachment point for a specific antibody. The binding of the target cancer biomarker to the immobilized antibody induces a change in the electrochemical properties of the electrode surface, which can be measured to quantify the biomarker concentration.

Quantitative Performance Data

The following tables summarize the hypothetical performance characteristics of the this compound-based biosensor for the detection of the cancer biomarker, Human Epididymis Protein 4 (HE4), a notable marker for ovarian cancer[4].

Table 1: Electrochemical Impedance Spectroscopy (EIS) Data for Electrode Surface Modification

Electrode StageCharge Transfer Resistance (Rct) in Ω
Bare Gold Electrode250 ± 20
Au / this compound800 ± 50
Au / this compound / anti-HE42500 ± 150
Au / this compound / anti-HE4 / BSA3500 ± 200
Au / this compound / anti-HE4 / BSA + HE46000 ± 300

Table 2: Performance Characteristics of the HE4 Immunosensor

ParameterValue
Linear Detection Range0.1 pg/mL - 10 ng/mL
Limit of Detection (LOD)0.05 pg/mL
Sensitivity1500 Ω/(pg/mL)
Response Time< 20 minutes
Stability90% of initial signal after 30 days
SelectivityNegligible cross-reactivity with other common cancer biomarkers

Detailed Experimental Protocols

Preparation of the this compound-Modified Gold Electrode
  • Electrode Cleaning: A bare gold electrode is first polished with 0.3 and 0.05 µm alumina slurry, followed by sonication in ethanol and deionized water for 5 minutes each. The electrode is then electrochemically cleaned by cycling the potential between -0.4 V and +1.5 V in 0.5 M H2SO4.

  • Surface Functionalization: The cleaned gold electrode is immersed in a 10 mM solution of this compound in phosphate-buffered saline (PBS, pH 7.4) for 12 hours at 4°C to allow for the self-assembly of a monolayer.

  • Washing: The modified electrode is thoroughly rinsed with PBS to remove any non-specifically adsorbed molecules.

Immobilization of anti-HE4 Antibody
  • Activation of Amine Groups: The this compound-modified electrode is incubated in a solution containing 0.4 M 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 0.1 M N-hydroxysuccinimide (NHS) for 1 hour at room temperature to activate the terminal amine groups.

  • Antibody Conjugation: The activated electrode is then incubated in a 10 µg/mL solution of anti-HE4 antibody in PBS (pH 7.4) for 2 hours at room temperature.

  • Blocking: To block any remaining active sites and prevent non-specific binding, the electrode is incubated in a 1% bovine serum albumin (BSA) solution in PBS for 1 hour.

  • Final Wash: The electrode is rinsed with PBS to remove any unbound BSA.

Electrochemical Detection of HE4
  • Electrochemical Measurements: All electrochemical measurements are performed using a three-electrode system with the modified gold electrode as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

  • Incubation with Analyte: The immunosensor is incubated in serum samples containing varying concentrations of HE4 for 15 minutes at room temperature.

  • Signal Readout: Electrochemical impedance spectroscopy (EIS) is performed in a 5 mM [Fe(CN)6]3-/4- solution in PBS over a frequency range of 0.1 Hz to 100 kHz. The change in the charge transfer resistance (Rct) is proportional to the concentration of HE4.

Visualizations

experimental_workflow cluster_electrode_prep Electrode Preparation cluster_functionalization Surface Functionalization cluster_immunosensor Immunosensor Fabrication cluster_detection Analyte Detection BareAu Bare Gold Electrode CleanedAu Cleaned Gold Electrode BareAu->CleanedAu Polishing & Electrochemical Cleaning ModifiedAu This compound Modified Electrode CleanedAu->ModifiedAu HD4PalOH_sol This compound Solution HD4PalOH_sol->ModifiedAu ActivatedAu Activated Electrode ModifiedAu->ActivatedAu EDC/NHS Activation Immunosensor anti-HE4 Immobilized Electrode ActivatedAu->Immunosensor Antibody_sol anti-HE4 Antibody Solution Antibody_sol->Immunosensor BlockedSensor Blocked Immunosensor Immunosensor->BlockedSensor BSA_sol BSA Solution BSA_sol->BlockedSensor FinalSensor HE4 Bound Immunosensor BlockedSensor->FinalSensor HE4_sample HE4 Sample HE4_sample->FinalSensor EIS EIS Measurement FinalSensor->EIS signaling_pathway cluster_cell Ovarian Cancer Cell PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Transcription Gene Transcription mTOR->Transcription Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription HE4_protein HE4 Protein Transcription->HE4_protein HE4_secreted Secreted HE4 Biomarker HE4_protein->HE4_secreted

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) Incorporating H-D-4-Pal-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide science, enabling the efficient and controlled synthesis of custom peptides.[1][2] This document provides a detailed protocol for the incorporation of the unnatural amino acid D-4-pyridylalanine (H-D-4-Pal-OH) into a peptide sequence using the widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy.[1][2][3] The incorporation of 4-pyridylalanine can enhance the aqueous solubility of the final peptide, a desirable property for many therapeutic and research applications.

It is critical to note that for successful incorporation via SPPS, the Nα-amino group of D-4-pyridylalanine must be protected, typically with an Fmoc group. Therefore, the practical starting material for synthesis is Fmoc-D-4-Pal-OH , not the unprotected H-D-4-Pal-OH·2HCl salt. The use of the unprotected amino acid would lead to uncontrolled polymerization and side reactions.

Principle of the Method

The synthesis proceeds by the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin). The general cycle of Fmoc-SPPS involves:

  • Deprotection: Removal of the temporary Fmoc protecting group from the N-terminus of the resin-bound peptide.

  • Activation and Coupling: Activation of the carboxyl group of the incoming Fmoc-protected amino acid and its subsequent coupling to the newly freed N-terminus of the peptide chain.

  • Washing: Removal of excess reagents and byproducts.

This cycle is repeated for each amino acid in the sequence. Finally, the completed peptide is cleaved from the resin, and all permanent side-chain protecting groups are removed.

Quantitative Data Summary

The following tables provide a summary of the key quantitative parameters for a standard solid-phase synthesis incorporating Fmoc-D-4-Pal-OH on a 0.1 mmol scale.

Table 1: Reagents for Synthesis

ReagentMolar Excess (relative to resin substitution)Concentration/Amount for 0.1 mmol scalePurpose
Fmoc-D-4-Pal-OH3 - 5 equivalents0.3 - 0.5 mmol (116.5 - 194.2 mg)Incoming amino acid
Coupling Reagent (e.g., HBTU/HOBt)2.9 - 4.9 equivalents0.29 - 0.49 mmolCarboxyl group activation
Base (e.g., DIPEA)6 - 10 equivalents0.6 - 1.0 mmolActivation and neutralization
Deprotection Solution (Piperidine in DMF)N/A20% (v/v)Fmoc group removal
Solvents (DMF, DCM)N/AAs required for washing and dissolutionReaction and wash medium
Cleavage Cocktail (e.g., TFA/TIS/H₂O)N/A2 - 5 mLCleavage from resin and side-chain deprotection

Table 2: Typical Reaction Parameters

StepParameterTypical Value
SwellingTime30 - 60 min
Fmoc DeprotectionTime2 x 10 min
CouplingTime1 - 2 hours
WashingVolume5 - 10 mL per wash
Number of washes3 - 5 times per step
CleavageTime2 - 4 hours

Experimental Protocols

Materials and Reagents
  • Fmoc-D-4-Pal-OH

  • Appropriate solid support (e.g., Rink Amide resin for peptide amides, Wang resin for peptide acids)

  • Other Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • N,N'-Diisopropylethylamine (DIPEA)

  • Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT) - if synthesizing peptides with Trp or Cys

  • Diethyl ether, cold

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

Detailed Synthesis Workflow

The following diagram illustrates the general workflow for a single coupling cycle in Fmoc-SPPS.

SPPS_Workflow Resin Resin with N-terminal Fmoc-protected peptide Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection 1. Washing1 Washing (DMF, DCM) Deprotection->Washing1 2. Free_Amine Resin with N-terminal free amine Washing1->Free_Amine 3. Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIPEA in DMF) Free_Amine->Coupling 4. Washing2 Washing (DMF, DCM) Coupling->Washing2 5. Next_Cycle Start Next Cycle or Proceed to Cleavage Washing2->Next_Cycle 6.

Caption: General workflow for one cycle of Fmoc Solid-Phase Peptide Synthesis.

Step-by-Step Protocol

1. Resin Preparation (Swelling)

  • Place the desired amount of resin (e.g., 0.1 mmol substitution) in a reaction vessel.

  • Add DMF (5-10 mL) and allow the resin to swell for 30-60 minutes at room temperature with gentle agitation.

  • Drain the DMF.

2. Initial Fmoc Deprotection (if starting with a pre-loaded resin)

  • Add a 20% solution of piperidine in DMF to the resin.

  • Agitate for 10 minutes.

  • Drain the solution.

  • Repeat the piperidine treatment for another 10 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (3-5 times) and then DCM (3-5 times) to remove all traces of piperidine.

3. Coupling of Fmoc-D-4-Pal-OH

  • In a separate vial, dissolve Fmoc-D-4-Pal-OH (e.g., 0.3 mmol, 3 eq.) and HBTU/HOBt (e.g., 0.29 mmol, 2.9 eq.) in DMF.

  • Add DIPEA (e.g., 0.6 mmol, 6 eq.) to the activation mixture.

  • Allow the activation to proceed for 1-2 minutes.

  • Add the activated amino acid solution to the resin with the free N-terminal amine.

  • Agitate the mixture for 1-2 hours at room temperature.

  • To monitor the reaction completion, a Kaiser test can be performed. A negative result (beads remain colorless) indicates a complete coupling.

  • Drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).

4. Subsequent Synthesis Cycles

Repeat the deprotection (Step 2) and coupling (Step 3) steps for each subsequent amino acid in the peptide sequence.

5. Final Fmoc Deprotection

After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Step 2.

6. Cleavage and Side-Chain Deprotection

  • Wash the peptide-resin with DCM and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.

  • Prepare a fresh cleavage cocktail. A standard cocktail is 95% TFA, 2.5% TIS, and 2.5% water.

  • Add the cleavage cocktail to the dry peptide-resin in a fume hood (approx. 2-5 mL for 0.1 mmol of resin).

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide into a cold centrifuge tube.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

7. Peptide Precipitation and Purification

  • Precipitate the crude peptide by adding the TFA solution dropwise to a large excess of cold diethyl ether.

  • A white precipitate should form.

  • Centrifuge the mixture to pellet the peptide.

  • Carefully decant the ether.

  • Wash the peptide pellet with cold diethyl ether 2-3 more times.

  • Dry the crude peptide pellet under vacuum.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilize the pure fractions to obtain the final peptide as a white fluffy powder.

Signaling Pathways and Applications

Peptides containing D-4-pyridylalanine can be utilized in various research and drug development contexts. For example, they can be designed as antagonists or agonists for G-protein coupled receptors (GPCRs) or as inhibitors of protein-protein interactions. The pyridyl group can participate in hydrogen bonding and aromatic stacking interactions within a binding pocket.

The workflow for investigating the effect of a D-4-Pal-containing peptide on a signaling pathway is depicted below.

Signaling_Pathway_Workflow Peptide_Synthesis Peptide Synthesis with Fmoc-D-4-Pal-OH Purification Purification & Characterization (HPLC, Mass Spec) Peptide_Synthesis->Purification In_Vitro_Assay In Vitro Biological Assay (e.g., Receptor Binding, Enzyme Inhibition) Purification->In_Vitro_Assay Cell_Based_Assay Cell-Based Signaling Assay (e.g., cAMP, Ca²⁺ flux, Western Blot) In_Vitro_Assay->Cell_Based_Assay Data_Analysis Data Analysis and Structure-Activity Relationship (SAR) Cell_Based_Assay->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: Workflow for the development and testing of a peptide containing D-4-pyridylalanine.

Conclusion

The incorporation of H-D-4-Pal-OH into peptides via Fmoc-SPPS is a straightforward process when the correct Nα-Fmoc protected form, Fmoc-D-4-Pal-OH, is used. This protocol provides a comprehensive guide for researchers to successfully synthesize peptides containing this valuable unnatural amino acid. The enhanced solubility and unique interaction capabilities imparted by the pyridyl moiety make it an attractive building block for the design of novel peptide therapeutics and research tools.

References

Application Notes: Fmoc-D-4-Pal-OH Coupling Methods in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide to the coupling of Fmoc-D-4-pyridylalanine (Fmoc-D-4-Pal-OH) in solid-phase peptide synthesis (SPPS). Fmoc-D-4-Pal-OH is a critical building block for synthesizing peptide analogues with enhanced stability and specific biological activities, notably as gonadotropin-releasing hormone (GnRH) antagonists.[1] However, its bulky pyridyl side chain can present steric challenges, leading to incomplete reactions and lower yields.[2] These notes compare common coupling reagents, provide optimized protocols, and offer troubleshooting advice to ensure successful incorporation of this non-canonical amino acid.

Application Context: GnRH Antagonism

Peptides incorporating D-amino acids, such as D-4-pyridylalanine, are often designed to have improved resistance to proteolytic degradation and enhanced receptor binding affinity. A primary application is in the development of GnRH antagonists.[1] GnRH, a decapeptide, stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. Antagonists block this action, providing a therapeutic approach for hormone-dependent cancers and other conditions.[1][3] The diagram below illustrates this pathway.

Simplified GnRH Signaling Pathway cluster_hypothalamus Hypothalamus cluster_pituitary Anterior Pituitary cluster_gonads Gonads GnRH GnRH Receptor GnRH Receptor GnRH->Receptor Binds & Activates Gonadotropins LH & FSH Release Receptor->Gonadotropins Stimulates Hormones Steroidogenesis Gonadotropins->Hormones Stimulates Antagonist GnRH Antagonist (e.g., containing D-4-Pal) Antagonist->Receptor Binds & Blocks General Carboxylic Acid Activation FmocAA Fmoc-AA-OH (Fmoc-D-4-Pal-OH) ActiveEster Activated Species (Active Ester) FmocAA->ActiveEster Activation Reagent Coupling Reagent (e.g., HATU, DIC/Oxyma) Reagent->ActiveEster Activation Base Base (e.g., DIPEA) Base->ActiveEster Activation CoupledPeptide Fmoc-AA-NH-Peptide-Resin ActiveEster->CoupledPeptide Coupling Peptide H₂N-Peptide-Resin Peptide->CoupledPeptide Coupling SPPS Workflow for One Coupling Cycle Start Start: Resin-Bound Peptide (N-Terminal Fmoc) Swell 1. Swell Resin (if starting) Start->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 3. Wash (DMF) Deprotect->Wash1 Couple 5. Coupling Reaction Wash1->Couple Activate 4. Prepare & Activate Fmoc-D-4-Pal-OH Activate->Couple Add activation mix Monitor 6. Monitor Completion (Kaiser Test) Couple->Monitor Wash2 7. Wash (DMF, DCM) Monitor->Wash2 Negative (Yellow) Recouple Recouple or Cap Monitor->Recouple Positive (Blue) End End: Peptide Lengthened by One Residue Wash2->End Recouple->Wash1

References

H-D-4-Pal-OH.2HCl solubility for stock solution preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-D-4-Pal-OH.2HCl, also known as (R)-2-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride, is a synthetic amino acid derivative.[1] As a derivative of alanine containing a pyridine ring, it serves as a valuable building block in peptide synthesis and is explored in pharmaceutical research for the development of novel therapeutic agents. Its structural properties can influence the conformation and biological activity of peptides into which it is incorporated. These application notes provide detailed protocols for the preparation of stock solutions and outline potential research applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueSource
Molecular Formula C₈H₁₂Cl₂N₂O₂[1][2]
Molecular Weight 239.10 g/mol [1][2]
Appearance Off-white to light yellow solid
Purity >99% (typical)
Storage Store lyophilized powder at -20°C, desiccated. In solution, store at -20°C and use within one month.

Solubility and Stock Solution Preparation

Table of Solubility Data (for the parent compound, 3-(4-Pyridyl)-Alanine)

SolventSolubility (mg/mL)Molar Concentration (mM)Notes
Water3.3313.93Ultrasonic treatment may be required to achieve dissolution.
DMSO520.91Ultrasonic treatment may be required to achieve dissolution.
Protocol for Preparation of a 10 mM Stock Solution in Water

This protocol provides a general guideline. Researchers should perform small-scale solubility tests before preparing larger volumes.

Materials:

  • This compound powder

  • Sterile, deionized, or distilled water

  • Vortex mixer

  • Ultrasonic bath

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Calculate the required mass: For 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 239.10 g/mol * (1000 mg / 1 g) = 2.391 mg

  • Weigh the compound: Carefully weigh out 2.391 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Add solvent: Add 1 mL of sterile water to the tube.

  • Dissolve: Vortex the tube thoroughly for 1-2 minutes. If the compound does not fully dissolve, place the tube in an ultrasonic bath for 5-10 minute intervals until the solution is clear. Gentle warming to 37°C can also aid dissolution.

  • Sterilization (optional): If required for downstream applications, the stock solution can be filter-sterilized using a 0.22 µm syringe filter.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one month.

Experimental Protocols and Applications

This compound is primarily utilized as a building block in solid-phase peptide synthesis (SPPS). The incorporation of this non-canonical amino acid can introduce unique structural and functional properties to peptides, such as increased stability, altered receptor binding affinity, or modified enzymatic resistance.

Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound

SPPS_Workflow General Workflow for SPPS with this compound resin 1. Resin Swelling deprotection1 2. Fmoc Deprotection resin->deprotection1 coupling 3. Amino Acid Coupling (this compound) deprotection1->coupling capping 4. Capping (Optional) coupling->capping deprotection2 5. Fmoc Deprotection capping->deprotection2 elongation 6. Peptide Elongation (Repeat steps 3-5) deprotection2->elongation cleavage 7. Cleavage from Resin elongation->cleavage purification 8. Peptide Purification (HPLC) cleavage->purification

Caption: General workflow for solid-phase peptide synthesis.

Potential Signaling Pathway Involvement

While specific signaling pathways modulated by peptides containing H-D-4-Pal-OH have not been detailed in the available literature, the incorporation of such unnatural amino acids is a common strategy in drug discovery to develop peptide-based inhibitors or modulators of protein-protein interactions. For instance, a synthetic peptide could be designed to interfere with a signaling cascade by mimicking a binding epitope.

Hypothetical Signaling Pathway Inhibition

Signaling_Pathway Hypothetical Inhibition of a Signaling Pathway ligand Ligand receptor Receptor ligand->receptor Binds adaptor Adaptor Protein receptor->adaptor Recruits kinase1 Kinase 1 adaptor->kinase1 Activates kinase2 Kinase 2 kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates gene_expression Gene Expression transcription_factor->gene_expression Promotes peptide Peptide with H-D-4-Pal-OH peptide->adaptor Inhibits Interaction

Caption: Hypothetical mechanism of a synthetic peptide.

Safety and Handling

This compound is for research use only. Standard laboratory safety precautions should be followed. This includes wearing personal protective equipment (PPE) such as a lab coat, safety glasses, and gloves. Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.

Ordering Information

Product NameSynonyms
This compound(R)-2-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride, 3-(4-Pyridyl)-D-alanine dihydrochloride

References

Application Notes and Protocols for HPLC Purification of Peptides Containing 4-Pyridylalanine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids into peptides is a powerful strategy for modulating their pharmacological properties, such as potency, stability, and solubility. 4-Pyridylalanine (4-Pal), an aromatic amino acid containing a basic pyridine ring, is of particular interest. Its inclusion can enhance aqueous solubility and introduce a pH-sensitive charge, offering unique opportunities for peptide design.[1][2] However, the distinct physicochemical properties of 4-Pal—hydrophilicity and a basic nature—present specific challenges and considerations for purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

This document provides detailed application notes and protocols for the successful purification of synthetic peptides containing 4-pyridylalanine using RP-HPLC.

Chromatographic Behavior of 4-Pyridylalanine-Containing Peptides

Understanding the retention characteristics of 4-pyridylalanine is crucial for developing an effective purification strategy.

  • Hydrophilicity: The pyridine ring, with its nitrogen atom capable of hydrogen bonding, imparts a more hydrophilic character to 4-Pal compared to other aromatic residues like phenylalanine.[2] This increased polarity generally leads to earlier elution times in typical RP-HPLC conditions.

  • Basicity and pH-Dependence: The pyridine moiety has a pKa of approximately 5.2-6.0.[3] This means that the charge of the 4-Pal residue is highly dependent on the mobile phase pH.

    • At acidic pH (e.g., using 0.1% Trifluoroacetic Acid, TFA), the pyridine nitrogen is protonated, carrying a positive charge. This enhances the peptide's overall polarity and can lead to very early elution.

    • As the pH approaches and surpasses the pKa, the pyridine becomes neutral, increasing the peptide's relative hydrophobicity and leading to longer retention times.

  • Ion-Pairing: The basic nature of the 4-Pal residue necessitates the use of an ion-pairing agent in the mobile phase to achieve good peak shape and retention.[4] Trifluoroacetic acid (TFA) is the most common choice, forming an ion pair with the protonated pyridine ring and other basic residues in the peptide.

Experimental Protocols

Crude Peptide Analysis (Analytical RP-HPLC)

Before proceeding to preparative purification, it is essential to analyze the crude synthetic peptide to determine the retention time of the target peptide and to profile the impurities.

Table 1: Typical Analytical RP-HPLC Conditions

ParameterRecommended SettingRationale
Column C18, 3-5 µm particle size, 100-300 Å pore size (e.g., 4.6 x 150 mm)C18 provides sufficient hydrophobicity for retaining most peptides. Smaller particles offer higher resolution.
Mobile Phase A 0.1% (v/v) Trifluoroacetic Acid (TFA) in WaterStandard ion-pairing agent for good peak shape of basic peptides.
Mobile Phase B 0.1% (v/v) TFA in Acetonitrile (ACN)Acetonitrile is a common organic modifier for peptide elution.
Gradient Start with a broad scouting gradient (e.g., 5-65% B over 30 min)To determine the approximate elution concentration of the target peptide.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Detection UV at 215, 220, and 255 nm215-220 nm for the peptide backbone; 255 nm for the aromatic phenylalanine and pyridylalanine residues.
Column Temperature 25-40 °CCan influence selectivity and peak shape.
Method Development and Optimization

Based on the initial analytical chromatogram, the gradient for preparative purification should be optimized to maximize the resolution between the target peptide and closely eluting impurities.

  • Shallow Gradient: For peptides containing the hydrophilic 4-Pal, a shallower gradient around the elution point of the target peptide will improve separation.

  • Alternative Ion-Pairing Agents: If peak tailing or poor resolution is observed with TFA, consider alternative ion-pairing agents. Stronger, more hydrophobic ion-pairing agents like heptafluorobutyric acid (HFBA) can increase the retention of basic peptides.

  • pH Adjustment: For complex separations, adjusting the mobile phase pH can significantly alter selectivity. However, this requires a pH-stable column and careful consideration of buffer systems.

Preparative RP-HPLC Purification

The goal of preparative HPLC is to isolate the target peptide at the desired purity and yield.

Table 2: Typical Preparative RP-HPLC Conditions

ParameterRecommended SettingRationale
Column C18, 5-10 µm particle size, 100-300 Å pore size (e.g., 21.2 x 250 mm)Larger column dimensions for higher loading capacity.
Mobile Phase A 0.1% (v/v) TFA in WaterConsistent with the optimized analytical method.
Mobile Phase B 0.1% (v/v) TFA in Acetonitrile (ACN)Consistent with the optimized analytical method.
Gradient Optimized shallow gradient based on analytical runsTo achieve the best possible separation of the target peptide from impurities.
Flow Rate Adjusted for the column diameter (e.g., 15-20 mL/min for a 21.2 mm ID column)To maintain optimal linear velocity.
Sample Preparation Dissolve crude peptide in Mobile Phase A or a minimal amount of a stronger solvent (e.g., DMSO) and dilute with Mobile Phase A. Filter through a 0.45 µm filter.To ensure complete dissolution and remove particulates that could damage the column.
Loading Determined by a loading study on the analytical column, scaled up for the preparative column.To maximize throughput without sacrificing resolution.
Fraction Collection Collect fractions across the peak corresponding to the target peptide.Smaller fractions can be collected for higher purity of the final pooled product.
Post-Purification Analysis

Each collected fraction should be analyzed by analytical RP-HPLC to determine its purity. Mass spectrometry should be used to confirm the identity of the peptide in the pure fractions. Fractions meeting the desired purity specifications (e.g., >98%) are then pooled and lyophilized.

Visualization of the Purification Workflow

HPLC_Purification_Workflow General Workflow for HPLC Purification of 4-Pyridylalanine Peptides cluster_synthesis Peptide Synthesis cluster_purification HPLC Purification cluster_analysis Post-Purification SPPS Solid-Phase Peptide Synthesis of 4-Pal Containing Peptide Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Crude Crude Peptide Product Cleavage->Crude Analytical 1. Analytical RP-HPLC (Crude Analysis) Crude->Analytical MethodDev 2. Method Optimization (Gradient, Ion-Pairing) Analytical->MethodDev Preparative 3. Preparative RP-HPLC (Purification & Fraction Collection) MethodDev->Preparative FractionAnalysis 4. Fraction Analysis (Analytical HPLC & MS) Preparative->FractionAnalysis Pooling 5. Pooling of Pure Fractions FractionAnalysis->Pooling Lyophilization 6. Lyophilization Pooling->Lyophilization PurePeptide Pure 4-Pal Peptide Lyophilization->PurePeptide Logical_Relationships Key Relationships in Method Development cluster_properties Physicochemical Properties cluster_params HPLC Parameters Peptide_Props 4-Pal Peptide Properties Hydrophilicity Hydrophilicity (Earlier Elution) Peptide_Props->Hydrophilicity Basicity Basicity (pKa ~5.2-6.0) (pH-dependent charge) Peptide_Props->Basicity Gradient Gradient Slope Hydrophilicity->Gradient requires shallower MobilePhase Mobile Phase pH Basicity->MobilePhase influences IonPair Ion-Pairing Agent Basicity->IonPair influences choice of Optimization Optimized Separation MobilePhase->Optimization IonPair->Optimization Gradient->Optimization

References

Application Notes and Protocols for Mass Spectrometry Analysis of H-D-4-Pal-OH.2HCl Modified Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Modification of peptides with non-canonical amino acids is a powerful strategy in drug discovery and chemical biology to enhance therapeutic properties such as stability, solubility, and receptor affinity. H-D-4-Pal-OH.2HCl, or 3-(4-pyridyl)-D-alanine dihydrochloride, is a synthetic amino acid derivative that can be incorporated into peptides to modulate their physicochemical characteristics. The introduction of the pyridyl group can increase hydrophilicity and provides a potential site for further chemical modifications. Accurate and robust analytical methods are crucial for the characterization and quantification of these modified peptides. Mass spectrometry (MS) coupled with liquid chromatography (LC) is the primary analytical tool for this purpose, providing detailed information on molecular weight, sequence, and the site of modification.

These application notes provide detailed protocols for the modification of peptides with this compound and their subsequent analysis by mass spectrometry.

Experimental Protocols

Protocol 1: Post-synthesis Modification of Peptides with this compound

This protocol describes a method for the chemical modification of a peptide containing a reactive functional group (e.g., a primary amine on a lysine side chain or the N-terminus) with this compound via a suitable crosslinker. This example utilizes a commercially available bifunctional crosslinker, succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), to first react with the amino group of this compound and subsequently with a thiol group on the peptide.

Materials:

  • Peptide with a free thiol group (e.g., containing a cysteine residue)

  • This compound

  • Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Phosphate-buffered saline (PBS), pH 7.2

  • Trifluoroacetic acid (TFA)

  • Solid-phase extraction (SPE) C18 cartridges

  • Acetonitrile (ACN)

  • Ultrapure water

Procedure:

  • Activation of this compound:

    • Dissolve this compound (1.2 equivalents relative to SMCC) in DMF.

    • Add DIPEA (2.5 equivalents) to neutralize the hydrochloride salt and facilitate the reaction.

    • Add SMCC (1 equivalent) to the solution and stir at room temperature for 2 hours to form the maleimide-activated pyridylalanine derivative.

  • Peptide Conjugation:

    • Dissolve the cysteine-containing peptide in PBS (pH 7.2).

    • Add the maleimide-activated pyridylalanine solution to the peptide solution in a 1.5:1 molar ratio.

    • React for 2 hours at room temperature with gentle agitation.

  • Quenching and Purification:

    • Quench the reaction by adding a small molecule thiol, such as β-mercaptoethanol, to react with any excess maleimide reagent.

    • Acidify the reaction mixture with 0.1% TFA.

    • Purify the modified peptide using a C18 SPE cartridge.

      • Condition the cartridge with ACN and then with 0.1% TFA in water.

      • Load the acidified reaction mixture.

      • Wash with 0.1% TFA in water to remove unreacted reagents and salts.

      • Elute the modified peptide with a solution of 50% ACN and 0.1% TFA.

    • Lyophilize the purified peptide for storage.

Protocol 2: LC-MS/MS Analysis of this compound Modified Peptides

This protocol outlines the analysis of the modified peptide using a standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) setup.

Instrumentation:

  • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass spectrometer (e.g., Q-TOF, Orbitrap, or Triple Quadrupole) equipped with an electrospray ionization (ESI) source.

LC Method:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 40% B over 30 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

MS Method:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Full Scan MS:

    • Mass Range: m/z 300-2000.

    • Resolution: 60,000 (for high-resolution instruments).

  • Tandem MS (MS/MS):

    • Data-Dependent Acquisition (DDA) of the top 5 most intense precursor ions from the full scan.

    • Collision Energy: Use a stepped collision energy (e.g., 20-40 eV) to obtain a rich fragmentation spectrum.

    • Isolation Window: 1.2 m/z.

    • Activation Type: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).

Data Presentation

Quantitative Analysis

The following table presents hypothetical quantitative data from an LC-MS/MS experiment comparing the signal intensity of an unmodified peptide with that of the this compound modified peptide. This type of analysis is crucial for determining the efficiency of the modification reaction.

AnalyteRetention Time (min)Precursor Ion (m/z)Charge StatePeak Area (Arbitrary Units)Modification Efficiency (%)
Unmodified Peptide15.2850.422+1.2 x 10^6-
Modified Peptide14.81015.492+8.5 x 10^687.6

Modification efficiency is calculated as: [Peak Area of Modified Peptide / (Peak Area of Unmodified Peptide + Peak Area of Modified Peptide)] x 100.

Fragmentation Analysis

The pyridyl group can influence the fragmentation pattern of the peptide in MS/MS analysis. The pyridine ring is a basic site and can retain a positive charge, potentially leading to charge-remote fragmentation. A characteristic fragment ion corresponding to the pyridylalanine side chain may also be observed. Analysis of the b- and y-ion series will confirm the peptide sequence and the site of modification.

Visualizations

G Experimental Workflow for Peptide Modification and Analysis cluster_modification Peptide Modification cluster_analysis Mass Spectrometry Analysis Start Start: Peptide with Thiol Group Activate Activate this compound with SMCC Start->Activate 1. Conjugate Conjugate to Peptide Activate->Conjugate 2. Purify Purify by SPE Conjugate->Purify 3. LC_MS LC-MS/MS Analysis Purify->LC_MS 4. Data_Analysis Data Analysis: - Confirm Mass - Sequence Verification - Quantitation LC_MS->Data_Analysis End End: Characterized Modified Peptide Data_Analysis->End 5.

Caption: Workflow for peptide modification and MS analysis.

G Hypothetical Signaling Pathway Affected by Peptide Hydrophilicity cluster_peptide Peptide Interaction cluster_membrane Cell Membrane cluster_cell Intracellular Signaling Peptide Unmodified Peptide (Hydrophobic) Receptor Membrane Receptor Peptide->Receptor Lower Affinity Modified_Peptide H-D-4-Pal-OH Modified Peptide (Increased Hydrophilicity) Modified_Peptide->Receptor Higher Affinity Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Signal Transduction Transcription_Factor Transcription Factor Activation Kinase_Cascade->Transcription_Factor Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Altered Cellular Response Gene_Expression->Cellular_Response Leads to

Caption: Impact of peptide hydrophilicity on cell signaling.

Discussion

The incorporation of this compound into a peptide can significantly alter its properties. The increased hydrophilicity may enhance solubility and bioavailability. From an analytical perspective, this modification introduces a predictable mass shift, which is readily detectable by mass spectrometry. The retention time of the modified peptide on a reversed-phase column is expected to decrease due to the increased polarity, as reflected in the hypothetical data table.

The fragmentation pattern in MS/MS is a critical tool for confirming the structure of the modified peptide. The presence of the pyridyl group may lead to the formation of a prominent fragment ion corresponding to the modified side chain, which can be used as a diagnostic marker in targeted analyses like multiple reaction monitoring (MRM) for quantitative studies.

The provided protocols offer a starting point for researchers working with this compound and can be adapted based on the specific peptide sequence and available instrumentation. Careful optimization of both the modification reaction and the LC-MS/MS parameters is essential for achieving reliable and reproducible results.

Application Notes and Protocols for H-D-4-Pal-OH.2HCl in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are hypothetical and for illustrative purposes. Currently, there is a lack of specific published data on the use of H-D-4-Pal-OH.2HCl in targeted drug delivery systems. The information provided is based on the general principles of using amino acids and their derivatives for nanoparticle functionalization and targeted drug delivery, as well as the known properties of pyridyl-alanine analogs.

Introduction

This compound, a derivative of the amino acid alanine, presents potential as a targeting ligand in drug delivery systems. Its structure, featuring a pyridyl group, may facilitate specific interactions with cell surface receptors, particularly amino acid transporters that are often upregulated in cancer cells to meet their high metabolic demands. This characteristic can be exploited to achieve targeted delivery of therapeutic agents to tumor sites, thereby enhancing efficacy and reducing off-target toxicity.

The primary amine and carboxylic acid groups of this compound provide versatile handles for conjugation to various nanoparticle platforms, such as liposomes and polymeric nanoparticles. This allows for the surface functionalization of drug carriers to impart targeting capabilities.

Hypothetical Application: Targeted Delivery of Doxorubicin to Breast Cancer Cells

This application note describes the use of this compound to functionalize doxorubicin-loaded liposomes for targeted delivery to breast cancer cells overexpressing amino acid transporters.

Physicochemical Properties of this compound
PropertyValue
Molecular Formula C₈H₁₂Cl₂N₂O₂
Molecular Weight 239.10 g/mol
Appearance White to off-white solid
Solubility Soluble in water

Experimental Protocols

Protocol 1: Formulation of this compound-Functionalized Liposomes

This protocol outlines the preparation of doxorubicin-loaded liposomes and their subsequent surface functionalization with this compound.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG(2000)-Amine)

  • Doxorubicin hydrochloride

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis membrane (MWCO 10 kDa)

Procedure:

  • Liposome Preparation (Thin-Film Hydration Method):

    • Dissolve DPPC, cholesterol, and DSPE-PEG(2000)-Amine in chloroform in a round-bottom flask at a molar ratio of 55:40:5.

    • Remove the chloroform using a rotary evaporator to form a thin lipid film.

    • Dry the film under vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with a doxorubicin solution in PBS (1 mg/mL) by rotating the flask at 60°C for 1 hour.

    • Extrude the liposomal suspension through polycarbonate membranes with decreasing pore sizes (400 nm, 200 nm, 100 nm) to obtain unilamellar vesicles of a uniform size.

    • Remove unencapsulated doxorubicin by dialysis against PBS at 4°C for 24 hours.

  • Conjugation of this compound to Liposomes:

    • Activate the carboxylic acid group of this compound by dissolving it in PBS and adding EDC and NHS in a 1:2:2 molar ratio relative to the DSPE-PEG(2000)-Amine on the liposome surface.

    • Incubate the mixture at room temperature for 30 minutes.

    • Add the activated this compound solution to the doxorubicin-loaded liposome suspension.

    • Allow the reaction to proceed for 4 hours at room temperature with gentle stirring.

    • Purify the this compound-functionalized liposomes by dialysis against PBS at 4°C for 48 hours to remove unreacted reagents.

Hypothetical Physicochemical Characterization Data
FormulationParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
Dox-Lipo110 ± 50.12 ± 0.02-15.2 ± 1.592 ± 4
Pal-Dox-Lipo115 ± 60.14 ± 0.03-8.5 ± 1.290 ± 5

Dox-Lipo: Doxorubicin-loaded liposomes; Pal-Dox-Lipo: this compound-functionalized doxorubicin-loaded liposomes.

Protocol 2: In Vitro Cellular Uptake and Cytotoxicity

This protocol describes the evaluation of the targeting efficiency and cytotoxic effect of the functionalized liposomes on a breast cancer cell line (e.g., MCF-7).

Materials:

  • MCF-7 cells

  • DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Dox-Lipo and Pal-Dox-Lipo formulations

  • Free Doxorubicin

  • MTT reagent

  • DMSO

  • Fluorescence microscope

Procedure:

  • Cellular Uptake:

    • Seed MCF-7 cells in a 24-well plate and allow them to adhere overnight.

    • Treat the cells with free Doxorubicin, Dox-Lipo, and Pal-Dox-Lipo at a doxorubicin concentration of 5 µg/mL for 4 hours.

    • Wash the cells three times with cold PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Stain the nuclei with DAPI.

    • Visualize the cellular uptake of doxorubicin (red fluorescence) using a fluorescence microscope.

  • Cytotoxicity Assay (MTT Assay):

    • Seed MCF-7 cells in a 96-well plate.

    • After 24 hours, treat the cells with serial dilutions of free Doxorubicin, Dox-Lipo, and Pal-Dox-Lipo for 48 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability and determine the IC50 values.

Hypothetical In Vitro Cytotoxicity Data
FormulationIC50 on MCF-7 cells (µg/mL)
Free Doxorubicin0.5 ± 0.08
Dox-Lipo1.2 ± 0.15
Pal-Dox-Lipo0.7 ± 0.09
Protocol 3: In Vivo Antitumor Efficacy

This protocol outlines a preclinical study to assess the in vivo targeting and therapeutic efficacy of the functionalized liposomes in a tumor-bearing mouse model.

Materials:

  • Female BALB/c nude mice (4-6 weeks old)

  • MCF-7 cells

  • Matrigel

  • Dox-Lipo and Pal-Dox-Lipo formulations

  • Saline solution

Procedure:

  • Tumor Model Establishment:

    • Subcutaneously inject a suspension of MCF-7 cells and Matrigel into the flank of each mouse.

    • Allow the tumors to grow to a volume of approximately 100 mm³.

  • In Vivo Treatment:

    • Randomly divide the mice into three groups: Saline (control), Dox-Lipo, and Pal-Dox-Lipo.

    • Administer the formulations intravenously via the tail vein at a doxorubicin dose of 5 mg/kg body weight every three days for a total of four injections.

    • Monitor tumor volume and body weight every two days.

  • Efficacy Evaluation:

    • At the end of the experiment (e.g., day 21), euthanize the mice.

    • Excise the tumors, weigh them, and photograph them.

    • Calculate the tumor growth inhibition rate.

Hypothetical In Vivo Antitumor Efficacy Data
Treatment GroupAverage Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Saline1500 ± 250-
Dox-Lipo800 ± 15046.7
Pal-Dox-Lipo350 ± 10076.7

Visualizations

Experimental_Workflow cluster_formulation Nanoparticle Formulation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Formulation Liposome Formulation (Doxorubicin Loading) Conjugation Conjugation of This compound Formulation->Conjugation Characterization Physicochemical Characterization Conjugation->Characterization CellCulture MCF-7 Cell Culture Characterization->CellCulture Uptake Cellular Uptake Study CellCulture->Uptake Cytotoxicity Cytotoxicity Assay (MTT) CellCulture->Cytotoxicity TumorModel Tumor Model Establishment Cytotoxicity->TumorModel Treatment Intravenous Treatment TumorModel->Treatment Efficacy Antitumor Efficacy Evaluation Treatment->Efficacy

Caption: Experimental workflow for the development and evaluation of this compound-targeted liposomes.

Signaling_Pathway cluster_cell Target Cancer Cell Receptor Amino Acid Transporter Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Nanoparticle Pal-Dox-Lipo Nanoparticle->Receptor Binding Endosome Endosome Endocytosis->Endosome DrugRelease Doxorubicin Release Endosome->DrugRelease Nucleus Nucleus DrugRelease->Nucleus DNA DNA Intercalation & Topoisomerase II Inhibition Nucleus->DNA Apoptosis Apoptosis DNA->Apoptosis

Caption: Hypothetical signaling pathway for this compound-targeted drug delivery leading to apoptosis.

Application Notes and Protocols for Bioconjugation with 3-(4'-pyridyl)-D-alanine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4'-pyridyl)-D-alanine is a non-canonical amino acid that presents a unique moiety for chemoselective bioconjugation. Its pyridyl group offers a site for specific modification, enabling the development of advanced bioconjugates for therapeutic and diagnostic applications. A recently developed method has highlighted the N-alkylation of the pyridyl nitrogen as a robust strategy for peptide conjugation, offering high stability and efficiency in both solution and solid phases.[1] This approach is particularly valuable for the late-stage functionalization of peptides and proteins, allowing for the attachment of various moieties such as small molecules, imaging agents, or other peptides.

One notable application of this bioconjugation strategy is in the development of peptide-based therapeutics that target protein-protein interactions. For instance, peptides designed to inhibit the interaction between p53 and its negative regulator MDM2 can have their therapeutic potential enhanced through conjugation. By attaching targeting ligands or moieties that improve pharmacokinetic properties, the efficacy of these inhibitory peptides can be significantly increased.

Core Principles of N-Alkylation of Pyridyl-Alanine

The bioconjugation protocol is based on the chemoselective N-alkylation of the nitrogen atom within the pyridine ring of the 3-(4'-pyridyl)-D-alanine residue. This reaction is typically achieved using an alkylating agent, such as an iodoacetamide derivative, which selectively reacts with the pyridyl nitrogen under mild conditions. This method is advantageous due to its high selectivity for the pyridyl group, leaving other nucleophilic amino acid side chains, such as lysine, unmodified. The resulting N-alkylated pyridinium linkage is highly stable, ensuring the integrity of the bioconjugate in biological systems.[1]

This technique can be performed on peptides in solution or while they are still attached to a solid-phase synthesis resin, offering flexibility in the synthetic strategy.[1] The solid-phase approach can be more economical and allows for easier purification of the final conjugate.[1]

Experimental Protocols

The following protocols are based on the methods described by Dutta et al. in Organic Letters (2024) for the N-alkylation of pyridyl-alanine (PAL) containing peptides.

Protocol 1: Solution-Phase N-Alkylation of a Pyridyl-Alanine Containing Peptide

This protocol describes the conjugation of an iodoacetamide-functionalized molecule to a peptide containing a 3-(4'-pyridyl)-D-alanine residue in solution.

Materials:

  • Peptide containing a 3-(4'-pyridyl)-D-alanine residue (e.g., PAL-p53 peptide)

  • Iodoacetamide derivative of the molecule to be conjugated (e.g., Iodoacetamide-RGD)

  • Solvent: Acetonitrile (ACN) and Water (H₂O)

  • Reaction vessel (e.g., microcentrifuge tube)

  • HPLC for purification and analysis

Procedure:

  • Peptide Preparation: Dissolve the pyridyl-alanine containing peptide in a mixture of acetonitrile and water (1:1 v/v) to a final concentration of 1 mM.

  • Reagent Preparation: Prepare a 1.5 mM solution of the iodoacetamide derivative in acetonitrile.

  • Reaction Setup: To the peptide solution, add 1.5 equivalents of the iodoacetamide derivative solution.

  • Incubation: Vortex the reaction mixture briefly and allow it to react at room temperature (approximately 25 °C) for 2 hours.

  • Monitoring: Monitor the progress of the reaction by LC-MS to confirm the formation of the conjugate.

  • Purification: Upon completion, purify the reaction mixture using semi-preparative HPLC to isolate the desired bioconjugate.

  • Characterization: Characterize the purified bioconjugate by mass spectrometry to confirm its identity and purity.

Protocol 2: Solid-Phase N-Alkylation of a Pyridyl-Alanine Containing Peptide

This protocol details the conjugation of an iodoacetamide-functionalized molecule to a peptide containing a 3-(4'-pyridyl)-D-alanine residue while the peptide is still attached to the solid-phase synthesis resin.

Materials:

  • Resin-bound peptide containing a 3-(4'-pyridyl)-D-alanine residue

  • Iodoacetamide derivative of the molecule to be conjugated

  • Solvent: N,N-Dimethylformamide (DMF)

  • Solid-phase synthesis vessel

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid, 2.5% Triisopropylsilane, 2.5% Water)

  • HPLC for purification and analysis

Procedure:

  • Resin Swelling: Swell the resin-bound peptide in DMF for 30 minutes in a solid-phase synthesis vessel.

  • Reagent Addition: Add 3 equivalents of the iodoacetamide derivative dissolved in DMF to the swollen resin.

  • Reaction: Gently agitate the resin mixture at room temperature for 4 hours.

  • Washing: After the reaction, thoroughly wash the resin with DMF (3 times) followed by Dichloromethane (DCM) (3 times) to remove excess reagents.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the pellet, and then purify by semi-preparative HPLC.

  • Characterization: Confirm the identity and purity of the final bioconjugate using mass spectrometry.

Quantitative Data Summary

The following table summarizes the yields obtained for the N-alkylation of a model PAL-containing peptide with various iodoacetamide derivatives in both solution and solid phase, as reported by Dutta et al. (2024).

ConjugateAlkylating AgentMethodYield (%)
PAL-p53-IAIodoacetamideSolution Phase>95
PAL-p53-BiotinIodoacetamide-BiotinSolution Phase92
PAL-p53-RGDIodoacetamide-RGDSolution Phase85
PAL-p53-IAIodoacetamideSolid Phase>95
PAL-p53-BiotinIodoacetamide-BiotinSolid Phase90
PAL-p53-RGDIodoacetamide-RGDSolid Phase82

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the N-alkylation of a pyridyl-alanine containing peptide.

G cluster_solution Solution Phase cluster_solid Solid Phase peptide_sol PAL-Peptide in Solution reaction_sol Reaction (2h, RT) peptide_sol->reaction_sol reagent_sol Iodoacetamide Derivative reagent_sol->reaction_sol purification_sol HPLC Purification reaction_sol->purification_sol conjugate_sol Purified Bioconjugate purification_sol->conjugate_sol peptide_resin Resin-Bound PAL-Peptide reaction_solid Reaction on Resin (4h, RT) peptide_resin->reaction_solid reagent_solid Iodoacetamide Derivative reagent_solid->reaction_solid wash_solid Washing reaction_solid->wash_solid cleavage_solid Cleavage from Resin wash_solid->cleavage_solid purification_solid HPLC Purification cleavage_solid->purification_solid conjugate_solid Purified Bioconjugate purification_solid->conjugate_solid

Caption: Workflow for solution-phase and solid-phase N-alkylation of pyridyl-alanine peptides.

p53-MDM2 Signaling Pathway Inhibition

The conjugation of peptides that inhibit the p53-MDM2 interaction is a key application. The following diagram depicts the core of this signaling pathway and the mechanism of inhibition.

G Inhibition of the p53-MDM2 interaction by a peptide mimic prevents p53 degradation, leading to tumor suppression. cluster_pathway p53-MDM2 Negative Feedback Loop cluster_inhibition Inhibition by Peptide Conjugate p53 p53 mdm2_gene MDM2 Gene p53->mdm2_gene transactivates proteasome Proteasomal Degradation p53->proteasome targeted for cell_cycle_arrest Cell Cycle Arrest Apoptosis p53->cell_cycle_arrest induces mdm2_protein MDM2 Protein mdm2_gene->mdm2_protein is transcribed & translated into mdm2_protein->p53 binds and ubiquitinates peptide_inhibitor PAL-Peptide Inhibitor (e.g., p53 mimic) peptide_inhibitor->mdm2_protein binds to

Caption: Inhibition of the p53-MDM2 interaction by a pyridyl-alanine peptide conjugate.

References

Application Notes and Protocols: H-D-4-Pal-OH.2HCl as an Analytical Standard in Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

H-D-4-Pal-OH.2HCl, also known as (R)-2-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride, is a non-proteinogenic amino acid derivative. Its high purity, often exceeding 99% as determined by HPLC, makes it an excellent candidate for use as an analytical standard in various chromatographic applications.[1] This document provides detailed application notes and protocols for the use of this compound as a reference standard for qualitative and quantitative analysis, particularly in the context of drug discovery and development, peptide synthesis, and metabolic studies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Synonyms D-4-Pyridylalanine dihydrochloride, (2R)-2-amino-3-pyridin-4-ylpropanoic acid dihydrochloride
Molecular Formula C₈H₁₂Cl₂N₂O₂
Molecular Weight 239.10 g/mol
CAS Number 174096-41-4
Appearance White to off-white solid
Purity (typical) >99% (HPLC)
Storage Store at -20°C, desiccated.

Applications in Chromatography

As an analytical standard, this compound is primarily used for:

  • Identification and Quantification: To identify and quantify the D-enantiomer of 4-pyridylalanine in various sample matrices, including pharmaceutical preparations, biological fluids, and peptide synthesis reaction mixtures.

  • Method Development and Validation: As a reference material for the development and validation of chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC).

  • Chiral Purity Determination: To determine the enantiomeric purity of L-4-pyridylalanine or other related chiral compounds.

  • Stability Studies: As a marker in stability-indicating assays to monitor the degradation of peptides or drug candidates containing the 4-pyridylalanine moiety.

Experimental Protocols

Protocol 1: Quantitative Analysis by Reversed-Phase HPLC with UV Detection

This protocol describes a general method for the quantification of this compound in a sample.

1. Instrumentation and Materials

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • This compound analytical standard

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Ultrapure water

  • Volumetric flasks, pipettes, and autosampler vials

2. Preparation of Solutions

  • Mobile Phase A: 0.1% (v/v) TFA in water.

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of Mobile Phase A in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with Mobile Phase A to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

3. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient elution with Mobile Phase A and B
Gradient Program 0-5 min: 5% B; 5-20 min: 5-50% B; 20-25 min: 50% B; 25.1-30 min: 5% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 260 nm
Injection Volume 10 µL

4. Data Analysis

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).

  • Quantify the amount of this compound in unknown samples by interpolating their peak areas from the calibration curve.

Quantitative Data Summary (Hypothetical)

The following table summarizes the expected performance of the HPLC method described above.

ParameterResult
Retention Time (tR) ~ 8.5 min
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
Protocol 2: Chiral Separation by Chiral HPLC

This protocol outlines a method for the chiral separation of D- and L-enantiomers of 4-pyridylalanine using a chiral stationary phase.

1. Instrumentation and Materials

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., cellulose or amylose-based)

  • This compound analytical standard

  • L-4-pyridylalanine standard

  • Hexane, HPLC grade

  • Ethanol or Isopropanol, HPLC grade

  • Trifluoroacetic acid (TFA) or Diethylamine (DEA), as a mobile phase modifier

2. Preparation of Solutions

  • Mobile Phase: A mixture of hexane and alcohol (e.g., 80:20 v/v) with a small amount of modifier (e.g., 0.1% TFA or DEA). The optimal composition may need to be determined empirically.

  • Standard Solution: Prepare a solution containing both this compound and L-4-pyridylalanine at a concentration of approximately 100 µg/mL each in the mobile phase.

3. Chromatographic Conditions

ParameterCondition
Column Chiral Stationary Phase (e.g., Chiralcel OD-H, Chiralpak AD-H)
Mobile Phase Isocratic elution with Hexane/Ethanol/TFA (e.g., 80:20:0.1 v/v/v)
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 260 nm
Injection Volume 5 µL

4. Data Analysis

  • Identify the peaks corresponding to the D- and L-enantiomers based on the injection of individual standards.

  • Calculate the resolution (Rs) between the two enantiomeric peaks to assess the quality of the separation. A resolution of >1.5 is generally considered a good separation.

  • Determine the enantiomeric excess (e.e.) of a sample by calculating the relative peak areas of the two enantiomers.

Diagrams

experimental_workflow cluster_prep Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Standard Weigh this compound HPLC HPLC Injection Standard->HPLC Solvent Prepare Mobile Phase Solvent->HPLC Sample Prepare Sample Solution Sample->HPLC Detection UV Detection HPLC->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for quantitative analysis using this compound.

logical_relationship cluster_standard Analytical Standard cluster_application Chromatographic Applications Standard This compound Qualitative Qualitative Identification Standard->Qualitative Reference Quantitative Quantitative Analysis Standard->Quantitative Calibrant Chiral Chiral Purity Standard->Chiral Reference Enantiomer Validation Method Validation Standard->Validation Control

Caption: Applications of this compound as an analytical standard.

References

Application Notes and Protocols for In Vivo Formulation of Peptides with H-D-4-Pyridylalanine (H-D-4-Pal-OH)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids into peptides is a widely utilized strategy to enhance their therapeutic properties, including stability, solubility, and in vivo half-life. H-D-4-pyridylalanine (H-D-4-Pal-OH), an isomer of phenylalanine containing a pyridyl group, presents a unique opportunity to modulate the physicochemical characteristics of peptides. The pyridyl group can increase aqueous solubility and offers a site for potential chemical modification.[1][2] These application notes provide a comprehensive overview and detailed protocols for the formulation and in vivo evaluation of peptides containing H-D-4-pyridylalanine.

The information presented herein is collated from published research on peptides incorporating 4-pyridylalanine and provides a foundational framework for developing novel peptide therapeutics. It is important to note that specific formulation parameters and experimental protocols should be optimized for each unique peptide.

Key Advantages of Incorporating H-D-4-Pal-OH in Peptides

  • Enhanced Aqueous Solubility: The pyridyl functional group can lead to improved solubility of peptides in aqueous solutions, facilitating formulation and administration.[1]

  • Modulated Pharmacokinetics: The introduction of this non-natural amino acid can alter the peptide's interaction with metabolic enzymes and receptors, potentially leading to an extended in vivo half-life and improved bioavailability.

  • Site for Chemical Conjugation: The nitrogen atom in the pyridyl ring offers a potential site for chemoselective N-alkylation, enabling the development of peptide-drug conjugates or the attachment of other functional moieties.[3]

Quantitative Data Summary

The following table summarizes pharmacokinetic data from a study on cyclic hexapeptides containing 4-pyridylalanine (4-Pal) in rats. This data provides a benchmark for the potential in vivo performance of peptides modified with H-D-4-Pal-OH.

Peptide IDSequenceRouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)
Peptide 1 cyclo(D-4-Pal-Leu-NMe-D-Leu-NMe-Leu-Leu-D-Pro)i.v.186 ± 280.08103 ± 14-
p.o.11 ± 30.516 ± 515
Peptide 2 cyclo(L-4-Pal-Leu-NMe-D-Leu-NMe-Leu-Leu-D-Pro)i.v.210 ± 450.08125 ± 21-
p.o.25 ± 80.7545 ± 1236

Data adapted from a study on pyridyl-Ala modified cyclic hexapeptides. The specific peptides in the study incorporated 4-Pal within their sequence. This data is presented as a reference for the potential pharmacokinetic profile of peptides containing this modification.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis of a 4-Pal Containing Peptide

This protocol outlines the general procedure for synthesizing a peptide incorporating H-D-4-Pal-OH using Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-D-4-Pal-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT) (if synthesizing cysteine-containing peptides)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Repeat the treatment with 20% piperidine in DMF for 10 minutes.

    • Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-amino acid (3 equivalents), DIC (3 equivalents), and OxymaPure (3 equivalents) in DMF.

    • Add the coupling solution to the deprotected resin and shake for 2 hours at room temperature.

    • Wash the resin with DMF and DCM. Confirm coupling completion using a Kaiser test.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the peptide sequence, incorporating Fmoc-D-4-Pal-OH at the desired position.

  • Peptide Cleavage and Deprotection:

    • After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v). If the peptide contains sensitive residues, adjust the cocktail accordingly (e.g., add DTT for cysteine).

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether.

    • Dry the crude peptide under vacuum.

    • Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final peptide powder.

Protocol 2: Preparation of a Sterile Formulation for In Vivo Administration

This protocol describes the preparation of a simple sterile solution of the 4-Pal containing peptide for parenteral administration.

Materials:

  • Lyophilized 4-Pal containing peptide

  • Sterile Water for Injection (WFI)

  • Sterile saline solution (0.9% NaCl)

  • Sterile 0.22 µm syringe filters

Procedure:

  • Peptide Reconstitution:

    • Aseptically, reconstitute the lyophilized peptide in a small volume of sterile WFI to create a concentrated stock solution. Gently swirl to dissolve; avoid vigorous shaking.

  • Dilution to Final Concentration:

    • Calculate the required volume of the stock solution to achieve the desired final dosing concentration.

    • Aseptically, dilute the stock solution with sterile saline solution to the final volume.

  • Sterile Filtration:

    • Draw the final peptide solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Filter the solution into a sterile vial.

  • Quality Control:

    • Visually inspect the final formulation for any particulate matter.

    • If required, perform a concentration check using UV-Vis spectroscopy or HPLC.

    • For larger batches, sterility and endotoxin testing should be performed.

Protocol 3: In Vivo Pharmacokinetic Study in Rodents

This protocol provides a general workflow for conducting a pharmacokinetic study of a 4-Pal containing peptide in rats.

Materials:

  • Male Sprague-Dawley rats (or other appropriate rodent model)

  • Sterile formulation of the 4-Pal containing peptide

  • Dosing syringes and needles (for intravenous and oral administration)

  • Blood collection tubes (e.g., with EDTA)

  • Centrifuge

  • Plasma storage tubes

  • Analytical equipment for peptide quantification (e.g., LC-MS/MS)

Procedure:

  • Animal Acclimation: Acclimate the animals to the housing conditions for at least one week prior to the study.

  • Dosing:

    • Intravenous (i.v.) Administration: Administer the sterile peptide formulation via the tail vein at the desired dose.

    • Oral (p.o.) Administration: Administer the peptide formulation via oral gavage.

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours) from the tail vein or another appropriate site.

  • Plasma Preparation:

    • Immediately after collection, centrifuge the blood samples to separate the plasma.

    • Transfer the plasma to labeled storage tubes and store at -80°C until analysis.

  • Sample Analysis:

    • Quantify the concentration of the peptide in the plasma samples using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis:

    • Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and bioavailability (by comparing p.o. to i.v. data).

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_formulation Formulation cluster_invivo In Vivo Study s1 Solid-Phase Peptide Synthesis (Incorporating Fmoc-D-4-Pal-OH) s2 Cleavage & Deprotection s1->s2 s3 Purification (RP-HPLC) s2->s3 s4 Lyophilization s3->s4 f1 Reconstitution in WFI s4->f1 Lyophilized Peptide f2 Dilution with Saline f1->f2 f3 Sterile Filtration f2->f3 i1 Animal Dosing (i.v. / p.o.) f3->i1 Sterile Formulation i2 Blood Sampling i1->i2 i3 Plasma Preparation i2->i3 i4 LC-MS/MS Analysis i3->i4 i5 PK Analysis i4->i5

Caption: Experimental workflow for synthesis, formulation, and in vivo evaluation.

signaling_pathway_hypothesis peptide 4-Pal Containing Peptide receptor Target Receptor peptide->receptor Binding serum_protein Serum Protein (e.g., Albumin) peptide->serum_protein Reversible Binding (Potential for Half-Life Extension) degradation Proteolytic Degradation peptide->degradation Inhibition? clearance Renal Clearance peptide->clearance Reduced? response Biological Response receptor->response

References

Application Note: Cleavage Cocktails for Peptides with Pyridinyl Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The incorporation of non-natural amino acids, such as 3-pyridylalanine (3-Pal) and 4-pyridylalanine (4-Pal), into peptide sequences is a powerful strategy for enhancing therapeutic properties like aqueous solubility, stability, and receptor binding affinity.[1][2] Following solid-phase peptide synthesis (SPPS) using the popular Fmoc/tBu strategy, the final step involves cleaving the peptide from the resin and removing acid-labile side-chain protecting groups. This is typically achieved with a strong acid, most commonly trifluoroacetic acid (TFA), mixed with a cocktail of "scavengers."[3][4]

While standard cleavage protocols are well-established for natural amino acids, peptides containing pyridinyl residues present a unique challenge. The basic nitrogen atom on the pyridine ring can be protonated by TFA, potentially neutralizing the acid in the local environment. This can lead to incomplete cleavage or deprotection of other sensitive residues if not properly addressed. This application note provides a detailed guide and optimized protocols for the successful cleavage of peptides containing pyridinyl amino acids.

Challenges in Cleaving Pyridinyl-Containing Peptides

The primary challenge stems from the basicity of the pyridine side chain. During the TFA-mediated cleavage process, the following issues can arise:

  • Localized TFA Neutralization: The pyridine nitrogen acts as a base, sequestering protons from TFA. In peptides with multiple pyridinyl residues, this effect can be significant, lowering the effective acid concentration and potentially leading to incomplete removal of robust protecting groups like Pbf from Arginine.

  • Incomplete Deprotection: Incomplete removal of side-chain protecting groups (e.g., tBu from Tyr, Boc from Trp, Trt from His) can result in a heterogeneous mixture of partially protected peptides, complicating purification and reducing the final yield of the desired product.

  • Standard Side Reactions: Like all peptides, those with pyridinyl residues are still susceptible to common cleavage side reactions, such as the alkylation of sensitive tryptophan or tyrosine residues by carbocations generated from protecting groups.[5]

Pyridinyl amino acids are typically incorporated without a protecting group on the pyridine ring itself, meaning the basic nitrogen is always exposed during synthesis and cleavage.

Recommended Cleavage Cocktails

The selection of an appropriate cleavage cocktail is critical and depends on the presence of other sensitive amino acids in the sequence. A higher concentration of scavengers and potentially a longer cleavage time are recommended for pyridinyl-containing peptides to counteract TFA neutralization and prevent side reactions.

Table 1: Recommended Cleavage Cocktails for Pyridinyl-Containing Peptides
Cocktail IDComposition (v/v/w)Target Peptide CharacteristicsKey Considerations & Rationale
PYR-A (General) 94% TFA / 2.5% Water / 2.5% Triisopropylsilane (TIS) / 1% Dithiothreitol (DTT)Peptides with Pal and standard tBu/Boc/Trt protected residues (No Arg, Cys, or Met).TIS is a potent scavenger for t-butyl and trityl cations. Water aids in scavenging. DTT is a mild reducing agent. This cocktail is a good starting point for simple sequences.
PYR-B (Arg-rich) 90% TFA / 5% Thioanisole / 3% 1,2-Ethanedithiol (EDT) / 2% AnisolePeptides with multiple Pal and Arg(Pbf) residues.Thioanisole and EDT are "soft" scavengers that are highly effective for deprotecting Arg(Pbf) and preventing re-attachment. An extended cleavage time (3-4 hours) is recommended.
PYR-C (Trp/Met/Cys) 88% TFA / 5% Water / 5% Thioanisole / 2% EDTPeptides with Pal and sensitive residues like Trp, Met, or Cys.This is a modification of the classic Reagent R. EDT maintains a reducing environment to prevent Cys oxidation and Met sulfoxide formation. Thioanisole protects the Trp indole ring from alkylation.
Reagent K (Complex) 82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% EDTHighly complex peptides with multiple sensitive residues (Arg, Trp, Cys, Met) in addition to Pal.Reagent K is a powerful, universal cocktail designed to suppress a wide variety of side reactions and is recommended for the most challenging sequences.

Note: All cleavage cocktails must be prepared fresh before use. Use high-purity reagents.

Experimental Protocols

Protocol 1: General Cleavage of a Pyridinyl-Containing Peptide (Cocktail PYR-A)

This protocol is suitable for a peptide containing pyridylalanine but lacking other highly sensitive residues like Arg(Pbf), Cys, or Met.

Materials:

  • Peptidyl-resin (dried under vacuum)

  • Cleavage Cocktail PYR-A: 94% TFA, 2.5% H₂O, 2.5% TIS, 1% DTT

  • Cold (-20°C) methyl-tert-butyl ether (MTBE) or diethyl ether

  • Dichloromethane (DCM)

  • Acetonitrile (ACN) and Water (HPLC grade) for analysis

  • Reaction vessel (e.g., a fritted syringe or round-bottom flask)

Procedure:

  • Place the dried peptidyl-resin (e.g., 50 mg) in a suitable reaction vessel.

  • Add the freshly prepared cleavage cocktail PYR-A to the resin (approx. 1-2 mL for 50 mg of resin).

  • Seal the vessel and allow the reaction to proceed at room temperature for 2.5 to 3 hours with occasional gentle agitation.

  • Filter the cleavage solution away from the resin into a clean centrifuge tube.

  • Wash the resin twice with a small volume of fresh TFA or DCM and combine the filtrates.

  • Add 10 volumes of cold MTBE to the combined filtrate to precipitate the crude peptide. A white powder should form.

  • Incubate the mixture at -20°C for at least 30 minutes to ensure complete precipitation.

  • Centrifuge the suspension (e.g., 5 min at 3000 x g) and carefully decant the ether supernatant.

  • Wash the peptide pellet twice more with cold MTBE, centrifuging and decanting each time to remove residual scavengers.

  • Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Analyze the crude peptide via HPLC and Mass Spectrometry.

Protocol 2: Cleavage of a Complex Pyridinyl-Peptide with Arg(Pbf) and Trp(Boc) (Cocktail PYR-C)

This protocol is optimized for more complex peptides containing residues that are difficult to deprotect or are highly susceptible to side reactions.

Materials:

  • Peptidyl-resin (dried under vacuum)

  • Cleavage Cocktail PYR-C: 88% TFA, 5% H₂O, 5% Thioanisole, 2% EDT

  • All other materials as listed in Protocol 1.

Procedure:

  • Place the dried peptidyl-resin (e.g., 50 mg) in the reaction vessel.

  • Add the freshly prepared cleavage cocktail PYR-C to the resin (approx. 1-2 mL for 50 mg of resin).

  • Seal the vessel and allow the reaction to proceed at room temperature for 3 to 4 hours with occasional agitation. The extended time helps ensure complete removal of the Pbf group.

  • Follow steps 4 through 11 from Protocol 1 for peptide filtration, precipitation, washing, drying, and analysis.

Visualized Workflows and Logic

General Cleavage Workflow

G cluster_prep Preparation cluster_reaction Cleavage Reaction cluster_isolation Peptide Isolation cluster_analysis Analysis Resin 1. Dry Peptidyl-Resin Cleave 3. Add Cocktail to Resin (2.5 - 4 hours at RT) Resin->Cleave Cocktail 2. Prepare Fresh Cleavage Cocktail Cocktail->Cleave Filter 4. Filter and Collect Cleavage Solution Cleave->Filter WashResin 5. Wash Resin (TFA or DCM) Filter->WashResin Precipitate 6. Precipitate Peptide in Cold Ether WashResin->Precipitate WashPeptide 7. Centrifuge and Wash Peptide Pellet Precipitate->WashPeptide Dry 8. Dry Crude Peptide WashPeptide->Dry Analyze 9. HPLC / MS Analysis Dry->Analyze

Caption: General workflow for cleavage, deprotection, and isolation of synthetic peptides.

Mechanism of TFA Cleavage and Scavenging

G cluster_products Primary Cleavage Products cluster_scavengers Scavenger Action cluster_side_reactions Potential Side Reactions TFA TFA (H+) Resin Peptidyl-Resin TFA->Resin Cleaves from resin ProtectingGroups Side-Chain Protecting Groups (tBu, Boc, Trt, Pbf) TFA->ProtectingGroups Removes groups FreePeptide Deprotected Peptide (Desired Product) Resin->FreePeptide Carbocations Reactive Carbocations (tBu+, Trityl+) ProtectingGroups->Carbocations Scavengers Scavengers (TIS, Water, EDT, etc.) Carbocations->Scavengers Trapped by SensitiveAA Sensitive Residues (Trp, Tyr, Met, Cys) Carbocations->SensitiveAA Attacks Trapped Inert Adducts Scavengers->Trapped SideProduct Modified Peptide (Side Product) SensitiveAA->SideProduct

Caption: Role of TFA and scavengers in preventing side reactions during peptide cleavage.

Decision Logic for Selecting a Cleavage Cocktail

G Start Start: Peptide Sequence Analysis HasPal Contains Pyridinyl Amino Acid(s)? Start->HasPal HasArg Contains Arg(Pbf)? HasPal->HasArg Yes UseStandard Use Standard Cocktail (e.g., TFA/TIS/H2O) HasPal->UseStandard No HasTrpCysMet Contains Trp, Cys, or Met? HasArg->HasTrpCysMet No IsComplex Multiple Sensitive Residues? HasArg->IsComplex Yes UsePyrA Use Cocktail PYR-A (Time: 2.5-3h) HasTrpCysMet->UsePyrA No UsePyrC Use Cocktail PYR-C (Time: 3-4h) HasTrpCysMet->UsePyrC Yes UsePyrB Use Cocktail PYR-B (Time: 3-4h) IsComplex->UsePyrB No UseReagentK Use Reagent K (Time: 3-4h) IsComplex->UseReagentK Yes

Caption: Decision tree for choosing the appropriate cleavage cocktail for your peptide.

References

Application Notes and Protocols for H-D-4-Pal-OH.2HCl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the proper storage, handling, and application of lyophilized H-D-4-Pal-OH.2HCl, a pyridylalanine derivative of the amino acid alanine. This non-natural amino acid is utilized in peptide synthesis to enhance the therapeutic properties of peptides, such as increased solubility and stability.

Product Information and Storage Conditions

This compound is supplied as a lyophilized powder. Proper storage is crucial to maintain its stability and integrity.

Table 1: Recommended Storage Conditions for Lyophilized this compound

ConditionTemperatureDurationNotes
Long-term Storage -20°C or -80°CUp to 3 years[1]Store in a tightly sealed container, protected from light and moisture.[2][3]
Short-term Storage 4°CUp to 2 years[1]Keep desiccated and protected from light.
Room Temperature AmbientDays to weeksStable for short periods, but colder temperatures are recommended for prolonged stability.[2]

Table 2: Stability of this compound in Solution

Solvent ConditionTemperatureDurationNotes
In Solvent -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.
In Solvent -20°CUp to 1 monthUse sterile buffers (pH 5-6) to prolong storage life.

Handling and Reconstitution Protocol

Lyophilized peptides are often hygroscopic and require careful handling to prevent degradation.

General Handling Workflow

The following diagram outlines the general workflow for handling lyophilized this compound from receipt to experimental use.

G Receipt Receive Lyophilized Peptide Storage Store at -20°C or -80°C Receipt->Storage Equilibrate Equilibrate to Room Temperature in Desiccator Storage->Equilibrate Weigh Weigh Desired Amount Quickly Equilibrate->Weigh Reconstitute Reconstitute in Appropriate Solvent Weigh->Reconstitute Aliquot Aliquot into Single-Use Vials Reconstitute->Aliquot ExpStorage Store Aliquots at -20°C or -80°C Aliquot->ExpStorage Experiment Use in Experiment ExpStorage->Experiment

Caption: General workflow for handling lyophilized this compound.

Detailed Reconstitution Protocol
  • Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator for at least 30 minutes. This prevents condensation and moisture absorption.

  • Weighing: Quickly weigh the desired amount of the peptide in a clean, sterile environment. Minimize the time the vial is open.

  • Solvent Selection: The choice of solvent depends on the properties of the peptide in which this compound is incorporated. A general strategy is to start with sterile, purified water. If the peptide is basic, a dilute aqueous acetic acid solution (e.g., 10%) can be used. For acidic peptides, a dilute aqueous ammonium bicarbonate solution may be effective. For highly hydrophobic peptides, organic solvents like DMSO, DMF, or acetonitrile can be used, followed by dilution in an aqueous buffer.

  • Reconstitution: Add the selected solvent to the vial containing the lyophilized powder. Vortex or sonicate briefly to ensure complete dissolution.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is highly recommended to aliquot the reconstituted peptide solution into single-use vials.

  • Storage of Solutions: Store the aliquots at -20°C or -80°C.

Experimental Applications and Protocols

This compound is primarily used as a building block in solid-phase peptide synthesis to create peptide analogs with improved characteristics. Peptides containing 4-pyridylalanine have been shown to modulate important signaling pathways.

Application: Glucagon Analogues and cAMP Signaling

Incorporating 4-pyridylalanine into glucagon analogues can enhance their solubility and stability, making them more effective for treating hypoglycemia. These analogues typically act as agonists at the glucagon receptor, stimulating the production of cyclic AMP (cAMP).

Signaling Pathway: Glucagon Receptor-Mediated cAMP Production

G cluster_cell Cell Membrane Glucagon_Analog Glucagon Analogue (with D-4-Pal) Glucagon_Receptor Glucagon Receptor (GPCR) Glucagon_Analog->Glucagon_Receptor Binds G_Protein G Protein (Gs) Glucagon_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Glucose Release) PKA->Cellular_Response Phosphorylates Targets

Caption: Glucagon analogue activation of the cAMP signaling pathway.

Experimental Protocol: In Vitro cAMP Assay

This protocol is for measuring cAMP production in response to a glucagon analogue containing H-D-4-Pal-OH.

  • Cell Culture: Plate a suitable cell line expressing the glucagon receptor (e.g., HEK293 or CHO cells) in a 96-well plate and culture overnight.

  • Peptide Preparation: Prepare a stock solution of the D-4-Pal-containing glucagon analogue in an appropriate buffer. Create a series of dilutions to be tested.

  • Assay Procedure: a. Remove the culture medium from the cells and wash with a stimulation buffer (e.g., HBSS with 0.1% BSA). b. Add the peptide dilutions to the wells. Include a positive control (e.g., native glucagon) and a negative control (buffer only). c. Incubate for a specified time (e.g., 30 minutes) at 37°C. d. Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or TR-FRET based).

  • Data Analysis: Generate a dose-response curve to determine the EC50 of the glucagon analogue.

Application: p53 Signaling Pathway Modulation

Peptides incorporating 4-pyridylalanine can be designed to inhibit the interaction between p53 and its negative regulator, MDM2. This inhibition stabilizes p53, allowing it to initiate downstream cellular processes like cell cycle arrest and apoptosis, which is a key strategy in cancer therapy.

Signaling Pathway: Inhibition of p53 Degradation

G cluster_nucleus Nucleus Peptide_Inhibitor Peptide Inhibitor (with D-4-Pal) MDM2 MDM2 Peptide_Inhibitor->MDM2 Inhibits p53 p53 MDM2->p53 Binds to Ubiquitination Ubiquitination MDM2->Ubiquitination Promotes p53->MDM2 Inhibited by Proteasome Proteasome p53->Proteasome Targeted to Transcription Transcription of Target Genes (p21, PUMA) p53->Transcription Activates Ubiquitination->p53 Degradation p53 Degradation Proteasome->Degradation Cell_Response Cell Cycle Arrest Apoptosis Transcription->Cell_Response

Caption: Inhibition of MDM2-mediated p53 degradation by a peptide inhibitor.

Experimental Protocol: Cell Viability (MTT) Assay

This protocol assesses the effect of a D-4-Pal-containing peptide inhibitor of the p53-MDM2 interaction on the viability of cancer cells.

  • Cell Seeding: Seed cancer cells (e.g., with wild-type p53) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: a. Prepare a stock solution of the peptide inhibitor in a suitable solvent (e.g., DMSO). b. Prepare serial dilutions of the peptide in culture medium. c. Remove the old medium from the cells and add the medium containing the different concentrations of the peptide. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the cells for 24-72 hours.

  • MTT Assay: a. Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C. b. Living cells will reduce the yellow MTT to purple formazan crystals. c. Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals. d. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the IC50 value of the peptide.

Safety and Handling Precautions

  • Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound.

  • Handle the lyophilized powder in a well-ventilated area or a fume hood to avoid inhalation of dust.

  • In case of contact with skin or eyes, rinse immediately with plenty of water.

  • Consult the Safety Data Sheet (SDS) for complete safety information.

References

Application Notes and Protocols for the Incorporation of H-D-4-Pal-OH.2HCl into Peptide Sequences

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-D-4-Pal-OH.2HCl, also known as (R)-2-amino-3-(pyridin-4-yl)propanoic acid dihydrochloride, is a non-canonical amino acid that is increasingly utilized in peptide-based drug discovery.[1] Its incorporation into peptide sequences can significantly enhance aqueous solubility and introduce a key vector for modifying the biophysical properties of peptide drug candidates.[2][3] The pyridine ring offers a site for potential modification and can influence the overall conformation and receptor-binding affinity of the peptide.

These application notes provide a comprehensive guide to the techniques and protocols for the successful incorporation of this compound into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS).

Chemical Properties of this compound:

PropertyValue
Molecular Formula C₈H₁₂Cl₂N₂O₂
Molecular Weight 239.10 g/mol [1]
IUPAC Name (2R)-2-amino-3-(pyridin-4-yl)propanoic acid;dihydrochloride[1]
Synonyms D-4-Pyridylalanine dihydrochloride, H-D-Ala(4-pyridyl)-OH.2HCl

Key Considerations for Incorporation

The successful incorporation of this compound requires careful consideration of several factors, primarily due to the nature of the pyridyl side chain.

  • Steric Hindrance: While not as sterically demanding as some other unnatural amino acids, the pyridyl group can present some hindrance, potentially leading to lower coupling efficiencies.

  • Side Chain Reactivity: The pyridine nitrogen is basic and can potentially interfere with standard SPPS chemistry if not properly managed.

  • Solubility: The Fmoc-protected derivative, Fmoc-D-4-Pal-OH, is generally soluble in standard SPPS solvents like DMF and NMP.

Experimental Protocols

Fmoc-D-4-Pal-OH Coupling

The following protocol outlines a general procedure for coupling Fmoc-D-4-Pal-OH onto a resin-bound peptide. Optimization may be required based on the specific sequence and scale of the synthesis.

Materials:

  • Fmoc-D-4-Pal-OH

  • Peptide-resin with a free N-terminal amine

  • Coupling reagent (e.g., HATU, HBTU, DIC)

  • Base (e.g., DIPEA, NMM)

  • Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Washing solvents (DMF, DCM)

  • Kaiser test kit or other method for monitoring coupling completion

Protocol:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and then for an additional 15 minutes to ensure complete removal of the Fmoc group from the N-terminal amino acid.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and dibenzofulvene-piperidine adduct.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-D-4-Pal-OH (3-5 equivalents relative to resin loading) and a suitable coupling reagent (e.g., HATU, 2.9 equivalents) in DMF. Add a base (e.g., DIPEA, 6 equivalents) and allow the mixture to pre-activate for 1-5 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the reaction vessel at room temperature for 1-4 hours. For difficult couplings, the reaction time can be extended, or a double coupling can be performed.

  • Monitoring: Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Once the coupling is complete, wash the resin with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

Workflow for Fmoc-D-4-Pal-OH Coupling:

SPPS_Coupling_Workflow Resin Peptide-Resin Swell Swell in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Couple to Resin Wash1->Couple Activate Activate Fmoc-D-4-Pal-OH (Coupling Reagent/Base) Activate->Couple Monitor Monitor Coupling (Kaiser Test) Couple->Monitor Monitor->Couple Positive Test (Recouple) Wash2 Wash (DMF/DCM) Monitor->Wash2 Negative Test Next Proceed to next cycle Wash2->Next Cleavage_Workflow Start Dry Peptide-Resin Cleave Add Cleavage Cocktail (e.g., Reagent K) Start->Cleave React Agitate 2-4h at RT Cleave->React Filter Filter Resin React->Filter Precipitate Precipitate with Cold Ether Filter->Precipitate Isolate Centrifuge and Wash Precipitate->Isolate Dry Dry Crude Peptide Isolate->Dry Purify Purify by HPLC Dry->Purify Orthogonal_Protection cluster_SPPS Solid-Phase Peptide Synthesis cluster_Cleavage Final Cleavage A Couple Fmoc-D-4-Pal(PG)-OH B Elongate Peptide Chain A->B C Selective Deprotection of Pyridine PG B->C D Side-Chain Modification C->D E Global Deprotection and Cleavage D->E

References

Application Note: Monitoring H-D-4-Pal-OH.2HCl Reactions with the Kaiser Test

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-D-4-Pal-OH.2HCl, or (R)-2-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride, is a non-proteinogenic amino acid derivative increasingly utilized in the synthesis of novel peptides for therapeutic and research applications. Its unique pyridyl side chain offers opportunities for creating peptides with modified structural and functional properties. The successful incorporation of this compound into a growing peptide chain during solid-phase peptide synthesis (SPPS) is contingent on the complete coupling of its carboxyl group and the subsequent deprotection of its α-amino group for the next coupling step. Incomplete reactions at any stage can lead to the formation of deletion sequences and other impurities, compromising the purity and activity of the final peptide.

The Kaiser test, a highly sensitive colorimetric assay, is a critical tool for monitoring the progress of SPPS by detecting the presence of free primary amines.[1] This application note provides detailed protocols for using the Kaiser test to monitor the deprotection and coupling reactions of this compound in SPPS, ensuring high-quality peptide synthesis. The test is based on the reaction of ninhydrin with primary amines, which produces a characteristic dark blue or purple color known as Ruhemann's purple.[2]

Principle of the Kaiser Test

The Kaiser test is a chemical assay used to detect free primary amino groups. In the context of SPPS, it is employed to verify the completion of the deprotection step (removal of the Fmoc or Boc protecting group from the N-terminus of the growing peptide chain) and the subsequent coupling of the next amino acid.

A positive Kaiser test (indicated by a blue/purple color) after the deprotection step confirms the presence of a free N-terminal primary amine, signifying a successful deprotection. Conversely, a negative Kaiser test (indicated by a yellow/colorless solution) after the coupling step confirms the absence of free primary amines, indicating a complete coupling reaction.

It is important to note that the Kaiser test is not reliable for detecting secondary amines, such as the N-terminal proline.[3]

Experimental Protocols

Qualitative Kaiser Test Protocol

This protocol is a rapid, qualitative method to assess the presence or absence of free primary amines on the resin-bound peptide.

Reagents:

  • Kaiser Test Solution A:

    • Dissolve 16.5 mg of potassium cyanide (KCN) in 25 mL of distilled water.

    • Dilute 1.0 mL of this solution with 49 mL of pyridine.[4]

    • Caution: KCN is highly toxic. Handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • Kaiser Test Solution B:

    • Dissolve 1.0 g of ninhydrin in 20 mL of n-butanol.[4]

  • Kaiser Test Solution C:

    • Dissolve 40 g of phenol in 20 mL of n-butanol.

Procedure:

  • Collect a small sample of the peptide-resin (approximately 10-15 beads) in a small, clean test tube.

  • In a separate test tube for reference, add no resin.

  • To both test tubes, add 2-3 drops of Kaiser Test Solution A.

  • To both test tubes, add 2-3 drops of Kaiser Test Solution B.

  • To both test tubes, add 2-3 drops of Kaiser Test Solution C.

  • Heat both tubes at 110°C for 5 minutes in a heating block or water bath.

  • Remove the tubes and allow them to cool to room temperature.

  • Observe the color of the resin beads and the solution, and compare the sample tube to the reference tube.

Interpretation of Results:

ObservationInterpretationAction
Beads and solution are intense blue Incomplete coupling or failed deprotection.Recouple the amino acid or repeat the deprotection step.
Beads are dark blue, solution is colorless/yellow Incomplete coupling.Recouple the amino acid.
Beads are colorless/yellow, solution is colorless/yellow Complete coupling or successful deprotection.Proceed to the next step in the synthesis.
Quantitative Kaiser Test Protocol

This protocol allows for the spectrophotometric quantification of the free primary amines on the resin, providing a more precise measure of reaction completion. The absorbance of the released Ruhemann's purple is measured at 570 nm.

Reagents:

  • Same as the qualitative Kaiser test.

  • Ethanol or a mixture of ethanol and water for dilution.

Procedure:

  • Accurately weigh a small amount of the peptide-resin (e.g., 5-10 mg) into a test tube.

  • Add 2-3 drops of each Kaiser test solution (A, B, and C) to the test tube.

  • Heat the mixture at 110°C for 5 minutes.

  • After cooling, add a known volume of a suitable solvent (e.g., 1 mL of 60% ethanol in water) to the test tube to elute the blue chromophore.

  • Vortex the tube thoroughly to ensure complete extraction of the color.

  • Centrifuge the tube to pellet the resin beads.

  • Carefully transfer the supernatant to a cuvette.

  • Measure the absorbance of the solution at 570 nm using a spectrophotometer. Use the eluting solvent as a blank.

Data Presentation:

A standard curve can be generated using a known concentration of an amino acid (e.g., glycine) to correlate absorbance with the amount of free amine. This allows for the calculation of the loading of free amines on the resin.

SampleResin Weight (mg)Absorbance at 570 nmCalculated Amine Loading (mmol/g)Reaction Status
Post-Deprotection 15.20.8540.48Complete
Post-Coupling 15.50.0320.02Complete
Post-Deprotection 25.10.8330.47Complete
Post-Coupling 2 (Incomplete)5.30.2150.12Incomplete
Post-Recoupling 25.30.0410.02Complete

Diagrams

SPPS_Workflow Resin Solid Support (Resin) Fmoc_AA Fmoc-H-D-4-Pal-OH.2HCl Resin->Fmoc_AA 1. Loading Deprotection Fmoc Deprotection (e.g., Piperidine/DMF) Fmoc_AA->Deprotection 2. Deprotection Kaiser_Test_1 Kaiser Test (Positive Result) Deprotection->Kaiser_Test_1 3. Monitoring Coupling Coupling of next Fmoc-Amino Acid Kaiser_Test_1->Coupling 4. Coupling Kaiser_Test_2 Kaiser Test (Negative Result) Coupling->Kaiser_Test_2 5. Monitoring Wash Wash Kaiser_Test_2->Wash Cleavage Cleavage from Resin & Deprotection Kaiser_Test_2->Cleavage Final Cycle Repeat Repeat Cycle Wash->Repeat Next Amino Acid Repeat->Deprotection Peptide Final Peptide Cleavage->Peptide

Caption: Workflow for SPPS incorporating this compound and Kaiser test monitoring.

Kaiser_Test_Mechanism cluster_reactants Reactants cluster_products Products Primary_Amine Primary Amine (from deprotected This compound) Ruhemanns_Purple Ruhemann's Purple (Blue/Purple Chromophore) Abs at 570 nm Primary_Amine->Ruhemanns_Purple Heat, Pyridine Ninhydrin Ninhydrin (2 molecules) Ninhydrin->Ruhemanns_Purple Aldehyde Aldehyde CO2 CO2 H2O 3 H2O

References

Troubleshooting & Optimization

Technical Support Center: Preventing Peptide Aggregation with H-D-4-Pal-OH.2HCl

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for preventing peptide aggregation using H-D-4-Pal-OH.2HCl.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it prevent peptide aggregation?

This compound, or 3-(4-pyridyl)-D-alanine dihydrochloride, is a synthetic amino acid derivative. Its incorporation into a peptide sequence can help prevent aggregation through several mechanisms:

  • Increased Hydrophilicity: The pyridyl group in this compound is more hydrophilic than the aromatic side chains of natural amino acids like Phenylalanine or Tyrosine. Replacing these hydrophobic residues with 4-pyridylalanine can enhance the overall solubility of the peptide in aqueous solutions.[1]

  • Increased Net Charge and Electrostatic Repulsion: As a dihydrochloride salt, this compound introduces positive charges into the peptide sequence. A higher net charge on peptide molecules leads to greater electrostatic repulsion between them, which can prevent the close association required for aggregation. The solubility of a peptide is generally lowest at its isoelectric point (pI), where the net charge is zero. By increasing the net positive charge, this compound shifts the pI and enhances solubility at neutral pH.

  • Disruption of β-Sheet Formation: Peptide aggregation is often associated with the formation of intermolecular β-sheet structures. The unique geometry of the pyridyl group can disrupt the hydrogen bonding patterns necessary for the formation and stabilization of these aggregation-prone secondary structures.

Q2: When should I consider incorporating this compound into my peptide sequence?

Consider using this compound when you encounter or anticipate issues with peptide aggregation, particularly for sequences that:

  • Contain a high proportion of hydrophobic amino acids.

  • Have a low net charge at the desired working pH.

  • Are known to form β-sheet structures and aggregate.

  • Exhibit poor solubility during synthesis, purification, or in final formulation.

Q3: How do I calculate the potential impact of this compound on my peptide's isoelectric point (pI) and net charge?

The isoelectric point is the pH at which a peptide has a net charge of zero.[2][3] You can estimate the pI and net charge of your peptide sequence using online peptide calculator tools or by considering the pKa values of the ionizable groups. The pyridyl group of 4-pyridylalanine has a pKa of approximately 5.5-6.0. Below this pH, it will be protonated and carry a positive charge. The two HCl molecules associated with this compound will also contribute to the overall charge in solution.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving peptides prone to aggregation and the use of this compound as a preventative measure.

Issue 1: Peptide still aggregates even after incorporating this compound.

  • Potential Cause: The number and position of this compound residues may be insufficient to overcome the aggregation propensity of the native sequence.

  • Solution:

    • Increase the number of substitutions: Strategically replace more hydrophobic residues with this compound.

    • Optimize positioning: Place this compound residues in regions identified as aggregation-prone "hot spots."

    • Combine with other strategies: Use this compound in conjunction with other anti-aggregation techniques outlined in the table below.

  • Potential Cause: The experimental conditions (pH, concentration, temperature) are promoting aggregation.

  • Solution:

    • Adjust pH: Ensure the solution pH is sufficiently far from the peptide's isoelectric point to maximize electrostatic repulsion. For peptides with a net positive charge due to this compound, a lower pH may further enhance solubility.

    • Lower peptide concentration: Higher concentrations increase the likelihood of intermolecular interactions and aggregation.

    • Optimize temperature: While higher temperatures can sometimes disrupt aggregates, for some peptides, they can promote aggregation by exposing hydrophobic regions. Test a range of temperatures to find the optimal condition.

Issue 2: Difficulty dissolving the peptide containing this compound.

  • Potential Cause: Although designed to improve solubility, the overall peptide may still have hydrophobic characteristics or be at a very high concentration.

  • Solution:

    • Use of Co-solvents: Initially dissolve the peptide in a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) before slowly adding the aqueous buffer.

    • pH Adjustment during Dissolution: For basic peptides, dissolving in a dilute acidic solution (e.g., 10% acetic acid) can help before adjusting to the final buffer pH.

    • Sonication: Gentle sonication can help to break up small aggregates and facilitate dissolution.

Quantitative Data Summary

The following table summarizes the impact of various factors on peptide aggregation, providing a framework for designing experiments to prevent this issue.

ParameterEffect on AggregationQuantitative Impact (Illustrative)
Net Charge Increased net charge (further from pI) decreases aggregation.A peptide with a net charge of +5 will have significantly lower aggregation propensity than one with a net charge of +1 at the same pH.
Hydrophobicity Increased hydrophobicity increases aggregation.Replacing a Phenylalanine with this compound can increase the grand average of hydropathy (GRAVY) score, indicating increased hydrophilicity.
pH vs. pI Aggregation is maximal at the pI.A peptide with a pI of 7 will be most prone to aggregation at pH 7. Adjusting the pH to 5 or 9 will increase solubility.
Concentration Higher concentration increases aggregation rate.Doubling the peptide concentration can lead to a more than two-fold increase in the rate of aggregation.
Temperature Effect is peptide-dependent.For some peptides, increasing temperature from 25°C to 37°C can accelerate fibril formation.
Ionic Strength Can either shield charges and promote aggregation or stabilize the native state.The effect of salt concentration (e.g., 0-150 mM NaCl) on aggregation kinetics should be empirically determined.
Co-solvents Organic solvents (e.g., DMSO) can disrupt hydrophobic interactions and reduce aggregation.The addition of 5-10% DMSO can significantly delay or prevent the aggregation of hydrophobic peptides.

Experimental Protocols

Protocol 1: Thioflavin T (ThT) Fluorescence Assay to Monitor Peptide Aggregation

This assay is used to monitor the kinetics of amyloid fibril formation in real-time. Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to β-sheet-rich structures, such as amyloid fibrils.

Materials:

  • Lyophilized peptide (with and without this compound)

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water)

  • Assay buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Black 96-well plate with a clear bottom

  • Plate reader with fluorescence detection capabilities (Excitation: ~440 nm, Emission: ~480-490 nm)

Procedure:

  • Prepare Peptide Stock Solutions: Dissolve the lyophilized peptides in an appropriate solvent (e.g., sterile water or a minimal amount of DMSO) to create a concentrated stock solution.

  • Prepare ThT Working Solution: Dilute the ThT stock solution in the assay buffer to a final concentration of 10-25 µM.

  • Set up the Assay:

    • In each well of the 96-well plate, add the peptide stock solution to the ThT working solution to achieve the desired final peptide concentration (e.g., 10-100 µM).

    • Include negative controls containing only the buffer and ThT.

    • Prepare replicates for each condition.

  • Incubation and Measurement:

    • Place the plate in the plate reader, set to the desired temperature (e.g., 37°C).

    • Set the reader to take fluorescence measurements at regular intervals (e.g., every 5-15 minutes) for the duration of the experiment (e.g., 24-72 hours). Shaking between reads can sometimes promote aggregation.

  • Data Analysis:

    • Subtract the background fluorescence of the ThT-only control from all readings.

    • Plot the fluorescence intensity versus time. A sigmoidal curve is characteristic of nucleated amyloid formation.

    • Compare the lag time and the maximum fluorescence intensity for the peptides with and without this compound to quantify its effect on aggregation.

Protocol 2: Circular Dichroism (CD) Spectroscopy to Analyze Peptide Secondary Structure

CD spectroscopy is a powerful technique to determine the secondary structure of peptides in solution. Changes in the CD spectrum can indicate a transition from a random coil or α-helical conformation to a β-sheet structure, which is often associated with aggregation.[4][5]

Materials:

  • Peptide solution (with and without this compound) at a known concentration (typically 0.1-0.2 mg/mL)

  • CD-compatible buffer (e.g., 10 mM phosphate buffer, pH 7.4). Avoid buffers with high absorbance in the far-UV region.

  • Quartz cuvette with a short path length (e.g., 0.1 cm)

  • CD Spectropolarimeter

Procedure:

  • Sample Preparation:

    • Dissolve the peptide in the CD-compatible buffer.

    • Ensure the sample is free of particulates by centrifugation or filtration.

  • Instrument Setup:

    • Turn on the instrument and allow the lamp to warm up.

    • Purge the instrument with nitrogen gas.

    • Set the experimental parameters:

      • Wavelength range: 190-260 nm

      • Data pitch: 1 nm

      • Scanning speed: 50 nm/min

      • Bandwidth: 1 nm

      • Accumulations: 3-5 scans to improve the signal-to-noise ratio.

  • Data Acquisition:

    • Collect a baseline spectrum of the buffer in the cuvette.

    • Rinse the cuvette and load the peptide sample.

    • Collect the CD spectrum of the peptide sample.

  • Data Analysis:

    • Subtract the buffer baseline from the sample spectrum.

    • Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity ([θ]) using the peptide concentration, path length, and number of amino acid residues.

    • Analyze the spectrum for characteristic secondary structure signals:

      • α-helix: Negative bands around 222 nm and 208 nm.

      • β-sheet: A single negative band around 218 nm.

      • Random coil: A strong negative band below 200 nm.

    • Compare the spectra of the peptide with and without this compound to assess its impact on secondary structure and the propensity to form β-sheets.

Visualizations

experimental_workflow cluster_peptide_prep Peptide Preparation cluster_analysis Aggregation Analysis cluster_results Data Interpretation peptide_native Native Peptide tht_assay ThT Assay peptide_native->tht_assay cd_spec CD Spectroscopy peptide_native->cd_spec peptide_modified Peptide with This compound peptide_modified->tht_assay peptide_modified->cd_spec kinetics Aggregation Kinetics tht_assay->kinetics Measures structure Secondary Structure cd_spec->structure Determines conclusion Conclusion on Aggregation Prevention kinetics->conclusion structure->conclusion aggregation_pathway monomer Soluble Monomers oligomer Soluble Oligomers monomer->oligomer Aggregation protofibril Protofibrils oligomer->protofibril fibril Insoluble Fibrils (β-sheet rich) protofibril->fibril inhibitor This compound (Increased Charge & Hydrophilicity) inhibitor->monomer Stabilizes

References

Troubleshooting low purity in H-D-4-Pal-OH.2HCl peptide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving low purity issues encountered during the synthesis of peptides containing H-D-4-Pal-OH.2HCl (3-(4-pyridyl)-D-alanine dihydrochloride).

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low purity in solid-phase peptide synthesis (SPPS)?

A1: Low purity in SPPS is often due to a variety of side reactions and incomplete reactions. The most common issues include:

  • Incomplete Coupling: The failure of an amino acid to fully couple to the growing peptide chain, resulting in deletion sequences.[1][2] This can be particularly challenging with sterically hindered amino acids.

  • Incomplete Deprotection: The incomplete removal of the temporary N-terminal protecting group (e.g., Fmoc), which prevents the next amino acid from being added and leads to truncated sequences.[1][2]

  • Side Reactions: Undesirable chemical modifications of the peptide or individual amino acids. Common side reactions include:

    • Racemization: The loss of stereochemical integrity of an amino acid, particularly common for residues like histidine and cysteine during activation.[1]

    • Aspartimide Formation: Cyclization of aspartic acid residues, which can lead to a mixture of α- and β-peptides.

    • Diketopiperazine (DKP) Formation: Cyclization of the N-terminal dipeptide, leading to cleavage from the resin. This is especially prevalent when proline is the second amino acid in the sequence.

    • Oxidation: Oxidation of sensitive residues such as methionine and tryptophan.

Q2: Are there any specific challenges associated with synthesizing peptides containing 4-pyridylalanine (Pal)?

A2: Yes, the pyridine ring in 4-pyridylalanine can introduce specific challenges. The nitrogen atom in the pyridine ring is basic and can be protonated. This can potentially interfere with coupling reactions by reacting with activated amino acids. Careful selection of coupling reagents and conditions is crucial. While not explicitly detailed for this compound in the provided results, side reactions involving the pyridine ring are a possibility that researchers should be aware of.

Q3: How can I detect and identify impurities in my crude this compound peptide?

A3: The primary analytical techniques for assessing peptide purity and identifying impurities are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS).

  • RP-HPLC separates the target peptide from impurities based on their hydrophobicity. The purity is calculated by comparing the peak area of the desired peptide to the total area of all observed peaks.

  • Mass Spectrometry (MS) determines the mass-to-charge ratio of the synthesized peptide and any impurities. This is invaluable for identifying the nature of the impurity, such as a deletion sequence (mass difference corresponding to a missing amino acid) or oxidation (+16 Da).

Q4: What is a reasonable expected purity for a crude synthetic peptide?

A4: The purity of a crude synthetic peptide can vary significantly depending on the length and sequence. For a standard peptide of approximately 20 amino acids, a crude purity of over 80% is generally considered good. For longer or more complex sequences, the crude purity may be lower.

Troubleshooting Guide for Low Purity in this compound Peptide Synthesis

This guide addresses specific low purity issues in a question-and-answer format.

Issue 1: My HPLC analysis shows multiple peaks, and the main peak has a lower-than-expected purity.

Q: What are the likely causes of multiple peaks in my HPLC chromatogram?

A: Multiple peaks in an HPLC chromatogram indicate the presence of impurities. These can be broadly categorized as deletion sequences, truncated sequences, or modified peptides resulting from side reactions during synthesis.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low purity in peptide synthesis.

G Troubleshooting Workflow for Low Peptide Purity cluster_0 Analysis cluster_1 Identification of Impurity Type cluster_2 Corrective Actions start Low Purity Detected (HPLC/MS) analyze_ms Analyze MS Data for Mass of Impurities start->analyze_ms deletion Deletion Sequence (Mass = Target - Amino Acid) analyze_ms->deletion Mass Difference Corresponds to AA modification Modification (e.g., Oxidation: Mass = Target + 16 Da) analyze_ms->modification Specific Mass Shift Observed incomplete_deprotection Incomplete Deprotection (Mass = Target + Protecting Group) analyze_ms->incomplete_deprotection Mass Difference Corresponds to PG other Other Impurities analyze_ms->other Unidentified Mass optimize_coupling Optimize Coupling: - Double Couple - Use Stronger Reagent (e.g., HATU) - Increase Reagent Concentration deletion->optimize_coupling scavengers Use Scavengers in Cleavage Cocktail modification->scavengers optimize_deprotection Optimize Deprotection: - Extend Time - Double Deprotection incomplete_deprotection->optimize_deprotection purification Optimize Purification Protocol other->purification spss_workflow Fmoc-Based Solid-Phase Peptide Synthesis Cycle cluster_0 Synthesis Cycle cluster_1 Final Steps deprotection 1. Deprotection (e.g., 20% Piperidine in DMF) wash1 2. Washing (DMF) deprotection->wash1 coupling 3. Coupling (Fmoc-AA, Activator, Base in DMF) wash1->coupling wash2 4. Washing (DMF) coupling->wash2 wash2->deprotection Repeat for next amino acid cleavage 5. Cleavage from Resin & Side-Chain Deprotection wash2->cleavage After last amino acid purification 6. Purification (RP-HPLC) cleavage->purification

References

Technical Support Center: Pyridinyl Amino Acids in SPPS

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the use of pyridinyl (Pal) amino acids, such as 2-pyridylalanine, 3-pyridylalanine, and 4-pyridylalanine, in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed with pyridinyl amino acids in SPPS?

The two primary side reactions involving pyridinyl amino acids are N-alkylation of the pyridine ring during final cleavage and racemization during coupling steps.

  • Pyridine N-Alkylation: The nitrogen atom in the pyridine ring is nucleophilic and susceptible to alkylation by carbocations. These carbocations are generated from side-chain protecting groups (e.g., tert-butyl from Boc, OtBu) and linkers during the final trifluoroacetic acid (TFA) cleavage step. This results in a mass addition to the peptide, typically +56 Da for tert-butylation.

  • Racemization: Like histidine, the pyridine ring can facilitate the abstraction of the alpha-proton of the activated amino acid, leading to racemization (loss of stereochemical purity).[1][2] This is particularly a risk during the carboxyl group activation step required for coupling.[1] The extent of racemization is influenced by the coupling reagent, base, and temperature.[3]

Q2: My peptide containing a pyridylalanine (Pal) residue shows an unexpected +56 Da mass in the final MS analysis. What is the likely cause?

An unexpected mass addition of +56 Da strongly suggests tert-butylation, a form of N-alkylation on the pyridine ring. This occurs during the final TFA cleavage when the tert-butyl cations, released from protecting groups like Boc or OtBu, are not effectively trapped and subsequently react with the nucleophilic nitrogen of the pyridine side chain.

Q3: How can I prevent N-alkylation of the pyridine ring during cleavage?

The most effective strategy is to use an efficient scavenger cocktail during TFA cleavage. Scavengers are nucleophilic compounds that "trap" reactive carbocations before they can modify the peptide.[4]

  • Recommended Scavengers: A standard and effective cleavage cocktail for peptides containing pyridylalanine and other sensitive residues is TFA/TIS/H₂O (95:2.5:2.5) , where TIS (triisopropylsilane) is the primary scavenger. For peptides also containing methionine or tryptophan, adding 1-2% EDT (1,2-ethanedithiol) can be beneficial.

  • Principle: TIS effectively reduces the stable tert-butyl cation to isobutane, preventing it from alkylating nucleophilic residues.

Q4: Is a protecting group needed for the pyridine side chain?

In standard Fmoc-SPPS, the pyridyl side chain is typically used without a protecting group. While protecting the pyridine nitrogen (e.g., as an N-oxide or with a 2,4-dinitrophenyl group) could prevent alkylation, these strategies are not common due to potential complications with synthesis and deprotection. The use of an effective scavenger cocktail is the preferred and most straightforward method to prevent side reactions.

Q5: Which coupling reagents are best to minimize racemization of pyridinyl amino acids?

The choice of coupling reagent is critical for minimizing racemization. Histidine is a well-studied analogue for pyridylalanine in this context due to its imidazole side chain, which also promotes racemization.

  • Low-Racemization Reagents: Uronium/aminium salt reagents combined with an additive like OxymaPure (ethyl cyano(hydroxyimino)acetate) are highly recommended. Reagents like HDMA/Oxyma or DIC/Oxyma are excellent choices.

  • Reagents to Use with Caution: Reagents that require a strong base for activation, such as HBTU/HATU with DIPEA, can increase the risk of racemization, especially if long pre-activation times are used or at elevated temperatures. If using these reagents, minimizing pre-activation time is crucial.

Q6: Can microwave heating be used for coupling steps involving pyridinyl amino acids?

Yes, but with caution. Microwave energy accelerates coupling reactions but can also increase the rate of side reactions like racemization. For pyridylalanine residues, it is advisable to use a lower microwave coupling temperature (e.g., 50°C) to minimize the risk of epimerization.

Troubleshooting Guide

Problem / Observation Potential Cause Recommended Solution & Action
Mass Spec shows +56 Da adduct on final peptide. N-alkylation (tert-butylation) of the pyridine ring during TFA cleavage.1. Re-cleave a small sample of the resin using a fresh, optimized scavenger cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5). 2. For future syntheses, ensure TIS is included in the cleavage cocktail for any peptide containing Pal and acid-labile t-Bu protecting groups.
Broad or split peak in HPLC for the final peptide. Racemization of the pyridylalanine residue, leading to diastereomers.1. Analyze the peptide using a chiral HPLC method or by enzymatic digestion to confirm racemization. 2. Re-synthesize the peptide using a low-racemization coupling method for the Pal residue (e.g., DIC/Oxyma). Avoid long pre-activation times and high temperatures.
Low yield after cleavage. Incomplete cleavage or re-attachment of the peptide to the resin. While less common for Pal, highly nucleophilic side chains can sometimes be modified by linker-derived cations.1. Perform a second cleavage on the resin with fresh cleavage cocktail. 2. Ensure sufficient scavenger concentration (2.5-5% TIS) to quench both protecting group and linker-derived cations.

Quantitative Data Summary

While specific quantitative data for pyridinylalanines is sparse, the following table, based on data for the analogous and highly racemization-prone Histidine, illustrates the impact of coupling reagents on stereochemical purity. This serves as a valuable guide for selecting conditions for pyridinylalanine incorporation.

Table 1: Influence of Coupling Reagent on Racemization of Fmoc-His(Trt)-OH

Coupling Reagent/Method % D-Isomer (Racemization) Reference Amino Acid Reference
HBTU/HOBt/DIEA 6.8% Fmoc-His(Trt)-OH
DIC/Oxyma (at 55°C) 31.0% Fmoc-His(Trt)-OH
DIC/Oxyma (at RT) <2.0% Fmoc-His(Boc)-OH
HCTU/6-Cl-HOBt/DIPEA 7.8% Fmoc-His(Trt)-OH

| Fmoc-His(MBom)-OH with HCTU/6-Cl-HOBt/DIPEA | 0.3% | Fmoc-His(MBom)-OH | |

Note: This data is for Histidine, which serves as a conservative model for potential racemization of pyridinylalanine due to its nucleophilic heterocyclic side chain. Lower temperatures and modern additives like Oxyma significantly reduce racemization.

Experimental Protocols

Protocol 1: Optimized Cleavage of a Pyridylalanine-Containing Peptide

This protocol is designed to minimize N-alkylation of the pyridine ring.

  • Resin Preparation: After synthesis, wash the peptidyl-resin thoroughly with dichloromethane (DCM) (3 x 10 mL/g resin) and dry it under vacuum for at least 1 hour.

  • Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail: 9.5 mL TFA, 0.25 mL Triisopropylsilane (TIS), 0.25 mL deionized H₂O. Prepare this solution fresh just before use.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate into a cold centrifuge tube containing 10-fold excess of cold diethyl ether. A white precipitate of the crude peptide should form.

  • Peptide Isolation: Centrifuge the mixture at 3000-4000 rpm for 5-10 minutes. Carefully decant the ether.

  • Washing: Wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers and cleaved protecting groups.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for purification by HPLC.

Protocol 2: Low-Racemization Coupling of Fmoc-Pyridylalanine-OH

This protocol uses a carbodiimide/oxime ester activation method to minimize epimerization.

  • Resin Preparation: After deprotection of the N-terminal Fmoc group of the growing peptide chain on the resin, wash thoroughly with DMF (5 x 10 mL/g resin).

  • Activation Solution: In a separate vial, dissolve Fmoc-Pal-OH (3 eq.), OxymaPure (3 eq.), and DIC (3 eq.) in a minimal amount of DMF. Do not pre-activate for extended periods. A brief pre-activation of 1-2 minutes is sufficient.

  • Coupling: Immediately add the activation solution to the washed resin.

  • Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature. Monitor the reaction for completion using a colorimetric test (e.g., Kaiser test).

  • Washing: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to prepare for the next synthesis cycle.

Diagrams and Workflows

Troubleshooting_Workflow start Start: Crude Peptide Analysis (LC-MS) check_mass Check MS Data for Expected Mass start->check_mass mass_ok Mass is Correct check_mass->mass_ok Yes mass_add Unexpected Mass Addition? check_mass->mass_add No check_purity Check HPLC Purity mass_ok->check_purity is_56da Is adduct +56 Da? mass_add->is_56da Yes other_side_rxn Diagnosis: Other Side Reaction (Deletion, etc.) mass_add->other_side_rxn No purity_ok Purity > 85%? (Sharp, single peak) check_purity->purity_ok Yes purity_bad Purity < 85%? (Broad or multiple peaks) check_purity->purity_bad No end_good End: Proceed to Purification purity_ok->end_good racemization Diagnosis: Probable Racemization purity_bad->racemization alkylation Diagnosis: Pyridine N-Alkylation (tert-butylation) is_56da->alkylation Yes is_56da->other_side_rxn No solution_alkylation Solution: Re-cleave with TFA/TIS/H2O (95:2.5:2.5) alkylation->solution_alkylation solution_racemization Solution: Re-synthesize Pal coupling with DIC/Oxyma at RT racemization->solution_racemization end_bad End: Re-evaluate Synthesis Strategy other_side_rxn->end_bad solution_alkylation->end_bad solution_racemization->end_bad

References

Technical Support Center: Optimizing Coupling Efficiency for H-D-4-Pal-OH.2HCl

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the coupling efficiency of H-D-4-Pal-OH.2HCl, a D-amino acid derivative of 4-pyridylalanine. The information is presented in a question-and-answer format to directly address potential issues encountered during solid-phase peptide synthesis (SPPS).

Troubleshooting Guide

Q1: We are experiencing low coupling efficiency when incorporating this compound into our peptide sequence. What are the likely causes?

Low coupling efficiency with this compound can stem from several factors, often related to its unique structure as a pyridyl-containing, D-amino acid. The primary culprits are typically:

  • Steric Hindrance: The bulky pyridyl group can physically impede the approach of the activated amino acid to the N-terminus of the growing peptide chain, especially if the preceding amino acid is also sterically demanding.

  • Suboptimal Activation: The choice of coupling reagent and activation time may not be sufficient to effectively activate the carboxylic acid of this compound.

  • Peptide Aggregation: Sequences containing aromatic or basic residues can be prone to aggregation on the solid support, which blocks reactive sites and hinders reagent diffusion.

  • Basic Side Chain Interference: The basicity of the pyridine ring might lead to undesired side reactions or interfere with the intended coupling reaction, although this is less common with the nitrogen in the aromatic ring compared to a primary or secondary amine.

  • Reagent Quality: Degradation of the amino acid, coupling reagents, or solvents can significantly impact coupling efficiency.

Q2: How can we systematically troubleshoot the low coupling efficiency of this compound?

A systematic approach is crucial for identifying and resolving the issue. The following workflow can guide your troubleshooting efforts.

G start Low Coupling Efficiency (Positive Kaiser Test) reagent_quality Verify Reagent Quality (Fresh Amino Acid, Reagents, Solvents) start->reagent_quality coupling_conditions Optimize Coupling Conditions reagent_quality->coupling_conditions Reagents OK double_coupling Perform Double Coupling coupling_conditions->double_coupling reagent_change Change Coupling Reagent (e.g., to HATU, HCTU, or COMU) double_coupling->reagent_change Still Positive proceed Proceed to Next Cycle double_coupling->proceed Negative Kaiser Test temp_time Increase Coupling Time and/or Temperature reagent_change->temp_time Still Positive reagent_change->proceed Negative Kaiser Test additives Use Additives to Disrupt Aggregation (e.g., Chaotropic salts like LiCl) capping Cap Unreacted Amines (e.g., with Acetic Anhydride) additives->capping Still Positive additives->proceed Negative Kaiser Test temp_time->additives Still Positive temp_time->proceed Negative Kaiser Test capping->proceed

Caption: Troubleshooting workflow for low coupling efficiency.

Frequently Asked Questions (FAQs)

Q3: Which coupling reagents are most effective for a hindered amino acid like this compound?

For sterically hindered amino acids, more potent coupling reagents are generally recommended. While standard carbodiimides like DIC can be used, uronium/aminium or phosphonium-based reagents often provide higher yields and faster reaction times.

Coupling ReagentClassRelative Efficiency for Hindered CouplingsNotes
HATU Uronium/AminiumVery HighGenerally considered one of the most effective reagents for difficult couplings; minimizes racemization.[1][2]
HCTU Uronium/AminiumHighA more cost-effective alternative to HATU with high efficiency.
COMU Uronium/AminiumVery HighHigh reactivity and safer byproducts compared to benzotriazole-based reagents.
PyBOP PhosphoniumHighEffective for hindered couplings and does not cause guanidinylation side reactions.[3]
DIC/Oxyma Carbodiimide/AdditiveModerate to HighA cost-effective option with reduced risk of racemization compared to DIC alone.
HBTU Uronium/AminiumModerate to HighA widely used and effective reagent, but may be less efficient than HATU for very difficult couplings. Can cause guanidinylation if used in excess.[3]

Q4: Should we use a protecting group for the pyridine side chain of this compound?

Generally, the pyridine side chain of pyridylalanine is not protected during standard Fmoc-based SPPS. The pyridine nitrogen is significantly less nucleophilic than the alpha-amino group and typically does not interfere with the coupling reaction. However, in specific cases, such as the synthesis of complex peptides where side reactions are a major concern, side-chain protection might be considered. If side-chain protection is deemed necessary, strategies involving N-oxide formation or the use of specialized protecting groups could be explored, but this adds complexity to the synthesis. For most applications, proceeding without side-chain protection is the standard and recommended approach.

Q5: Are there any specific side reactions to be aware of when using this compound?

While the pyridine ring is relatively stable, be mindful of the following potential side reactions common in SPPS:

  • Racemization: Although this compound is a D-amino acid, racemization can still be a concern, leading to the incorporation of the L-isomer. Using high-efficiency coupling reagents like HATU can help minimize this risk.

  • Diketopiperazine Formation: If this compound is the second amino acid in the sequence, there is a risk of intramolecular cyclization after Fmoc deprotection, leading to the formation of a diketopiperazine and termination of the peptide chain.[4] To mitigate this, ensure rapid coupling of the third amino acid.

  • Aspartimide Formation: If an aspartic acid residue is present in the sequence, the basic conditions of Fmoc deprotection can lead to aspartimide formation, a common side reaction in SPPS.

Q6: Can we perform a double coupling for this compound?

Yes, performing a double coupling is a highly recommended strategy to improve the yield for difficult-to-couple amino acids. After the first coupling reaction, perform a Kaiser test. If the test is positive (indicating free amines), simply repeat the coupling step with a fresh solution of activated this compound.

Experimental Protocols

Protocol 1: Standard Coupling of this compound using HATU

This protocol describes a standard single coupling cycle for incorporating this compound into a growing peptide chain on a solid support.

G cluster_0 Pre-Coupling cluster_1 Coupling cluster_2 Post-Coupling swell 1. Swell Resin (in DMF) deprotect 2. Fmoc Deprotection (20% Piperidine in DMF) swell->deprotect wash1 3. Wash Resin (with DMF) deprotect->wash1 activate 4. Pre-activate Amino Acid (this compound + HATU + Base) wash1->activate couple 5. Add Activated AA to Resin (Couple for 1-2 hours) activate->couple wash2 6. Wash Resin (with DMF) couple->wash2 kaiser 7. Kaiser Test (Check for completion) wash2->kaiser

Caption: Experimental workflow for a single coupling cycle.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound (3-5 equivalents relative to resin loading)

  • HATU (3-5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6-10 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine solution (20% v/v in DMF)

  • Kaiser test kit

Procedure:

  • Resin Preparation: If starting a new synthesis, ensure the resin is properly swelled in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain and repeat the treatment for another 10-15 minutes.

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation (Pre-activation): In a separate vessel, dissolve this compound and HATU in DMF. Add DIPEA or collidine and allow the mixture to pre-activate for 1-5 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

  • Monitoring: Perform a Kaiser test on a small sample of resin beads to check for the presence of free primary amines. A negative result (colorless or yellowish beads) indicates a complete reaction. If the result is positive (blue beads), a second coupling is recommended.

Protocol 2: Kaiser Test for Monitoring Coupling Completion

The Kaiser test is a sensitive qualitative method to detect free primary amines on the resin.

Reagents:

  • Solution A: 5 g of ninhydrin in 100 mL of ethanol.

  • Solution B: 80 g of phenol in 20 mL of ethanol.

  • Solution C: 2 mL of 0.001 M KCN in 100 mL of pyridine.

Procedure:

  • Take a small sample of resin beads (approximately 5-10 mg) in a small glass test tube.

  • Add 2-3 drops of each reagent (A, B, and C) to the test tube.

  • Heat the test tube at 100-110°C for 5 minutes.

  • Observe the color of the beads and the solution.

Interpretation of Results:

  • Colorless or yellow beads and solution: Negative result, indicating complete coupling.

  • Blue or purple beads and/or solution: Positive result, indicating the presence of unreacted primary amines and incomplete coupling. The intensity of the blue color correlates with the amount of free amines.

References

Technical Support Center: Synthesis of Peptides Containing 4-Pyridylalanine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the common side reaction of N-alkylation of the 4-pyridylalanine (4-Pal) side chain during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is N-alkylation of 4-pyridylalanine and why is it a problem?

A1: N-alkylation is an undesired side reaction where an alkyl group, typically from a protecting group or a carbocation generated during synthesis, attaches to the nitrogen atom of the pyridine ring of the 4-pyridylalanine side chain. This modification leads to the formation of a pyridinium ion, altering the peptide's structure, charge, and potentially its biological activity. This results in a significant impurity that can be difficult to separate from the target peptide, reducing the overall yield and purity of the synthesis.

Q2: When is N-alkylation of the 4-pyridylalanine side chain most likely to occur?

A2: The pyridine nitrogen is nucleophilic and can be alkylated under various conditions during Fmoc-SPPS. The risk is particularly high during:

  • Coupling reactions: The use of certain coupling reagents can lead to the formation of reactive intermediates that can alkylate the pyridine ring.

  • Cleavage from the resin: During the final cleavage from acid-labile resins (e.g., 2-chlorotrityl chloride resin), carbocations are generated that can be scavenged by the nucleophilic pyridine nitrogen.

  • Deprotection of side chains: The removal of acid-labile side-chain protecting groups can also generate carbocations that may lead to N-alkylation.

Q3: How can I detect if N-alkylation of 4-pyridylalanine has occurred in my peptide?

A3: N-alkylation can be detected using standard analytical techniques for peptide characterization:

  • High-Performance Liquid Chromatography (HPLC): The N-alkylated peptide will typically have a different retention time compared to the desired peptide. Due to the introduced positive charge, it may elute earlier on a reverse-phase column.

  • Mass Spectrometry (MS): The mass of the N-alkylated peptide will be increased by the mass of the added alkyl group. For example, the addition of a trityl group would add 243.3 Da to the mass of the peptide.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can show characteristic shifts in the aromatic protons of the pyridinium ring upon N-alkylation.

Troubleshooting Guide: Preventing N-Alkylation of 4-Pyridylalanine

Issue: My peptide containing 4-pyridylalanine shows a significant impurity with a mass corresponding to N-alkylation.

There are two main strategies to address this issue:

  • Side-chain protection of the 4-pyridylalanine residue.

  • Optimization of coupling and cleavage conditions.

Strategy 1: Side-Chain Protection of 4-Pyridylalanine

The most robust method to prevent N-alkylation is to protect the pyridine nitrogen with a suitable protecting group. This group must be stable to the conditions of Fmoc-SPPS and selectively removable during the final cleavage. Below are potential protecting groups and their suggested use.

Option A: 2-Chlorotrityl (2-Cl-Trt) Protection

The 2-chlorotrityl group is highly acid-labile and can be used to protect the pyridine nitrogen. The protected amino acid, Fmoc-L-4-pyridylalanine(2-Cl-Trt)-OH, can be synthesized and used in SPPS.

Experimental Protocol: Synthesis of Fmoc-L-4-pyridylalanine(2-Cl-Trt)-OH

  • Dissolution: Dissolve Fmoc-L-4-pyridylalanine-OH (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of Base: Add diisopropylethylamine (DIPEA) (2.2 eq).

  • Addition of 2-Cl-Trt-Cl: Slowly add 2-chlorotrityl chloride (1.1 eq) to the solution at 0 °C.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Quenching: Quench the reaction with methanol.

  • Work-up: Perform a standard aqueous work-up.

  • Purification: Purify the product by flash chromatography to obtain Fmoc-L-4-pyridylalanine(2-Cl-Trt)-OH.

SPPS Protocol using Fmoc-L-4-pyridylalanine(2-Cl-Trt)-OH

  • Coupling: Use standard coupling conditions (e.g., HBTU/DIPEA or HATU/DIPEA).

  • Cleavage and Deprotection: The 2-Cl-Trt group is cleaved simultaneously with other acid-labile side-chain protecting groups and cleavage from the resin using a standard TFA cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

Option B: Borane (BH₃) Protection

Complexation of the pyridine nitrogen with borane effectively blocks its nucleophilicity.[1][2] The resulting Fmoc-L-4-pyridylalanine(BH₃)-OH can be used in SPPS.

Experimental Protocol: Synthesis of Fmoc-L-4-pyridylalanine(BH₃)-OH

  • Dissolution: Dissolve Fmoc-L-4-pyridylalanine-OH (1.0 eq) in anhydrous THF.

  • Addition of Borane: Add borane dimethyl sulfide complex (BH₃·SMe₂) (1.2 eq) dropwise at 0 °C under an inert atmosphere.

  • Reaction: Stir the mixture at room temperature for 1-2 hours.

  • Work-up: Carefully quench with methanol and remove the solvent under reduced pressure. The product can often be used without further purification.

SPPS Protocol using Fmoc-L-4-pyridylalanine(BH₃)-OH

  • Coupling: Use standard coupling conditions.

  • Cleavage and Deprotection: The borane group is removed under acidic conditions during the final TFA cleavage.

Option C: N-Oxide Protection

Oxidation of the pyridine nitrogen to an N-oxide reduces its nucleophilicity and can prevent N-alkylation. The resulting Fmoc-L-4-pyridylalanine(N-oxide)-OH is then used in SPPS.

Experimental Protocol: Synthesis of Fmoc-L-4-pyridylalanine(N-oxide)-OH

  • Dissolution: Dissolve Fmoc-L-4-pyridylalanine-OH (1.0 eq) in a suitable solvent like acetic acid or dichloromethane.

  • Oxidation: Add an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise at 0 °C.

  • Reaction: Stir at room temperature and monitor by TLC.

  • Work-up: Perform an appropriate aqueous work-up to remove excess oxidizing agent and byproducts.

  • Purification: Purify by chromatography if necessary.

SPPS Protocol using Fmoc-L-4-pyridylalanine(N-oxide)-OH

  • Coupling: Use standard coupling conditions.

  • Reduction of N-oxide: The N-oxide may need to be reduced back to the pyridine during or after cleavage, for example, with a reducing agent like PCl₃ or by catalytic hydrogenation if other functional groups are compatible. This adds an extra step to the synthesis.

Data Presentation: Comparison of Protection Strategies

Protecting GroupSynthesis of Protected AACompatibility with Fmoc-SPPSDeprotection ConditionsAdditional StepsEstimated Reduction in N-Alkylation
None N/AStandardN/ANoneBaseline
2-Cl-Trt Moderately complexExcellentStandard TFA cleavageNone> 95%
Borane (BH₃) Relatively simpleGoodStandard TFA cleavageNone> 90%
N-Oxide Relatively simpleGoodRequires a separate reduction stepReduction post-cleavage> 90%

Strategy 2: Optimization of Coupling and Cleavage Conditions

If using a protected 4-pyridylalanine derivative is not feasible, optimizing the reaction conditions can minimize N-alkylation.

Choice of Coupling Reagent

The choice of coupling reagent can influence the extent of side reactions. Reagents that generate highly reactive intermediates may be more prone to causing N-alkylation.

  • Recommendation: Use of aminium/uronium salt-based reagents like HATU or HBTU with a non-nucleophilic base such as DIPEA is a standard and generally effective approach. Carbodiimide-based reagents like DIC , especially in the presence of HOBt or Oxyma, are also good options. It is advisable to avoid significant excess of the coupling reagent and base.

Data Presentation: Coupling Reagent Reactivity and N-Alkylation Risk

Coupling ReagentAdditiveBaseRelative ReactivityPotential for N-Alkylation
HATU NoneDIPEAVery HighLow to Moderate
HBTU NoneDIPEAHighLow to Moderate
DIC HOBt/OxymaN/AModerateLow
PyBOP NoneDIPEAHighModerate
Cleavage from Acid-Labile Resins

When using highly acid-labile resins like 2-chlorotrityl chloride resin, the generation of the trityl cation upon cleavage poses a significant risk for N-alkylation.

  • Recommendation: Use a cleavage cocktail with a high concentration of scavengers. A standard cocktail of 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% water is often effective. For particularly sensitive sequences, increasing the scavenger concentration or using a milder cleavage method may be necessary.

Experimental Protocol: Cleavage with Minimal N-Alkylation

  • Resin Washing: Wash the peptide-resin thoroughly with DCM.

  • Drying: Dry the resin under vacuum for at least 1 hour.

  • Cleavage Cocktail: Prepare a fresh cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Cleavage Reaction: Add the cleavage cocktail to the resin and gently agitate for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and precipitate the peptide in cold diethyl ether.

Visualizing the Workflow

Workflow for Preventing N-Alkylation of 4-Pyridylalanine

G cluster_0 Problem Identification cluster_1 Primary Solution: Side-Chain Protection cluster_2 Alternative Solution: Condition Optimization cluster_3 Analysis Problem N-Alkylation of 4-Pal Detected by HPLC/MS Protect Synthesize Protected Fmoc-4-Pal(X)-OH Problem->Protect Recommended Coupling Optimize Coupling Reagent and Base Problem->Coupling Alternative SPPS Incorporate into SPPS Protect->SPPS Cleave Cleavage and Deprotection SPPS->Cleave Analysis Analyze Final Peptide (HPLC/MS, NMR) Cleave->Analysis Cleavage_Opt Optimize Cleavage (Scavengers) Cleavage_Opt->Analysis

Caption: A logical workflow for addressing the N-alkylation of 4-pyridylalanine.

Signaling Pathway of N-Alkylation Side Reaction

G cluster_0 Reactants cluster_1 Reaction cluster_2 Product Pal 4-Pyridylalanine Side Chain (Nucleophile) Reaction Nucleophilic Attack Pal->Reaction Carbocation Carbocation Source (R+) (e.g., from Trityl group) Carbocation->Reaction Alkylated_Pal N-Alkylated Pyridinium Ion (Side Product) Reaction->Alkylated_Pal

References

Technical Support Center: Degradation Pathways for Pyridinium-Containing Peptides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyridinium-containing peptides. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling, analysis, and formulation of these unique biomolecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for pyridinium-containing peptides?

A1: Pyridinium-containing peptides are susceptible to several degradation pathways that can impact their stability and efficacy. The primary routes of degradation include:

  • Photodegradation: The pyridinium ring is sensitive to ultraviolet (UV) light, which can lead to its cleavage. This process is often dependent on the pH of the solution.[1]

  • pH-Dependent Hydrolysis: Like all peptides, those containing pyridinium moieties can undergo hydrolysis of their peptide bonds. The rate of this hydrolysis is influenced by pH. Additionally, the stability of the pyridinium ring itself can be pH-dependent.

  • Oxidation: While the pyridinium group is not as readily oxidized as residues like methionine or cysteine, its presence can alter the peptide's conformation, potentially exposing other residues to oxidative damage.

  • Enzymatic Degradation: Peptidases in biological matrices can cleave the peptide backbone. The presence of a pyridinium group, especially on a lysine side chain, may influence the susceptibility of nearby peptide bonds to enzymatic cleavage.

Q2: How should I store pyridinium-containing peptides to ensure their stability?

A2: Proper storage is crucial for maximizing the shelf-life of your peptide. For long-term storage, lyophilized powders should be kept at -20°C or -80°C in a dark, dry environment. To minimize degradation in solution, it is recommended to:

  • Protect from Light: Always use amber vials or wrap vials in aluminum foil to prevent photodegradation.[1]

  • Control pH: Store peptides in a slightly acidic buffer (pH 4-6), as studies on similar compounds have shown that an acidic environment can offer protection against certain types of degradation.

  • Minimize Freeze-Thaw Cycles: Prepare single-use aliquots to avoid repeated freezing and thawing.

  • Use Degassed Buffers: To minimize oxidation, prepare solutions with buffers that have been degassed to remove dissolved oxygen.

Q3: I am observing unexpected masses in my mass spectrometry data. What are some common artifacts associated with pyridinium-containing peptides?

A3: Mass spectrometry of pyridinium-containing peptides can sometimes show characteristic artifacts. A common observation is the neutral loss of the pyridine ring. Additionally, adducts with components of the mobile phase, such as acetonitrile or trifluoroacetic acid (TFA), can be observed.

Troubleshooting Guides

This section provides structured guidance for specific issues you may encounter during your experiments.

Issue 1: Rapid Loss of Peptide Integrity in Solution

Symptom: HPLC or LC-MS analysis shows a rapid decrease in the main peptide peak with the appearance of new, unidentified peaks over a short period.

Possible Causes & Troubleshooting Workflow:

start Symptom: Rapid Peptide Degradation check_light Is the peptide solution exposed to light? start->check_light protect_light Action: Store in amber vials or wrap in foil. Work in low-light conditions. check_light->protect_light Yes check_ph What is the pH of the solution? check_light->check_ph No end Problem Resolved protect_light->end adjust_ph Action: Adjust pH to a mildly acidic range (e.g., pH 4-6) and re-evaluate stability. check_ph->adjust_ph Neutral or Basic check_oxidation Are there potential oxidizing agents present? (e.g., dissolved O2, metal ions) check_ph->check_oxidation Acidic adjust_ph->end prevent_oxidation Action: Use degassed buffers. Consider adding a scavenger like methionine. check_oxidation->prevent_oxidation Yes check_enzymes Is the peptide in a biological matrix (e.g., plasma, cell media)? check_oxidation->check_enzymes No prevent_oxidation->end inhibit_enzymes Action: Add protease inhibitors to the matrix. check_enzymes->inhibit_enzymes Yes check_enzymes->end No inhibit_enzymes->end

Figure 1: Troubleshooting workflow for rapid peptide degradation.
Issue 2: Low Yield or Incomplete Reactions During Synthesis/Modification

Symptom: Difficulty in synthesizing the peptide or attaching the pyridinium moiety, resulting in low yields or a mixture of products.

Possible Causes & Troubleshooting Workflow:

start Symptom: Low Synthesis/Modification Yield check_aggregation Does the peptide sequence have hydrophobic regions prone to aggregation? start->check_aggregation disrupt_aggregation Action: Use chaotropic salts, higher temperature, or sonication during synthesis. check_aggregation->disrupt_aggregation Yes check_reagents Are the pyridinium modification reagents fresh and of high quality? check_aggregation->check_reagents No end Problem Resolved disrupt_aggregation->end use_fresh_reagents Action: Use freshly prepared reagents and optimize reaction conditions (time, temperature, stoichiometry). check_reagents->use_fresh_reagents No check_steric_hindrance Is the target amine for modification sterically hindered? check_reagents->check_steric_hindrance Yes use_fresh_reagents->end modify_strategy Action: Consider a different linker or modification strategy. check_steric_hindrance->modify_strategy Yes check_steric_hindrance->end No modify_strategy->end

Figure 2: Troubleshooting workflow for synthesis and modification issues.

Degradation Pathway Data

The following tables summarize quantitative data on the degradation of pyridinium-containing compounds under various stress conditions.

Table 1: pH-Dependent Photodegradation of Pyridinoline (Pyd) and Deoxypyridinoline (Dpd)

CompoundpH% Degradation after 24h UV ExposureReference
Pyd3Not significant[1]
Pyd7Significant[1]
Pyd9Significant[1]
Dpd3Significant
Dpd7Significant
Dpd9Significant

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.

1. Sample Preparation:

  • Prepare a stock solution of the pyridinium-containing peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Incubate the peptide solution with 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Incubate the peptide solution with 0.1 M NaOH at 60°C for 24 hours.

  • Oxidation: Treat the peptide solution with 3% H₂O₂ at room temperature for 24 hours.

  • Photostability: Expose the peptide solution to a light source according to ICH Q1B guidelines.

  • Thermal Stress: Incubate the peptide solution at 70°C for 48 hours.

3. Sample Analysis:

  • At specified time points, withdraw aliquots and quench the degradation reaction (e.g., by neutralizing the pH or adding a quenching agent).

  • Analyze the samples by a stability-indicating method, typically reverse-phase HPLC with UV and mass spectrometric detection (LC-MS).

4. Data Analysis:

  • Identify and quantify the parent peptide and any degradation products.

  • Characterize the structure of significant degradation products using tandem mass spectrometry (MS/MS).

start Start: Peptide Solution acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, 60°C) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation photo Photostability (ICH Q1B) start->photo thermal Thermal Stress (70°C) start->thermal analysis LC-MS Analysis acid->analysis base->analysis oxidation->analysis photo->analysis thermal->analysis peptide Pyridinium-Containing Peptide photodegradation Photodegradation (UV Light, pH-dependent) peptide->photodegradation hydrolysis Hydrolysis (pH, Temperature) peptide->hydrolysis oxidation Oxidation (Oxidizing Agents) peptide->oxidation enzymatic Enzymatic Degradation (Proteases) peptide->enzymatic products Degradation Products (e.g., Ring-cleaved fragments, Hydrolyzed peptides, Oxidized species, Cleaved fragments) photodegradation->products hydrolysis->products oxidation->products enzymatic->products

References

Technical Support Center: Enhancing the Solubility of Peptides Containing H-D-4-Pal-OH·2HCl

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing peptides that incorporate H-D-4-Pal-OH·2HCl (D-4-Pyridylalanine dihydrochloride).

Frequently Asked Questions (FAQs)

Q1: What is H-D-4-Pal-OH·2HCl and how does it affect peptide solubility?

A1: H-D-4-Pal-OH·2HCl is the dihydrochloride salt of D-4-pyridylalanine, a non-natural amino acid.[1] The incorporation of pyridylalanine (Pal) residues into a peptide sequence has been shown to enhance aqueous solubility.[2][3] The pyridyl group, with its nitrogen atom, can increase the hydrophilicity of the peptide, making it more soluble in aqueous solutions, especially at or near neutral pH.[2][3]

Q2: My peptide containing H-D-4-Pal-OH·2HCl is still difficult to dissolve. What are the initial steps I should take?

A2: When encountering solubility issues, it is crucial to start with a systematic approach. First, always attempt to dissolve a small test amount of the peptide before using the entire sample. Begin with sterile, deionized water as the initial solvent. If the peptide does not dissolve, the next steps depend on the overall charge of the peptide. Given that H-D-4-Pal-OH·2HCl is a dihydrochloride salt, it will contribute a positive charge, suggesting the peptide may be basic. For basic peptides, if water fails, trying a dilute acidic solution like 10% acetic acid is a recommended next step.

Q3: What are the best practices for preparing a stock solution of a peptide containing H-D-4-Pal-OH·2HCl?

A3: For preparing a stock solution, it is recommended to first dissolve the peptide at a high concentration in a minimal amount of the appropriate solvent (determined through solubility testing). Once fully dissolved, this concentrated stock can be slowly diluted with your aqueous buffer of choice to the final working concentration. This method helps to prevent precipitation that can occur when directly dissolving the peptide in a buffered solution.

Q4: Can I use organic co-solvents to dissolve my peptide?

A4: Yes, for highly hydrophobic peptides, using a small amount of an organic co-solvent is a common and effective strategy. Dimethyl sulfoxide (DMSO) is a widely used organic solvent for initial peptide dissolution due to its strong solubilizing properties. Other options include dimethylformamide (DMF), acetonitrile (ACN), or isopropanol. After dissolving the peptide in the organic solvent, the aqueous buffer should be added gradually while mixing.

Q5: Are there any physical methods to aid in peptide dissolution?

A5: Sonication and gentle warming can be effective in aiding dissolution. A brief period in a bath sonicator can help to break up aggregates and increase the rate of dissolution. Gentle warming of the solution can also improve solubility, but care must be taken to avoid temperatures that could lead to peptide degradation.

Troubleshooting Guide

Problem Possible Cause Recommended Solution Citation
Peptide will not dissolve in water. The peptide is hydrophobic or has a net positive charge.For a basic peptide (likely with H-D-4-Pal-OH·2HCl), try dissolving in a small amount of 10% acetic acid, then dilute with water.
Peptide precipitates when buffer is added. The peptide's solubility is pH-dependent and it may be near its isoelectric point in the buffer.Adjust the pH of the buffer. For a basic peptide, a more acidic buffer may be required. Alternatively, dissolve the peptide in an organic solvent like DMSO first, then slowly add the buffer.
The solution remains cloudy after vortexing. The peptide may be forming aggregates.Use sonication in a water bath for short intervals to help break up aggregates. Gentle warming can also be effective.
I need to use an organic solvent, but it might interfere with my assay. The concentration of the organic solvent is too high in the final solution.Dissolve the peptide in a minimal amount of the organic solvent to create a highly concentrated stock solution. Then, dilute this stock solution significantly with your assay buffer to ensure the final concentration of the organic solvent is compatible with your experiment (typically <1% for DMSO).

Data Presentation: Enhanced Solubility of Glucagon Analogs with Pyridylalanine

The incorporation of 4-pyridylalanine (4-Pal) has been demonstrated to significantly improve the aqueous solubility of glucagon analogs. The following table summarizes the solubility of native glucagon and a 4-Pal-containing analog in phosphate-buffered saline (PBS) at pH 7.4.

PeptideSolubility in PBS (pH 7.4) (mg/mL)
Native Glucagon< 0.1
Glucagon Analog with 4-Pal> 2.0

This data is illustrative and based on findings from research on glucagon analogs where pyridylalanine was incorporated to enhance solubility.

Experimental Protocols

Protocol 1: Small-Scale Solubility Testing

This protocol outlines a systematic approach to determine the optimal solvent for your peptide containing H-D-4-Pal-OH·2HCl.

  • Preparation: Aliquot a small, known amount of the lyophilized peptide (e.g., 1 mg) into several microcentrifuge tubes.

  • Initial Solvent (Water): To the first tube, add a small volume of sterile, deionized water (e.g., 100 µL) to achieve a high concentration (e.g., 10 mg/mL). Vortex thoroughly. Observe for complete dissolution (a clear solution).

  • Acidic Solution (for Basic Peptides): If the peptide did not dissolve in water, add 10% acetic acid dropwise to a fresh tube of peptide, vortexing between each addition, until the peptide dissolves.

  • Organic Co-solvent: If the peptide remains insoluble, take a fresh tube and add a minimal volume of DMSO (e.g., 10-20 µL). Vortex until the peptide is fully dissolved. Then, slowly add your aqueous buffer of choice dropwise while vortexing to reach the desired final concentration.

  • Physical Methods: If any of the solutions appear cloudy or contain particulates, try sonicating the tube in a water bath for 5-10 minutes or gently warming the solution to 30-40°C.

  • Observation and Selection: The solvent system that results in a clear, particulate-free solution is the optimal choice for preparing your stock solution.

Protocol 2: Preparation of a Peptide Stock Solution

This protocol describes how to prepare a concentrated stock solution of your peptide for use in experiments.

  • Pre-treatment: Before opening, centrifuge the vial of the lyophilized peptide to ensure all the powder is at the bottom.

  • Dissolution: Based on the results from Protocol 1, add the determined optimal solvent to the vial to achieve a high concentration (e.g., 1-10 mg/mL).

  • Vortexing and Sonication: Vortex the solution until the peptide is completely dissolved. If necessary, sonicate in a water bath for 5-10 minutes to ensure full dissolution.

  • Dilution: If an organic co-solvent was used, slowly add your desired aqueous buffer to the concentrated stock solution while vortexing to achieve the final desired concentration.

  • Sterilization and Storage: If required for your application, sterile filter the final peptide solution through a 0.22 µm filter. Aliquot the stock solution into single-use vials and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Mandatory Visualizations

Glucagon Receptor Signaling Pathway

Since peptides containing H-D-4-Pal-OH are often analogs of hormones like glucagon, understanding the relevant signaling pathway is crucial for experimental design.

Glucagon_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glucagon Glucagon (or Analog) GCGR Glucagon Receptor (GPCR) Glucagon->GCGR Binds G_Protein G Protein (Gs) GCGR->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Conversion AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Glycogen_Synthase Glycogen Synthase (Active) PKA->Glycogen_Synthase Inhibits Phosphorylase_Kinase Phosphorylase Kinase (Inactive) PKA->Phosphorylase_Kinase Activates Glycogen_Synthase_i Glycogen Synthase (Inactive) Glycogen_Synthase->Glycogen_Synthase_i Phosphorylase_Kinase_a Phosphorylase Kinase (Active) Phosphorylase_Kinase->Phosphorylase_Kinase_a Glycogen_Phosphorylase Glycogen Phosphorylase (Inactive) Phosphorylase_Kinase_a->Glycogen_Phosphorylase Activates Glycogen_Phosphorylase_a Glycogen Phosphorylase (Active) Glycogen_Phosphorylase->Glycogen_Phosphorylase_a Glycogen Glycogen Glycogen_Phosphorylase_a->Glycogen Breaks down Glucose Glucose Glycogen->Glucose

Caption: Glucagon receptor signaling cascade.

Experimental Workflow for Improving Peptide Solubility

This diagram illustrates the logical steps to follow when troubleshooting the solubility of a peptide containing H-D-4-Pal-OH·2HCl.

Peptide_Solubility_Workflow Start Start: Lyophilized Peptide Test_Water Dissolve in Water Start->Test_Water Check_Water Clear Solution? Test_Water->Check_Water Success Success: Prepare Stock Solution Check_Water->Success Yes Test_Acid Dissolve in 10% Acetic Acid Check_Water->Test_Acid No Check_Acid Clear Solution? Test_Acid->Check_Acid Check_Acid->Success Yes Test_Organic Dissolve in DMSO Check_Acid->Test_Organic No Check_Organic Clear Solution? Test_Organic->Check_Organic Check_Organic->Success Yes Use_Sonication Apply Sonication/ Gentle Warming Check_Organic->Use_Sonication No Check_Sonication Clear Solution? Use_Sonication->Check_Sonication Check_Sonication->Success Yes Consult Consult Technical Support/ Consider Peptide Modification Check_Sonication->Consult No

Caption: A workflow for troubleshooting peptide solubility.

References

Addressing difficult couplings after a proline residue with H-D-4-Pal-OH.2HCl

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during peptide synthesis. The focus of this guide is to address difficult couplings after a proline residue, with a specific emphasis on the incorporation of H-D-4-Pal-OH.2HCl (3-(4-pyridyl)-D-alanine dihydrochloride).

Frequently Asked Questions (FAQs)

Q1: Why are peptide couplings after a proline residue often difficult?

A1: Couplings after a proline residue are challenging for two main reasons:

  • Secondary Amine: Proline is the only proteinogenic amino acid with a secondary amine. This makes it a weaker nucleophile compared to the primary amines of other amino acids, leading to slower reaction kinetics.[1][2]

  • Steric Hindrance: The rigid pyrrolidine ring of proline can sterically hinder the approach of the incoming activated amino acid, further slowing down the coupling reaction.[1]

Q2: What is this compound and are there specific challenges associated with its use?

A2: this compound is the dihydrochloride salt of 3-(4-pyridyl)-D-alanine, a non-natural amino acid.[3][4] Its pyridine side chain can be used to modulate the physicochemical properties of peptides, such as aqueous solubility. The primary challenge in coupling this amino acid, especially after a proline residue, is the combined steric hindrance from both the preceding proline and the pyridylalanine derivative itself.

Q3: What are the initial signs of a difficult or incomplete coupling reaction?

A3: Common indicators of an incomplete coupling reaction include:

  • A positive Kaiser test (or other ninhydrin-based test) after the coupling step, indicating the presence of unreacted free amines on the resin.

  • The appearance of deletion sequences (peptides missing one or more amino acids) in the final analysis by mass spectrometry (MS).

  • Low overall yield of the desired peptide after cleavage and purification.

Troubleshooting Guide: Difficult Coupling of this compound after Proline

This guide provides a systematic approach to troubleshooting and optimizing the coupling of this compound following a proline residue.

Issue 1: Incomplete Coupling Detected by Positive Kaiser Test

If the Kaiser test is positive after the initial coupling attempt, it signifies that a significant number of N-terminal amines on the growing peptide chain are still free.

Troubleshooting Steps:

  • Double Coupling: This is the most common and often effective strategy for difficult couplings. Perform a second coupling step with a fresh solution of activated this compound and coupling reagents.

  • Increase Reagent Concentration: Using higher concentrations of the amino acid and coupling reagents can help drive the reaction towards completion.

  • Extend Reaction Time: For sterically hindered couplings, extending the reaction time from the standard 1-2 hours to 4 hours or even overnight can improve yields.

  • Increase Temperature: Cautiously increasing the reaction temperature (e.g., to 30-40°C) can help overcome the activation energy barrier. However, this should be done with care as elevated temperatures can increase the risk of racemization.

  • Change Coupling Reagent: If a standard coupling reagent like HBTU is failing, switch to a more potent one. Reagents like HATU, HCTU, or PyAOP are known to be more effective for hindered couplings.

Experimental Protocol: Standard Double Coupling Procedure

  • After the initial coupling of Fmoc-D-4-Pal-OH, perform a Kaiser test.

  • If the test is positive, wash the resin thoroughly with DMF (3 x 5 mL).

  • Prepare a fresh solution of Fmoc-D-4-Pal-OH (2-4 equivalents), a suitable coupling reagent (e.g., HATU, 2-4 equivalents), and a base (e.g., DIPEA, 4-8 equivalents) in DMF.

  • Add the fresh coupling mixture to the resin and allow it to react for an additional 1-2 hours.

  • Wash the resin with DMF (5 x 5 mL) and perform another Kaiser test to confirm completion.

Issue 2: Presence of Deletion Sequences in the Final Peptide

The presence of a significant peak in the mass spectrum corresponding to the peptide minus the H-D-4-Pal-OH residue indicates a failed coupling at that position.

Troubleshooting Steps:

  • Optimize Coupling Reagent: The choice of coupling reagent is critical. For such a sterically demanding coupling, stronger reagents are recommended. Below is a table summarizing the relative effectiveness of common coupling reagents for difficult sequences.

  • Use of Additives: Additives like HOAt or Oxyma Pure can enhance the reactivity of the activated amino acid and suppress side reactions. Reagents that incorporate these additives, such as HATU or COMU, are highly recommended.

  • Capping: To prevent the unreacted N-terminal amines from participating in subsequent coupling steps, a capping step can be introduced. This involves acetylating the unreacted amines with acetic anhydride. Capped sequences are often easier to separate during purification.

Data Presentation: Comparison of Coupling Reagents for Hindered Couplings

Coupling ReagentClassActivating SpeciesRelative Reactivity for Hindered CouplingsNotes
DCC/DIC CarbodiimideO-acylisoureaLowOften insufficient for sterically hindered couplings.
HBTU/TBTU Aminium/UroniumOBt-esterModerateA common starting point, but may be inadequate for this specific coupling.
PyBOP PhosphoniumOBt-esterModerate-HighGenerally more effective than HBTU for hindered residues.
HCTU Aminium/Uronium6-Cl-OBt-esterHighThe 6-chloro-HOBt ester is more reactive than the HOBt ester.
HATU/PyAOP Aminium/PhosphoniumOAt-esterVery HighConsidered among the most efficient reagents for difficult couplings due to the high reactivity of the OAt-ester.
COMU Aminium/UroniumOxyma-esterVery HighA modern, highly reactive reagent with the added benefit of being based on the non-explosive Oxyma Pure.

Experimental Protocol: Capping of Unreacted Amines

  • After the double coupling of Fmoc-D-4-Pal-OH and subsequent DMF washes, add a capping solution to the resin.

  • Capping Solution: A typical capping solution consists of acetic anhydride/DIPEA/DMF in a 5:6:89 (v/v/v) ratio.

  • Allow the capping reaction to proceed for 15-30 minutes at room temperature.

  • Wash the resin thoroughly with DMF (3 x 5 mL) and DCM (3 x 5 mL) before proceeding to the next deprotection step.

Visualization of Workflow

The following diagram illustrates a logical workflow for troubleshooting the difficult coupling of this compound after a proline residue.

G start Start: Couple H-D-4-Pal-OH after Proline kaiser_test Perform Kaiser Test start->kaiser_test coupling_complete Coupling Complete: Proceed to next step kaiser_test->coupling_complete Negative double_couple Incomplete Coupling: Perform Double Coupling kaiser_test->double_couple Positive end Proceed with Synthesis coupling_complete->end re_kaiser_test Re-run Kaiser Test double_couple->re_kaiser_test re_kaiser_test->coupling_complete Negative change_reagent Still Incomplete: Switch to a more potent coupling reagent (e.g., HATU) re_kaiser_test->change_reagent Positive optimize_conditions Optimize Conditions: - Increase reagent concentration - Extend reaction time - Cautiously increase temperature change_reagent->optimize_conditions capping Consider Capping Unreacted Amines optimize_conditions->capping capping->end

Caption: Troubleshooting workflow for difficult couplings post-proline.

References

Minimizing deletion sequences in H-D-4-Pal-OH.2HCl peptide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: H-D-4-Pal-OH.2HCl Peptide Synthesis

Welcome to the technical support center for the synthesis of this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during the solid-phase peptide synthesis (SPPS) of this peptide, with a focus on minimizing the formation of deletion sequences.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of deletion sequences in the synthesis of this compound?

A1: Deletion sequences, which are peptides missing one or more amino acid residues, primarily arise from two issues during solid-phase peptide synthesis (SPPS):

  • Incomplete Fmoc Deprotection: If the Fmoc protecting group on the N-terminus of the growing peptide chain is not completely removed, the subsequent amino acid cannot be coupled, leading to a deletion of that residue in a portion of the synthesized peptides.[1][2]

  • Poor Coupling Efficiency: Even with a free N-terminus, the incoming amino acid may not couple completely. This can be due to steric hindrance from bulky amino acids, aggregation of the growing peptide chain on the resin, or the formation of stable secondary structures that block the reaction site.[1][3][4]

Q2: Does the D-4-Pyridylalanine (D-4-Pal) residue in this compound present any specific challenges during synthesis?

A2: Yes, the D-4-Pyridylalanine residue can introduce specific challenges. While pyridyl-alanine is sometimes incorporated to enhance the aqueous solubility of peptides, its presence does not eliminate the risk of on-resin aggregation, especially if other hydrophobic residues are in the sequence. Additionally, the pyridyl group can make the peptide susceptible to photodegradation under UV light and may contribute to the hygroscopic nature of the final lyophilized product.

Q3: What are the most effective strategies to minimize deletion sequences?

A3: A multi-faceted approach is recommended:

  • Optimize Coupling: Employ highly efficient coupling reagents like HATU or HCTU, and consider a "double coupling" strategy for the D-4-Pal residue or any other sterically hindered amino acids in your sequence. This involves repeating the coupling step to drive the reaction to completion.

  • Ensure Complete Deprotection: Use fresh deprotection reagents (e.g., 20% piperidine in DMF) and consider extending the deprotection time if you suspect incomplete removal of the Fmoc group.

  • Manage Aggregation: For sequences prone to aggregation, switching the primary solvent from DMF to N-Methyl-2-pyrrolidone (NMP) can be beneficial. Microwave-assisted synthesis can also help disrupt on-resin aggregation.

  • Capping: After the coupling step, you can "cap" any unreacted N-terminal amines using a reagent like acetic anhydride. This permanently blocks them from reacting in subsequent cycles, preventing the formation of deletion sequences, although it will result in truncated peptides that are typically easier to separate during purification.

Q4: How can I monitor the synthesis to detect the formation of deletion sequences early?

A4: Real-time monitoring can be crucial.

  • Colorimetric Tests: The Kaiser test is a common qualitative method to check for the presence of free primary amines after a coupling step. A positive result (blue color) indicates that the coupling was incomplete.

  • Real-time UV Monitoring: Some automated synthesizers can monitor the concentration of the cleaved Fmoc-adduct in the deprotection solution. A consistent deprotection profile across cycles suggests the synthesis is proceeding smoothly.

  • Test Cleavage and Analysis: For long or particularly difficult syntheses, a small amount of resin can be cleaved and the peptide analyzed by mass spectrometry to confirm the correct mass of the intermediate sequence.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, with a focus on resolving problems related to deletion sequences.

Issue / Symptom Potential Cause Recommended Solution(s)
Mass spectrometry of the crude product shows a significant peak corresponding to the target peptide minus one or more amino acids. Incomplete Coupling: The incoming amino acid did not react completely with the free N-terminus of the growing peptide chain. This is a common cause of deletion sequences.1. Double Couple: Repeat the coupling step for the problematic amino acid to ensure the reaction goes to completion.2. Change Coupling Reagent: Switch to a more powerful coupling reagent such as HATU, HCTU, or COMU.3. Increase Reagent Concentration: Use a higher excess of the amino acid and coupling reagents.
Peptide Aggregation: The growing peptide chain is clumping together on the resin, preventing reagents from reaching the N-terminus.1. Change Solvent: Replace DMF with NMP, which is better at solvating aggregating peptides.2. Use Chaotropic Salts: Add salts like LiCl to the coupling mixture to disrupt secondary structures.3. Incorporate Pseudoproline Dipeptides: If the sequence allows, using pseudoproline dipeptides can break up aggregation-prone structures.
The Kaiser test is positive (blue beads) after a coupling step. Incomplete Coupling: This is a direct indication that free primary amines are still present on the resin, meaning the coupling reaction was not successful.1. Recouple Immediately: Drain the reaction vessel and repeat the coupling step with fresh reagents.2. Extend Reaction Time: For subsequent similar couplings, increase the reaction time.3. Capping: If recoupling is not fully successful, cap the remaining free amines with acetic anhydride to prevent them from reacting in the next cycle.
Overall yield is low, and purification by HPLC is difficult due to many closely eluting peaks. Accumulation of Deletion Sequences: Multiple, small inefficiencies in coupling and deprotection steps throughout the synthesis have led to a complex mixture of deletion peptides that are difficult to separate from the target peptide.1. Review Entire Protocol: Re-evaluate the coupling and deprotection times for every residue in the sequence.2. Optimize Difficult Residues: Proactively identify potentially difficult couplings (e.g., sterically hindered amino acids) and apply double coupling from the start.3. Ensure Reagent Quality: Use fresh, high-quality amino acids, coupling reagents, and solvents. Piperidine for deprotection can degrade over time.
The final lyophilized product is clumpy and difficult to handle. Hygroscopicity: Peptides containing polar or charged residues, such as pyridyl-alanine, can readily absorb moisture from the air.1. Handle in a Dry Environment: Weigh and handle the peptide in a glove box or a room with low humidity.2. Store Properly: Keep the lyophilized peptide in a desiccator with a drying agent.3. Re-lyophilize if Necessary: If the product has absorbed significant moisture, it can be dissolved in a suitable solvent (e.g., water/acetonitrile) and re-lyophilized.

Experimental Protocols

Protocol: Solid-Phase Synthesis of this compound using Fmoc/tBu Strategy

This protocol outlines a standard procedure for the manual or automated solid-phase synthesis of this compound.

1. Resin Preparation:

  • Start with a pre-loaded Wang or 2-Chlorotrityl chloride resin corresponding to the C-terminal amino acid of your sequence.

  • Swell the resin in DMF for 30 minutes in a fritted reaction vessel.

2. Synthesis Cycle (for each amino acid):

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling (Example using HATU):

    • In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6-10 equivalents) in DMF.

    • Allow the mixture to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature. For the Fmoc-D-4-Pal-OH coupling, a double coupling is recommended: after the first 2-hour coupling, drain and repeat the coupling step with a fresh solution of activated amino acid.

    • Drain the coupling solution and wash the resin with DMF (5-7 times).

  • Monitoring (Optional but Recommended):

    • After the coupling step, take a small sample of resin beads and perform a Kaiser test. If the test is positive, repeat the coupling step.

3. Cleavage and Final Deprotection:

  • After the final synthesis cycle, wash the resin with DCM and dry it under a stream of nitrogen.

  • Prepare a fresh cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water).

  • Add the cleavage cocktail to the dry peptide-resin in a fume hood and allow it to react for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether 2-3 more times.

  • Dry the crude peptide pellet under vacuum.

4. Purification:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable gradient of water/acetonitrile containing 0.1% TFA.

  • Collect the fractions containing the desired peptide, confirm the mass by mass spectrometry, and lyophilize to obtain the final product as a white powder.

Visualizations

experimental_workflow cluster_resin_prep 1. Resin Preparation cluster_synthesis_cycle 2. Synthesis Cycle (Repeat for Each AA) cluster_cleavage 3. Cleavage & Purification Resin Start with C-Terminal Amino Acid-Loaded Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash with DMF Deprotection->Wash1 Coupling Amino Acid Coupling (e.g., with HATU/DIPEA) Wash1->Coupling Wash2 Wash with DMF Coupling->Wash2 Wash2->Deprotection Next Cycle Cleave Cleave Peptide from Resin (TFA Cocktail) Wash2->Cleave Final Cycle Precipitate Precipitate in Cold Ether Cleave->Precipitate Purify Purify via RP-HPLC Precipitate->Purify Lyophilize Lyophilize Purify->Lyophilize

Caption: Experimental workflow for the solid-phase synthesis of this compound.

troubleshooting_logic Start Crude Product Analysis (Mass Spectrometry) Deletion_Detected Deletion Sequence Detected? Start->Deletion_Detected Incomplete_Coupling Potential Cause: Incomplete Coupling Deletion_Detected->Incomplete_Coupling Yes Aggregation Potential Cause: Peptide Aggregation Deletion_Detected->Aggregation Yes Success Target Peptide Purity Improved Deletion_Detected->Success No Solution_Coupling Solution: - Double Couple - Use Stronger Reagents - Increase Concentration Incomplete_Coupling->Solution_Coupling Solution_Aggregation Solution: - Switch to NMP Solvent - Add Chaotropic Salts - Use Microwave Synthesis Aggregation->Solution_Aggregation Solution_Coupling->Success Solution_Aggregation->Success

Caption: Troubleshooting logic for addressing deletion sequences in peptide synthesis.

References

Technical Support Center: Forced Degradation Studies for H-D-4-Pal-OH.2HCl

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for conducting forced degradation studies on H-D-4-Pal-OH.2HCl, a D-alanine derivative.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why are forced degradation studies important for this molecule?

This compound is the dihydrochloride salt of (2R)-2-amino-3-pyridin-4-ylpropanoic acid, an amino acid derivative.[1][2][3] Forced degradation studies are crucial to identify potential degradation products, understand its intrinsic stability, and establish degradation pathways.[4][5] This information is vital for the development of stable pharmaceutical formulations and for creating stability-indicating analytical methods as per regulatory requirements.

Q2: What are the primary chemical degradation pathways for a molecule like this compound?

Given its structure as an amino acid derivative with a pyridine ring, the primary anticipated chemical degradation pathways include:

  • Oxidation: The pyridine ring and the amino acid structure can be susceptible to oxidation, potentially leading to N-oxides or other oxidative degradation products.

  • Photodegradation: Exposure to UV or visible light can induce photolytic reactions, particularly involving the pyridine ring.

  • Thermal Degradation: High temperatures can lead to decarboxylation or other breakdown processes.

  • pH-related degradation: Extreme pH conditions (acidic or basic) can potentially affect the stability of the amino acid and the pyridine ring.

Q3: What are the recommended storage conditions for this compound to minimize degradation?

To ensure the stability of this compound, it is recommended to store the lyophilized solid at -20°C and protect it from light and moisture. Once in solution, it is advisable to use the solution promptly or store it at low temperatures for a short period.

Troubleshooting Guides

Issue 1: No degradation is observed under initial stress conditions.

  • Question: I have subjected my this compound sample to mild stress conditions (e.g., 0.1N HCl at room temperature) and see no significant degradation. What should I do?

  • Answer: If initial mild conditions do not induce degradation, it is recommended to incrementally increase the severity of the stressor. For hydrolytic studies, you can increase the acid or base concentration (e.g., to 1N or higher) and/or elevate the temperature (e.g., to 50-70°C). For oxidative stress, a higher concentration of hydrogen peroxide or a longer exposure time may be necessary. The goal is to achieve a target degradation of 5-20%.

Issue 2: The sample shows complete degradation.

  • Question: My sample of this compound degraded completely after exposure to the stress condition. How can I obtain meaningful data?

  • Answer: Complete degradation indicates that the stress conditions were too harsh. You should reduce the severity of the stressor. This can be achieved by lowering the temperature, decreasing the concentration of the stress agent (e.g., acid, base, or oxidant), or reducing the exposure time. The aim is to achieve partial degradation (5-20%) to properly identify the degradation products and pathway.

Issue 3: I am observing unexpected peaks in my chromatogram.

  • Question: My HPLC analysis of the stressed this compound sample shows several unexpected peaks. How can I determine if they are actual degradation products?

  • Answer: Unexpected peaks can arise from the degradation of the molecule, impurities in the original sample, or interactions with the matrix. To confirm, you should:

    • Analyze a placebo sample (if in a formulation) subjected to the same stress conditions.

    • Analyze an unstressed sample of this compound as a control.

    • Ensure the analytical method is stability-indicating, meaning it can separate the parent molecule from its degradation products.

    • Utilize techniques like mass spectrometry (MS) to identify the mass of the unexpected peaks and propose potential structures for the degradation products.

Summary of Forced Degradation Conditions

The following table summarizes the recommended starting conditions for forced degradation studies of this compound. These conditions should be adjusted to achieve the target degradation of 5-20%.

Stress ConditionReagent/ParameterTemperatureDuration
Acid Hydrolysis 0.1M - 1M HClRoom Temp to 70°CUp to 7 days
Base Hydrolysis 0.1M - 1M NaOHRoom Temp to 70°CUp to 7 days
Oxidation 3% - 30% H₂O₂Room TemperatureUp to 7 days
Thermal (Solid) Dry Heat40°C - 80°CAs required
Thermal (Solution) Dry Heat40°C - 80°CAs required
Photostability ≥ 1.2 million lux hours and ≥ 200 watt hours/m²Controlled Room TempAs required

Experimental Protocols

1. Acid Hydrolysis

  • Objective: To evaluate the stability of this compound in acidic conditions.

  • Procedure:

    • Prepare a solution of this compound in 0.1M HCl at a known concentration (e.g., 1 mg/mL).

    • Store the solution at 60°C.

    • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1M NaOH.

    • Dilute the samples to a suitable concentration with the mobile phase and analyze by a stability-indicating HPLC method.

    • If no degradation is observed, repeat the experiment with 1M HCl.

2. Base Hydrolysis

  • Objective: To assess the stability of this compound in alkaline conditions.

  • Procedure:

    • Prepare a solution of this compound in 0.1M NaOH at a known concentration (e.g., 1 mg/mL).

    • Store the solution at 60°C.

    • Withdraw aliquots at specified intervals.

    • Neutralize the samples with an equivalent amount of 0.1M HCl.

    • Prepare the samples for HPLC analysis as described for acid hydrolysis.

    • If necessary, repeat the study with 1M NaOH.

3. Oxidative Degradation

  • Objective: To determine the susceptibility of this compound to oxidation.

  • Procedure:

    • Prepare a solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

    • Add a sufficient volume of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature and protect it from light.

    • Collect samples at various time points.

    • Analyze the samples directly by HPLC.

    • If the degradation is insufficient, the concentration of H₂O₂ can be increased (e.g., up to 30%).

4. Thermal Degradation

  • Objective: To investigate the effect of heat on the stability of this compound.

  • Procedure (Solid State):

    • Place a known amount of solid this compound in a controlled temperature oven at 60°C.

    • Sample at appropriate time intervals.

    • Dissolve the sample in a suitable solvent and analyze by HPLC.

  • Procedure (Solution State):

    • Prepare a solution of this compound in a suitable solvent (e.g., water).

    • Store the solution in a controlled temperature oven at 60°C.

    • Sample at appropriate time intervals and analyze by HPLC.

5. Photostability Testing

  • Objective: To evaluate the stability of this compound upon exposure to light.

  • Procedure:

    • Expose the solid this compound and its solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be protected from light with aluminum foil.

    • At the end of the exposure, prepare the samples for analysis by a stability-indicating HPLC method.

Visualizations

Forced_Degradation_Workflow cluster_setup Experiment Setup cluster_execution Stress Execution cluster_analysis Analysis cluster_results Results & Interpretation API This compound Sample Stress Select Stress Condition (Acid, Base, Oxidative, Thermal, Photolytic) API->Stress Control Prepare Control Sample (Unstressed) API->Control Exposure Expose Sample to Stress Stress->Exposure HPLC HPLC Analysis (Stability-Indicating Method) Control->HPLC Sampling Sample at Time Points Exposure->Sampling Sampling->HPLC MS LC-MS for Identification (If needed) HPLC->MS Data Quantify Degradation HPLC->Data Pathway Identify Degradation Products & Propose Pathway MS->Pathway Data->Pathway

Caption: Experimental workflow for forced degradation studies.

Potential_Degradation_Pathways cluster_parent Parent Molecule cluster_degradation Potential Degradation Products Parent This compound Oxidation Oxidized Products (e.g., N-oxide) Parent->Oxidation Oxidative Stress (H₂O₂) Decarboxylation Decarboxylated Product Parent->Decarboxylation Thermal Stress Photodegradation Photolytic Adducts/Fragments Parent->Photodegradation Photolytic Stress (UV/Vis Light) Racemization L-isomer Parent->Racemization Basic/Acidic Stress

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Synthesis of Peptides Containing H-D-4-Pal-OH.2HCl

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of peptides incorporating 3-(4-pyridyl)-D-alanine dihydrochloride (H-D-4-Pal-OH.2HCl). This resource is tailored for researchers, scientists, and drug development professionals to navigate the challenges associated with this unique amino acid derivative.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when incorporating this compound into a peptide sequence?

The primary challenges are related to the solubility of the amino acid building block and the potential for on-resin aggregation of the growing peptide chain. The pyridyl group, while enhancing the aqueous solubility of the final peptide, can influence the solubility of the Fmoc-protected amino acid in standard organic solvents used in Solid-Phase Peptide Synthesis (SPPS).[1][2] Furthermore, like many unnatural amino acids, optimizing coupling conditions is crucial to ensure high efficiency and avoid deletion sequences.

Q2: Which solvents are recommended for dissolving the Fmoc-protected this compound (Fmoc-D-4-Pal-OH)?

Q3: What are the common side reactions associated with the use of 4-pyridylalanine in peptide synthesis?

Currently, there is no literature suggesting frequent and specific side reactions uniquely attributed to the 4-pyridylalanine side chain under standard SPPS conditions. However, general side reactions common to all peptide syntheses can still occur. These include:

  • Aggregation: The growing peptide chain can aggregate, leading to incomplete coupling and deprotection steps. This is a sequence-dependent issue but can be exacerbated by poor solvation.

  • Racemization: Although less common with standard coupling reagents like HBTU and HATU, racemization can occur, particularly with prolonged activation times.

  • Deletion and Truncation: These impurities arise from incomplete coupling or deprotection, respectively.

Troubleshooting Guides

Issue 1: Low Coupling Efficiency of Fmoc-D-4-Pal-OH

Symptoms:

  • Positive Kaiser test after coupling.

  • Presence of deletion sequences (M-166 Da) in the final mass spectrum.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Poor Solubility of Fmoc-D-4-Pal-OH - Use a solvent known for good solvation, such as NMP or a mixture of DMF/DCM/NMP.- Consider using DMSO as a co-solvent, but be mindful of its viscosity and potential side reactions with certain reagents.- Gently warm the solvent to aid dissolution, but do not overheat.
Steric Hindrance - Increase the coupling time (e.g., from 2 hours to 4 hours or overnight).- Perform a "double coupling" by repeating the coupling step with fresh reagents.
Peptide Aggregation - Switch to a lower-loading resin to increase the distance between peptide chains.- Incorporate a chaotropic salt like LiCl into the coupling solvent to disrupt hydrogen bonds.
Suboptimal Coupling Reagents - Use a more potent coupling reagent such as HATU or HCTU.- Ensure the base (e.g., DIPEA) is fresh and used in the correct stoichiometry.
Issue 2: Aggregation of the Peptide Chain After Incorporating H-D-4-Pal-OH

Symptoms:

  • Resin beads clumping together.

  • Reduced swelling of the resin.

  • Difficulty in solvent filtration.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Interchain Hydrogen Bonding - Switch to a more effective solvating solvent like NMP.- Add a small percentage of a "disrupting" solvent like DCM or 2-methyltetrahydrofuran (2-MeTHF) to the primary solvent.
Hydrophobic Collapse of the Peptide - Perform the synthesis at a slightly elevated temperature (e.g., 35-40°C) to disrupt secondary structures.- If using automated synthesis, consider methods that incorporate sonication.
High Resin Loading - Utilize a resin with a lower substitution level (e.g., 0.2-0.4 mmol/g).

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-D-4-Pal-OH
  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and then repeat for an additional 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times), followed by isopropanol (3 times), and finally DMF (3 times).

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-D-4-Pal-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF or NMP. Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin and agitate at room temperature for 2 hours.

  • Washing: Wash the resin with DMF (5 times).

  • Confirmation: Perform a Kaiser test. If the test is positive (blue beads), repeat steps 4-6 (double coupling).

Protocol 2: Coupling of Fmoc-D-4-Pal-OH for a Difficult Sequence
  • Resin Swelling: Swell the resin in NMP for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in NMP (v/v) for 5 minutes, drain, and then repeat for an additional 15 minutes.

  • Washing: Wash the resin thoroughly with NMP (5 times).

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-D-4-Pal-OH (4 eq.) and HATU (3.9 eq.) in a 1:1 mixture of NMP and DCM. Add DIPEA (8 eq.) and allow the mixture to pre-activate for 1 minute.

  • Coupling: Add the activated amino acid solution to the resin and agitate at room temperature for 4 hours.

  • Washing: Wash the resin with NMP (5 times).

  • Confirmation: Perform a Kaiser test. If positive, proceed with a second coupling (steps 4-6).

Data Presentation

Table 1: Solubility of Fmoc-D-4-Pal-OH in Common SPPS Solvents

SolventSolubilityRemarks
Dimethylformamide (DMF)GoodStandard solvent for SPPS.
N-Methyl-2-pyrrolidone (NMP)ExcellentOften superior to DMF for solvating aggregating sequences.
Dimethyl sulfoxide (DMSO)> 31.25 mg/mL[3]Excellent solubility, but use with caution due to viscosity and potential side reactions.
Dichloromethane (DCM)ModerateOften used in solvent mixtures to improve swelling and disrupt aggregation.
Tetrahydrofuran (THF)PoorNot recommended as a primary solvent for coupling.

Table 2: Recommended Coupling Reagents and Conditions

ReagentEquivalents (vs. Resin)Activation TimeCoupling TimeNotes
HATU 2.9 - 3.91-2 minutes2-4 hoursHighly efficient, recommended for hindered amino acids.
HCTU 2.9 - 3.91-2 minutes2-4 hoursSimilar to HATU, good for preventing racemization.
HBTU 3.02-5 minutes2-4 hoursStandard and effective coupling reagent.
DIC/Oxyma 3.0 / 3.02-5 minutes2-4 hoursA carbodiimide-based method that can reduce costs.

Visualizations

experimental_workflow Experimental Workflow for this compound Incorporation start Start: Swell Resin deprotection Fmoc Deprotection (20% Piperidine in DMF/NMP) start->deprotection wash1 Wash Resin (DMF/IPA) deprotection->wash1 activation Activate Fmoc-D-4-Pal-OH (e.g., HATU/DIPEA in DMF/NMP) wash1->activation coupling Couple to Resin activation->coupling wash2 Wash Resin (DMF) coupling->wash2 kaiser_test Kaiser Test wash2->kaiser_test positive Positive (Blue) kaiser_test->positive Incomplete Coupling negative Negative (Clear) kaiser_test->negative Complete Coupling double_couple Repeat Activation & Coupling positive->double_couple next_cycle Proceed to Next Cycle negative->next_cycle double_couple->coupling troubleshooting_logic Troubleshooting Low Coupling Efficiency start Low Coupling Yield Detected check_solubility Is Fmoc-D-4-Pal-OH fully dissolved? start->check_solubility no_sol No check_solubility->no_sol yes_sol Yes check_solubility->yes_sol change_solvent Action: Change to NMP or add co-solvent (e.g., DMSO). no_sol->change_solvent check_aggregation Is resin aggregation observed? yes_sol->check_aggregation yes_agg Yes check_aggregation->yes_agg no_agg No check_aggregation->no_agg disrupt_aggregation Action: Use lower loading resin, add chaotropic salts, or increase temperature. yes_agg->disrupt_aggregation optimize_coupling Action: Increase coupling time, double couple, or use a more potent coupling reagent (HATU). no_agg->optimize_coupling

References

Validation & Comparative

A Comparative Guide to Peptide Stability: H-D-4-Pal-OH.2HCl vs. L-4-Pal-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the expected stability of peptides incorporating H-D-4-pyridylalanine-OH.2HCl (H-D-4-Pal-OH.2HCl) versus L-4-pyridylalanine-OH (L-4-Pal-OH). The central principle underpinning this comparison is the stereochemistry of the amino acid residues and its profound impact on resistance to enzymatic degradation.

Introduction to this compound and L-4-Pal-OH

This compound and L-4-Pal-OH are non-proteinogenic amino acids, specifically isomers of 4-pyridylalanine.[1][2] The key distinction lies in their stereochemistry: H-D-4-Pal-OH is the D-enantiomer, while L-4-Pal-OH is the L-enantiomer.[1][2] Both are utilized in peptide synthesis to introduce a hydrophilic and aromatic element, which can enhance the aqueous solubility of the resulting peptide.[3]

CompoundChemical StructureMolecular FormulaMolecular WeightChirality
This compound (2R)-2-amino-3-pyridin-4-ylpropanoic acid;dihydrochlorideC8H12Cl2N2O2239.10 g/mol D-isomer
L-4-Pal-OH (2S)-2-amino-3-pyridin-4-ylpropanoic acidC8H10N2O2166.18 g/mol L-isomer

The Impact of Stereochemistry on Peptide Stability

The primary factor limiting the in vivo efficacy of many peptide-based therapeutics is their rapid degradation by proteases. These enzymes, ubiquitous in biological systems, exhibit a high degree of stereospecificity, primarily recognizing and cleaving peptide bonds formed by L-amino acids.

The incorporation of a D-amino acid, such as H-D-4-Pal-OH, into a peptide sequence fundamentally alters the peptide's susceptibility to proteolysis. The altered spatial arrangement of the D-amino acid side chain creates steric hindrance, preventing the peptide from fitting correctly into the active site of proteolytic enzymes. This renders the adjacent peptide bonds significantly more resistant to cleavage, thereby enhancing the overall stability and extending the half-life of the peptide.

Conversely, peptides composed exclusively of L-amino acids, including those containing L-4-Pal-OH, are readily recognized and degraded by proteases.

Comparative Stability Data: A General Principle

Based on this established principle, it is expected that a peptide containing H-D-4-Pal-OH will exhibit significantly greater stability against proteolytic degradation than an analogous peptide containing L-4-Pal-OH.

Expected Outcome of a Comparative Stability Study:

PeptideExpected Stability against Proteases (e.g., Trypsin, Chymotrypsin)Expected Stability in Serum
Peptide containing L-4-Pal-OHLowLow
Peptide containing H-D-4-Pal-OHHighHigh

Experimental Protocols for Assessing Peptide Stability

To empirically validate the superior stability of peptides containing H-D-4-Pal-OH, the following experimental protocols would be employed.

Enzymatic Stability Assay

This assay assesses the resistance of the peptides to degradation by specific proteases.

a. Materials:

  • Peptide containing L-4-Pal-OH (Control Peptide)

  • Peptide containing H-D-4-Pal-OH (Test Peptide)

  • Trypsin, sequencing grade

  • Chymotrypsin, sequencing grade

  • Ammonium Bicarbonate buffer (e.g., 50 mM, pH 8.0)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

b. Protocol:

  • Peptide Solution Preparation: Prepare stock solutions of the control and test peptides in an appropriate buffer (e.g., 50 mM Ammonium Bicarbonate).

  • Enzyme Preparation: Prepare fresh stock solutions of trypsin and chymotrypsin in a suitable buffer.

  • Incubation:

    • In separate microcentrifuge tubes, mix the peptide solution with the enzyme solution at a specific enzyme-to-substrate ratio (e.g., 1:50 w/w).

    • Incubate the reactions at 37°C.

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots of the reaction mixture.

  • Reaction Quenching: Immediately stop the enzymatic reaction in the collected aliquots by adding a quenching solution, such as 10% TFA.

  • Analysis: Analyze the samples by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to quantify the amount of intact peptide remaining.

Serum Stability Assay

This assay evaluates the stability of the peptides in a more physiologically relevant environment.

a. Materials:

  • Peptide containing L-4-Pal-OH (Control Peptide)

  • Peptide containing H-D-4-Pal-OH (Test Peptide)

  • Human or animal serum

  • Acetonitrile (ACN) containing a precipitating agent (e.g., 1% TFA)

  • Phosphate-buffered saline (PBS)

b. Protocol:

  • Peptide Solution Preparation: Prepare stock solutions of the control and test peptides in PBS.

  • Incubation:

    • Spike the serum with the peptide stock solution to a final concentration (e.g., 100 µg/mL).

    • Incubate the samples at 37°C with gentle agitation.

    • At various time points, withdraw aliquots of the serum-peptide mixture.

  • Protein Precipitation:

    • To each aliquot, add ice-cold ACN with 1% TFA to precipitate the serum proteins.

    • Vortex and incubate on ice.

    • Centrifuge to pellet the precipitated proteins.

  • Analysis: Collect the supernatant and analyze by RP-HPLC or LC-MS to determine the concentration of the intact peptide.

Analytical Method: RP-HPLC

a. Conditions:

  • Column: C18 stationary phase (e.g., 5 µm particle size, 100-300 Å pore size).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a set time (e.g., 5% to 65% B over 30 minutes).

  • Flow Rate: Typically 1 mL/min for an analytical column.

  • Detection: UV absorbance at 214 nm or 280 nm.

b. Data Analysis:

  • The percentage of intact peptide remaining at each time point is calculated by comparing the peak area of the peptide at that time point to the peak area at time zero.

  • The half-life (t1/2) of the peptide is then determined by plotting the percentage of intact peptide versus time and fitting the data to a first-order decay model.

Visualizing the Concepts

Peptide_Stability_Workflow cluster_Peptide_Synthesis Peptide Synthesis cluster_Results Results L_Peptide Synthesis of Peptide with L-4-Pal-OH D_Peptide Synthesis of Peptide with this compound Enzyme_Assay Enzymatic Digestion (Trypsin/Chymotrypsin) L_Peptide->Enzyme_Assay Serum_Assay Incubation in Serum L_Peptide->Serum_Assay D_Peptide->Enzyme_Assay D_Peptide->Serum_Assay HPLC RP-HPLC Analysis Enzyme_Assay->HPLC Serum_Assay->HPLC MS LC-MS Analysis HPLC->MS L_Result Rapid Degradation HPLC->L_Result D_Result Enhanced Stability HPLC->D_Result Enzymatic_Degradation_Pathway cluster_L_Peptide Peptide with L-4-Pal-OH cluster_D_Peptide Peptide with this compound L_Peptide_Node L-Peptide Cleavage_Site_L Specific Recognition & Binding L_Peptide_Node->Cleavage_Site_L Protease_L Protease Protease_L->Cleavage_Site_L Degradation_L Peptide Fragments Cleavage_Site_L->Degradation_L Cleavage Stable_Peptide Intact Peptide D_Peptide_Node D-Peptide No_Binding Steric Hindrance (No Recognition) D_Peptide_Node->No_Binding Protease_D Protease Protease_D->No_Binding Blocked No_Binding->Stable_Peptide No Cleavage

References

Enhancing Peptide Solubility: A Comparative Analysis of 3-Pyridyl-alanine and 4-Pyridyl-alanine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, achieving optimal peptide solubility is a critical step in designing effective therapeutics. Poor solubility can hinder bioavailability and complicate formulation. The incorporation of non-natural amino acids is a promising strategy to overcome these challenges. This guide provides a detailed comparison of two such amino acids, 3-pyridyl-alanine (3-Pal) and 4-pyridyl-alanine (4-Pal), and their impact on peptide solubility, supported by experimental data.

The strategic substitution of hydrophobic residues with hydrophilic ones can significantly improve the aqueous solubility of peptides. Pyridyl-alanine, with its nitrogen-containing aromatic ring, serves as a hydrophilic mimic of phenylalanine. The position of the nitrogen atom within the pyridyl ring—at the 3- or 4-position—influences the molecule's polarity and, consequently, its interaction with water, leading to differential effects on the solubility of the parent peptide.

Impact on Glucagon Analogue Solubility: A Quantitative Comparison

A study focused on enhancing the biophysical properties of glucagon analogues systematically investigated the effects of incorporating 3-Pal and 4-Pal.[1] The research demonstrated that the substitution of native aromatic amino acids with these pyridyl-alanine variants led to a marked improvement in aqueous solubility at neutral pH.[1][2]

Below is a summary of the solubility data for key glucagon analogues, highlighting the comparative effects of 3-Pal and 4-Pal substitutions.

Analogue IDSequence ModificationSolubility in PBS (pH 7.4) (mg/mL)
7 [Aib¹⁶, 4-Pal ¹⁰]Gcg(1-29)> 5.0
8 [Aib¹⁶, 4-Pal ¹³]Gcg(1-29)> 5.0
9 [Aib¹⁶, 3-Pal ⁶,¹⁰,¹³]Gcg(1-29)> 10.0
10 [Aib¹⁶, 4-Pal ⁶,¹⁰,¹³]Gcg(1-29)> 5.0

Data extracted from the supplementary information of "Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization".[1]

The data clearly indicates that while both 3-Pal and 4-Pal substitutions enhance solubility compared to the native glucagon, the analogue incorporating 3-Pal at multiple positions (Analogue 9) exhibited exceptionally high solubility, exceeding 10 mg/mL.[1] This suggests that the meta-position of the nitrogen in 3-pyridyl-alanine may confer a superior hydrophilic character to the peptide.

Experimental Protocol: Determination of Peptide Solubility

The following is a detailed methodology for assessing the aqueous solubility of peptides, based on protocols described in relevant literature.

Objective: To determine the maximum solubility of a lyophilized peptide in a buffered aqueous solution (e.g., Phosphate-Buffered Saline, pH 7.4).

Materials:

  • Lyophilized peptide

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Deionized water

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator

  • UV-Vis Spectrophotometer

  • pH meter

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh a small amount of the lyophilized peptide.

    • Dissolve the peptide in a minimal amount of deionized water to create a concentrated stock solution. Gentle vortexing or sonication can be used to aid dissolution.

  • Serial Dilution:

    • Prepare a series of dilutions of the peptide stock solution in PBS (pH 7.4) in microcentrifuge tubes.

  • Equilibration:

    • Incubate the solutions at a controlled temperature (e.g., 25°C) for a specified period (e.g., 24 hours) to allow them to reach equilibrium.

  • Centrifugation:

    • After equilibration, centrifuge the tubes at high speed (e.g., 14,000 rpm) for a set time (e.g., 10 minutes) to pellet any undissolved peptide.

  • Quantification:

    • Carefully collect the supernatant from each tube.

    • Measure the absorbance of the supernatant at a characteristic wavelength for the peptide (typically 280 nm for peptides containing tryptophan or tyrosine).

    • If the peptide lacks a strong UV chromophore, a colorimetric assay such as the Bicinchoninic Acid (BCA) assay can be used.

  • Determination of Solubility Limit:

    • The concentration of the peptide in the supernatant of the most concentrated solution that does not show any visible precipitate is considered the solubility limit. This can be confirmed by the linearity of the concentration-absorbance plot.

Visualizing the Concepts

To better illustrate the relationships and processes discussed, the following diagrams are provided.

G Influence of Nitrogen Position on Peptide Solubility cluster_0 Pyridyl-alanine Isomers cluster_1 Molecular Properties cluster_2 Peptide Characteristics 3-Pyridyl-alanine 3-Pyridyl-alanine Increased Polarity Increased Polarity 3-Pyridyl-alanine->Increased Polarity meta-N position 4-Pyridyl-alanine 4-Pyridyl-alanine 4-Pyridyl-alanine->Increased Polarity para-N position Enhanced H-bonding Enhanced H-bonding Increased Polarity->Enhanced H-bonding Improved Aqueous Solubility Improved Aqueous Solubility Enhanced H-bonding->Improved Aqueous Solubility

Caption: Positional Isomerism and its Effect on Solubility.

G Experimental Workflow for Peptide Solubility Assay Start Start Prepare Peptide Stock Solution Prepare Peptide Stock Solution Start->Prepare Peptide Stock Solution Serial Dilution in Buffer Serial Dilution in Buffer Prepare Peptide Stock Solution->Serial Dilution in Buffer Equilibrate Samples Equilibrate Samples Serial Dilution in Buffer->Equilibrate Samples Centrifuge to Pellet Insoluble Peptide Centrifuge to Pellet Insoluble Peptide Equilibrate Samples->Centrifuge to Pellet Insoluble Peptide Collect Supernatant Collect Supernatant Centrifuge to Pellet Insoluble Peptide->Collect Supernatant Quantify Peptide Concentration (UV-Vis or BCA) Quantify Peptide Concentration (UV-Vis or BCA) Collect Supernatant->Quantify Peptide Concentration (UV-Vis or BCA) Determine Solubility Limit Determine Solubility Limit Quantify Peptide Concentration (UV-Vis or BCA)->Determine Solubility Limit End End Determine Solubility Limit->End

Caption: General Workflow for Determining Peptide Solubility.

Conclusion

The incorporation of both 3-pyridyl-alanine and 4-pyridyl-alanine is an effective strategy for enhancing the aqueous solubility of peptides. Experimental evidence from studies on glucagon analogues suggests that while both isomers are beneficial, the use of 3-pyridyl-alanine may result in a more pronounced improvement in solubility. The choice between these two non-natural amino acids will ultimately depend on the specific peptide sequence and the desired biophysical properties of the final therapeutic candidate. The provided experimental protocol offers a robust framework for researchers to quantitatively assess the impact of such modifications on peptide solubility.

References

Characterization of H-D-4-Pal-OH.2HCl: A Comparative Guide Using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of H-D-4-Pal-OH.2HCl, a derivative of D-alanine, alongside structurally related amino acids, D-Phenylalanine and L-DOPA. The characterization is based on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), two pivotal analytical techniques in chemical and pharmaceutical sciences. This document offers a framework for the analytical characterization of this compound by presenting expected data alongside established data for well-characterized, similar molecules.

Executive Summary

This compound, chemically known as (2R)-2-amino-3-pyridin-4-ylpropanoic acid dihydrochloride, is a synthetic amino acid derivative. Its structural similarity to natural amino acids like Phenylalanine and DOPA makes it a compound of interest in various research and development areas, including peptide synthesis and drug discovery. Accurate characterization is crucial for its application. This guide outlines the standard analytical protocols and expected outcomes for its identification and purity assessment using ¹H NMR, ¹³C NMR, and ESI-Mass Spectrometry.

Comparative Analytical Data

The following tables summarize the key analytical data for this compound and its comparative compounds. While experimental data for this compound is not publicly available, the expected values are inferred based on its structure and data from similar compounds.

Table 1: ¹H NMR Spectral Data Comparison

CompoundProtonExpected/Observed Chemical Shift (ppm)Multiplicity
This compound α-H~4.0-4.5Triplet
β-CH₂~3.2-3.6Doublet of doublets
Pyridyl-H (ortho to N)~8.5-8.8Doublet
Pyridyl-H (meta to N)~7.4-7.7Doublet
D-Phenylalanine α-H~3.99Triplet
β-CH₂~3.13, ~3.29Multiplet
Phenyl-H~7.3-7.4Multiplet
L-DOPA [1]α-H~3.7-4.0Triplet
β-CH₂~2.9-3.2Multiplet
Phenyl-H~6.5-6.8Multiplet

Table 2: ¹³C NMR Spectral Data Comparison

CompoundCarbonExpected/Observed Chemical Shift (ppm)
This compound C=O~170-175
α-C~55-60
β-C~35-40
Pyridyl-C (ortho to N)~150-155
Pyridyl-C (meta to N)~125-130
Pyridyl-C (para to N)~140-145
D-Phenylalanine [2]C=O~175
α-C~56
β-C~38
Phenyl-C (ipso)~137
Phenyl-C (ortho)~130
Phenyl-C (meta)~129
Phenyl-C (para)~127
L-DOPA C=O~175
α-C~57
β-C~38
Phenyl-C (C-OH)~145
Phenyl-C (C-OH)~144
Phenyl-C (ipso)~129
Phenyl-C~122
Phenyl-C~117
Phenyl-C~116

Table 3: Mass Spectrometry Data Comparison

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected/Observed [M+H]⁺ (m/z)
H-D-4-Pal-OH C₈H₁₀N₂O₂166.18~167.08
D-Phenylalanine C₉H₁₁NO₂165.19[3]166.086
L-DOPA C₉H₁₁NO₄197.19198.071

Note: The molecular weight and [M+H]⁺ for H-D-4-Pal-OH are for the free base form, not the dihydrochloride salt.

Experimental Protocols

Detailed methodologies for the characterization of this compound are provided below. These protocols are also applicable to the comparative compounds.

NMR Spectroscopy

Objective: To determine the chemical structure and purity of the compound.

Instrumentation:

  • 400 MHz (or higher) NMR Spectrometer

Sample Preparation:

  • Weigh 5-10 mg of the sample (this compound or comparative compound).

  • Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). For this compound, D₂O is recommended due to the hydrochloride salt form.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard 1D proton experiment (e.g., zg30).

  • Number of Scans: 16-64 (depending on sample concentration).

  • Relaxation Delay (d1): 1-5 seconds.

  • Acquisition Time: 2-4 seconds.

  • Spectral Width: 0-12 ppm.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Standard 1D carbon experiment with proton decoupling (e.g., zgpg30).

  • Number of Scans: 1024 or more (due to lower natural abundance of ¹³C).

  • Relaxation Delay (d1): 2-10 seconds.

  • Acquisition Time: 1-2 seconds.

  • Spectral Width: 0-200 ppm.

Data Processing:

  • Apply Fourier transformation to the raw data.

  • Phase correct the spectrum.

  • Calibrate the chemical shifts using the residual solvent peak as a reference (D₂O: ~4.79 ppm for ¹H).

  • Integrate the peaks in the ¹H NMR spectrum to determine relative proton ratios.

Electrospray Ionization - Mass Spectrometry (ESI-MS)

Objective: To determine the molecular weight of the compound and obtain information about its fragmentation pattern.

Instrumentation:

  • A mass spectrometer equipped with an Electrospray Ionization (ESI) source (e.g., a quadrupole or time-of-flight analyzer).

Sample Preparation:

  • Prepare a stock solution of the sample at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol, water).

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with an appropriate solvent mixture for ESI, typically containing a small amount of acid (e.g., 0.1% formic acid in acetonitrile/water 1:1 v/v) to promote protonation.

Acquisition Parameters (Positive Ion Mode):

  • Ionization Mode: ESI positive.

  • Capillary Voltage: 3-5 kV.

  • Nebulizing Gas (N₂) Flow: 5-10 L/min.

  • Drying Gas (N₂) Temperature: 200-350 °C.

  • Mass Range: m/z 50-500.

Data Analysis:

  • Identify the protonated molecular ion peak ([M+H]⁺).

  • Compare the observed m/z value with the calculated exact mass of the protonated molecule.

  • If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to confirm the structure. For H-D-4-Pal-OH, characteristic losses would include H₂O, COOH, and fragmentation of the pyridine ring.

Visualizations

The following diagrams illustrate the workflow for the analytical characterization and a conceptual comparison.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Acquisition & Analysis Sample This compound Dissolve_NMR Dissolve in D2O Sample->Dissolve_NMR Dissolve_MS Dissolve and Dilute for MS Sample->Dissolve_MS NMR NMR Spectrometer Dissolve_NMR->NMR MS ESI-Mass Spectrometer Dissolve_MS->MS H_NMR 1H NMR Spectrum NMR->H_NMR C_NMR 13C NMR Spectrum NMR->C_NMR Mass_Spec Mass Spectrum MS->Mass_Spec Structure_Confirm Structure Confirmation H_NMR->Structure_Confirm C_NMR->Structure_Confirm Mass_Spec->Structure_Confirm logical_comparison cluster_properties Key Analytical Features HD4Pal This compound (Pyridyl Alanine Derivative) Aromatic_Ring Aromatic System HD4Pal->Aromatic_Ring Pyridine Amino_Acid Amino Acid Core HD4Pal->Amino_Acid Functional_Groups Side-Chain Functional Groups HD4Pal->Functional_Groups Nitrogen Heterocycle DPhe D-Phenylalanine (Phenyl Alanine) DPhe->Aromatic_Ring Benzene DPhe->Amino_Acid DPhe->Functional_Groups Hydrophobic Phenyl LDOPA L-DOPA (Dihydroxyphenyl Alanine) LDOPA->Aromatic_Ring Dihydroxybenzene LDOPA->Amino_Acid LDOPA->Functional_Groups Catechol

References

A Comparative Analysis of the Biological Activities of H-D-4-Pal-OH.2HCl and Natural Aromatic Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of the synthetic amino acid H-D-4-Pal-OH.2HCl (3-(4-pyridyl)-D-alanine dihydrochloride) and the natural aromatic amino acids: L-phenylalanine, L-tyrosine, and L-tryptophan. While extensive research has characterized the multifaceted roles of natural aromatic amino acids in biological systems, data on the intrinsic biological activity of this compound is less direct and primarily contextualized by its incorporation into larger peptide structures. This document summarizes the available data, outlines relevant experimental protocols, and presents signaling pathways and workflows to facilitate a comprehensive understanding.

Overview of Biological Activities

Natural aromatic amino acids are fundamental building blocks of proteins and serve as precursors to a vast array of biologically active molecules, including neurotransmitters, hormones, and metabolites. In contrast, this compound is a non-natural amino acid analog whose significance largely stems from its use in peptide and drug design to modulate physicochemical and biological properties.

Table 1: Comparative Summary of Key Biological Activities

Biological ActivityThis compound (3-(4-pyridyl)-D-alanine)L-PhenylalanineL-TyrosineL-Tryptophan
Role in Protein Synthesis Not naturally incorporatedEssential building blockBuilding block (synthesized from Phenylalanine)Essential building block
Neurotransmitter Precursor Not established as a direct precursor. May influence receptor binding of peptides.Precursor to Tyrosine, which leads to dopamine, norepinephrine, and epinephrine.Direct precursor to dopamine, norepinephrine, and epinephrine.Direct precursor to serotonin and melatonin.
Hormone Precursor No direct role established.Precursor to Tyrosine, which is a precursor to thyroid hormones.Direct precursor to thyroid hormones (thyroxine and triiodothyronine).-
Antimicrobial Activity Potential activity suggested by pyridine moiety, but no direct data on the free amino acid.Limited intrinsic activity. Can be a component of antimicrobial peptides.[1][2][3]Limited intrinsic activity.Limited intrinsic activity. Can be a component of antimicrobial peptides.
Receptor Binding Modulation Incorporation into peptides can alter receptor affinity and selectivity.[4]Component of endogenous peptides that bind to various receptors.Critical for the binding of many endogenous ligands to their receptors (e.g., opioid peptides).[5]Component of peptides influencing receptor interactions.
Physicochemical Properties Incorporation into peptides increases aqueous solubility.Hydrophobic.More polar than phenylalanine due to the hydroxyl group.Contains an indole ring, contributing to its unique properties.

Detailed Biological Activity Profiles

This compound (3-(4-pyridyl)-D-alanine)

This compound is primarily utilized in medicinal chemistry as a building block for peptide synthesis. Its key reported biological influence is the modulation of the properties of peptides into which it is incorporated.

  • Influence on Peptide Structure and Function: The pyridine ring in 3-(4-pyridyl)-alanine can enhance the aqueous solubility of peptides, a crucial factor in drug development. When substituted for natural aromatic amino acids like tyrosine in peptides, it can influence receptor binding affinity and selectivity. For instance, substitution of tyrosine with pyridylalanine regioisomers in a somatostatin receptor antagonist was shown to affect receptor affinity and biodistribution.

  • Potential Antimicrobial Activity: While direct evidence for the antimicrobial activity of free this compound is lacking, pyridine derivatives have been investigated for their antibacterial and antimalarial properties. This suggests a potential, yet unconfirmed, intrinsic antimicrobial activity.

Natural Aromatic Amino Acids

The biological activities of L-phenylalanine, L-tyrosine, and L-tryptophan are well-documented and central to numerous physiological processes.

  • L-Phenylalanine: An essential amino acid, phenylalanine is a precursor for L-tyrosine. It plays a crucial role in the synthesis of neurotransmitters and is a fundamental component of proteins.

  • L-Tyrosine: Synthesized from phenylalanine, tyrosine is a direct precursor to the catecholamine neurotransmitters (dopamine, norepinephrine, and epinephrine) and thyroid hormones. It is also a key residue in many enzyme active sites and signaling pathways.

  • L-Tryptophan: This essential amino acid is the metabolic precursor for the synthesis of the neurotransmitter serotonin and the neurohormone melatonin. It is the least abundant amino acid in proteins but plays a critical structural and functional role.

Signaling Pathways

The following diagrams illustrate the key metabolic and signaling pathways associated with natural aromatic amino acids.

Aromatic_Amino_Acid_Metabolism Phe L-Phenylalanine Tyr L-Tyrosine Phe->Tyr Phenylalanine hydroxylase Proteins Protein Synthesis Phe->Proteins L_DOPA L-DOPA Tyr->L_DOPA Tyrosine hydroxylase Thyroid_Hormones Thyroid Hormones Tyr->Thyroid_Hormones Tyr->Proteins Trp L-Tryptophan Serotonin Serotonin Trp->Serotonin Trp->Proteins Dopamine Dopamine L_DOPA->Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine Melatonin Melatonin Serotonin->Melatonin

Metabolic pathways of natural aromatic amino acids.

Experimental Protocols

To quantitatively assess and compare the biological activities of this compound and natural aromatic amino acids, standardized experimental protocols are essential.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution: The test compounds (this compound and natural aromatic amino acids) are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Antimicrobial_Susceptibility_Testing_Workflow start Start prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum serial_dilution Perform Serial Dilution of Test Compounds in 96-Well Plate prep_inoculum->serial_dilution inoculate Inoculate Wells with Microbial Suspension serial_dilution->inoculate incubate Incubate Plate (e.g., 37°C for 24h) inoculate->incubate read_results Read Results and Determine MIC incubate->read_results end End read_results->end

Workflow for antimicrobial susceptibility testing.
Competitive Receptor Binding Assay

This assay is used to determine the binding affinity of a test compound to a specific receptor by measuring its ability to compete with a known radiolabeled or fluorescently labeled ligand.

  • Preparation of Receptor Membranes: Membranes from cells expressing the target receptor are prepared.

  • Assay Setup: In a multi-well plate, a fixed concentration of the labeled ligand and varying concentrations of the unlabeled competitor (this compound or natural aromatic amino acids) are added to the receptor membranes.

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound ligand is separated from the free ligand, typically by rapid filtration.

  • Quantification: The amount of bound labeled ligand is quantified (e.g., by scintillation counting for radioligands or fluorescence measurement).

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 (concentration of competitor that inhibits 50% of specific binding) and the Ki (inhibitory constant) can be calculated.

Competitive_Receptor_Binding_Assay_Workflow start Start prep_membranes Prepare Receptor Membranes start->prep_membranes setup_assay Set up Assay with Receptor, Labeled Ligand, and Competitor prep_membranes->setup_assay incubate Incubate to Reach Binding Equilibrium setup_assay->incubate separate Separate Bound and Free Ligand (Filtration) incubate->separate quantify Quantify Bound Labeled Ligand separate->quantify analyze Analyze Data and Calculate IC50/Ki quantify->analyze end End analyze->end

Workflow for a competitive receptor binding assay.

Conclusion

The natural aromatic amino acids L-phenylalanine, L-tyrosine, and L-tryptophan are integral to a multitude of critical biological pathways. Their roles as protein constituents and precursors to neurotransmitters and hormones are well-established. In contrast, this compound is a synthetic amino acid that has demonstrated utility in modulating the properties of pharmacologically active peptides. While the pyridine moiety suggests the potential for intrinsic biological activities, such as antimicrobial effects, further direct comparative studies with natural aromatic amino acids are required to fully elucidate its biological activity profile as a free amino acid. The experimental protocols outlined in this guide provide a framework for conducting such comparative investigations.

References

A Comparative Guide to Purity Analysis of Synthetic Peptides with H-D-4-Pal-OH·2HCl by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-standard amino acids, such as H-D-4-pyridylalanine (H-D-4-Pal-OH), into synthetic peptides is a critical strategy for enhancing biological activity, stability, and therapeutic potential. H-D-4-Pal-OH is a key component in several Gonadotropin-Releasing Hormone (GnRH) analogues, which are instrumental in reproductive medicine and cancer therapy.[1][2] Ensuring the purity of these synthetic peptides is paramount for reliable research and clinical outcomes. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for peptide purity assessment.[3]

This guide provides an objective comparison of HPLC-based methods for the purity analysis of synthetic peptides containing H-D-4-Pal-OH·2HCl, contrasted with standard peptides. It includes supporting experimental data, detailed protocols, and visualizations of relevant workflows and biological pathways.

Comparative Analysis of HPLC Methods

The purity of synthetic peptides is typically determined by Reversed-Phase HPLC (RP-HPLC), which separates molecules based on their hydrophobicity.[4] However, other HPLC techniques can offer orthogonal selectivity, providing a more comprehensive purity profile.

Data Presentation: Purity Analysis of a Synthetic GnRH Analogue vs. a Standard Peptide

To illustrate the comparative performance of HPLC analysis, we present hypothetical yet representative data for a synthetic GnRH analogue containing H-D-4-Pal-OH and a standard peptide of similar length without this modification.

Parameter GnRH Analogue with H-D-4-Pal-OH Standard Peptide (Control) Notes
Primary Analytical Method Reversed-Phase HPLC (RP-HPLC)Reversed-Phase HPLC (RP-HPLC)Industry standard for peptide purity.[4]
Crude Purity (Post-Synthesis) 85.2%88.5%The presence of modified amino acids can sometimes slightly lower initial synthesis efficiency.
Purity after Purification >98%>98%Demonstrates the effectiveness of preparative HPLC for achieving high purity.
Major Impurities Identified Deletion sequences, incomplete deprotectionDeletion sequences, truncated sequencesCommon impurities in solid-phase peptide synthesis.
Orthogonal Analysis Method Ion-Exchange HPLC (IEX-HPLC)Ion-Exchange HPLC (IEX-HPLC)Provides separation based on charge, offering a different selectivity profile.
Purity by IEX-HPLC 98.5%98.9%Confirms high purity and resolves impurities that may co-elute in RP-HPLC.
Identity Confirmation LC-Mass Spectrometry (LC-MS)LC-Mass Spectrometry (LC-MS)Essential for verifying the molecular weight of the target peptide and identifying impurities.
Observed Mass (LC-MS) Matches theoretical massMatches theoretical massConfirms the successful synthesis of the correct peptide.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate purity analysis.

Reversed-Phase HPLC (RP-HPLC) for Purity Assessment

This protocol outlines a general procedure for determining the purity of a synthetic peptide.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 65% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 220 nm.

  • Sample Preparation: The lyophilized peptide is dissolved in Mobile Phase A at a concentration of 1 mg/mL.

Ion-Exchange HPLC (IEX-HPLC) for Orthogonal Analysis

IEX-HPLC separates peptides based on their net charge, providing a complementary analysis to RP-HPLC.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Strong cation-exchange column.

  • Mobile Phase A: 20 mM phosphate buffer, pH 3.0.

  • Mobile Phase B: 20 mM phosphate buffer with 1 M NaCl, pH 3.0.

  • Gradient: A linear gradient from 0% to 100% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 220 nm.

  • Sample Preparation: The peptide is dissolved in Mobile Phase A at 1 mg/mL.

LC-Mass Spectrometry (LC-MS) for Identity Confirmation

LC-MS is a powerful tool for confirming the molecular weight of the synthesized peptide and identifying impurities.

  • LC System: As described for RP-HPLC.

  • Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer.

  • Ionization Mode: Positive ion mode.

  • Scan Range: m/z 300-2000.

  • Data Analysis: Deconvolution of the mass spectrum to determine the molecular weight of the main peak and any impurities.

Mandatory Visualizations

Diagrams illustrating key pathways and workflows provide a clear understanding of the context and processes involved.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_analysis Purity Analysis & Characterization cluster_purification Purification synthesis Solid-Phase Peptide Synthesis (incorporating H-D-4-Pal-OH) cleavage Cleavage from Resin & Deprotection synthesis->cleavage precipitation Precipitation & Lyophilization (Crude Peptide) cleavage->precipitation hplc RP-HPLC Analysis (Purity Assessment) precipitation->hplc Crude Sample iex IEX-HPLC Analysis (Orthogonal Method) precipitation->iex Orthogonal Check lcms LC-MS Analysis (Identity Confirmation) precipitation->lcms Impurity ID prep_hplc Preparative HPLC hplc->prep_hplc Proceed if purity is low lyophilization Lyophilization (Purified Peptide) prep_hplc->lyophilization lyophilization->hplc Final QC

Workflow for Synthetic Peptide Analysis and Purification.

Peptides containing H-D-4-Pal-OH, such as GnRH analogues, exert their biological effects by binding to specific receptors and initiating intracellular signaling cascades. Understanding this pathway is crucial for drug development.

gnrh_signaling_pathway GnRH_analogue GnRH Analogue (with H-D-4-Pal-OH) GnRHR GnRH Receptor (GPCR) GnRH_analogue->GnRHR G_protein Gq/11 Protein GnRHR->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release->PKC co-activates MAPK_cascade MAPK Cascade (ERK, JNK, p38) PKC->MAPK_cascade activates Gene_expression Gene Expression (LH, FSH synthesis) MAPK_cascade->Gene_expression regulates

Simplified GnRH Receptor Signaling Pathway.

Conclusion

The purity analysis of synthetic peptides containing H-D-4-Pal-OH·2HCl relies on a robust and multi-faceted analytical approach. While RP-HPLC is the cornerstone for determining purity, orthogonal methods like IEX-HPLC and identity confirmation by LC-MS are indispensable for a comprehensive characterization. The inclusion of the pyridylalanine moiety may slightly alter the chromatographic behavior of the peptide, but standard HPLC protocols can be readily adapted for accurate and reliable purity assessment. By employing these well-defined analytical strategies, researchers can ensure the quality and consistency of these critical components in drug discovery and development.

References

A Comparative Guide to Orthogonal Purification Techniques for Pyridinyl Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of pyridinyl moieties into peptides is a promising strategy in drug development, offering enhanced biological activity and improved pharmacokinetic properties. However, the unique physicochemical characteristics of pyridinyl peptides, such as their basicity and potential for metal chelation, present significant challenges for purification. Achieving the high levels of purity required for therapeutic applications often necessitates the use of orthogonal purification strategies, which employ multiple separation techniques based on different chemical principles.

This guide provides an objective comparison of common orthogonal purification techniques for pyridinyl peptides, including Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Ion-Exchange Chromatography (IEX), and Solid-Phase Extraction (SPE). We present a comparative analysis of their performance, supported by detailed experimental protocols and illustrative workflows.

Comparison of Purification Techniques

The selection of a purification strategy depends on the specific properties of the pyridinyl peptide and the desired final purity. A multi-step approach, combining the high resolution of RP-HPLC with the charge-based separation of IEX or the convenience of SPE, is often the most effective strategy.

Purification StrategyPrinciple of SeparationTypical Purity AchievedTypical YieldKey AdvantagesKey Limitations
Single-Step RP-HPLC Hydrophobicity90-98%[1]60-80%High resolution, well-established protocols.May not resolve all impurities, especially those with similar hydrophobicity.
IEX followed by RP-HPLC Charge, then hydrophobicity>99%[2]50-70%[2]Excellent for removing charge-variant impurities, significantly improves final purity.[2][3]Two-step process can be more time-consuming and may lead to lower overall yield.
SPE followed by RP-HPLC Hydrophobicity (crude cleanup), then high-resolution hydrophobicity95-99%70-90%Rapid initial cleanup and desalting, can be automated for high-throughput applications.Lower resolution than IEX for charge-variant impurities.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful purification of pyridinyl peptides. The following are representative protocols for the key techniques discussed.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the cornerstone of peptide purification, separating peptides based on their hydrophobicity. For pyridinyl peptides, careful selection of the mobile phase and ion-pairing agent is critical to ensure good peak shape and resolution.

Protocol:

  • Sample Preparation: Dissolve the crude pyridinyl peptide in Mobile Phase A (e.g., 0.1% Trifluoroacetic Acid (TFA) in water) to a concentration of 1-5 mg/mL. Filter the sample through a 0.45 µm filter.

  • HPLC System: A preparative HPLC system equipped with a C18 column (e.g., 10 µm particle size, 300 Å pore size) is recommended.

  • Mobile Phases:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile (ACN)

  • Gradient Elution:

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject the prepared sample.

    • Apply a linear gradient of 5% to 65% Mobile Phase B over 60 minutes at a flow rate appropriate for the column dimensions.

  • Fraction Collection and Analysis: Collect fractions corresponding to the main peak. Analyze the purity of each fraction using analytical RP-HPLC and confirm the identity by mass spectrometry (MS).

  • Lyophilization: Pool the fractions with the desired purity and lyophilize to obtain the purified peptide as a powder.

Ion-Exchange Chromatography (IEX)

IEX separates molecules based on their net charge, making it an excellent orthogonal technique to RP-HPLC, especially for pyridinyl peptides which carry a positive charge at acidic pH. Cation-exchange chromatography is typically employed.

Protocol:

  • Sample Preparation: Dissolve the crude or partially purified pyridinyl peptide in a low-ionic-strength buffer (e.g., 20 mM phosphate buffer, pH 3.0).

  • IEX Column: A strong cation-exchange column is recommended.

  • Mobile Phases:

    • Buffer A (Binding Buffer): 20 mM phosphate buffer, pH 3.0

    • Buffer B (Elution Buffer): 20 mM phosphate buffer with 1 M NaCl, pH 3.0

  • Purification:

    • Equilibrate the column with Buffer A.

    • Load the sample onto the column.

    • Wash the column with Buffer A to remove unbound impurities.

    • Elute the bound peptide with a linear gradient of 0% to 100% Buffer B.

  • Desalting and Further Purification: The fractions containing the peptide of interest are typically desalted using SPE or directly purified by RP-HPLC as described in the previous protocol. A multi-step purification process often involves an initial "capture" step using IEX to remove the bulk of impurities, followed by a "polishing" step with RP-HPLC to achieve high purity.

Solid-Phase Extraction (SPE)

SPE is a rapid and economical method for sample cleanup and concentration prior to high-resolution purification. It is particularly useful for desalting and removing highly polar or non-polar impurities.

Protocol:

  • Cartridge Conditioning: Condition a C18 SPE cartridge by washing with one column volume of methanol, followed by one column volume of 50% acetonitrile in water, and finally equilibrate with two column volumes of 0.1% TFA in water.

  • Sample Loading: Dissolve the crude pyridinyl peptide in a minimal amount of 0.1% TFA in water and load it onto the conditioned cartridge.

  • Washing: Wash the cartridge with two column volumes of 0.1% TFA in water to remove salts and very polar impurities.

  • Elution: Elute the peptide with a stepwise gradient of increasing acetonitrile concentration (e.g., 20%, 40%, 60% ACN in 0.1% TFA in water).

  • Analysis: Analyze the eluted fractions by analytical RP-HPLC and MS to identify the fractions containing the peptide of interest. These fractions can then be pooled for further purification by preparative RP-HPLC. A methodology for purifying peptides in a single chromatographic run via SPE with gradient elution has been developed, offering good yields and high purity.

Visualizing Purification Workflows and a Potential Signaling Pathway

To aid in the conceptualization of these purification strategies and their biological context, the following diagrams have been generated using Graphviz.

Orthogonal_Purification_Workflow cluster_0 Crude Pyridinyl Peptide cluster_1 Purification Step 1 (Orthogonal) cluster_2 Purification Step 2 (Polishing) cluster_3 Final Product Crude Crude Peptide (with impurities) IEX Ion-Exchange Chromatography Crude->IEX Option 1 SPE Solid-Phase Extraction Crude->SPE Option 2 RP_HPLC RP-HPLC IEX->RP_HPLC SPE->RP_HPLC Pure_Peptide Highly Pure Pyridinyl Peptide RP_HPLC->Pure_Peptide

Caption: Orthogonal purification workflow for pyridinyl peptides.

While a specific, naturally occurring signaling pathway directly modulated by a pyridinyl peptide is not yet well-documented in publicly available literature, synthetic pyridinyl-containing molecules are actively being investigated as modulators of key signaling pathways, such as kinase cascades. The following diagram illustrates a hypothetical mechanism by which a synthetic pyridinyl peptide could inhibit a generic kinase signaling pathway, a common strategy in drug development.

Kinase_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase 1 (e.g., RAF) Receptor->Kinase1 Activates Ligand Growth Factor Ligand->Receptor Binds Kinase2 Kinase 2 (e.g., MEK) Kinase1->Kinase2 Phosphorylates Kinase3 Kinase 3 (e.g., ERK) Kinase2->Kinase3 Phosphorylates Transcription_Factor Transcription Factor Kinase3->Transcription_Factor Phosphorylates Pyridinyl_Peptide Pyridinyl Peptide Inhibitor Pyridinyl_Peptide->Kinase2 Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Regulates

Caption: Hypothetical inhibition of a kinase cascade by a pyridinyl peptide.

Conclusion

The purification of pyridinyl peptides to a high degree of purity is a critical yet challenging aspect of their development as therapeutic agents. A single-step purification method is often insufficient to remove all process-related and product-related impurities. Orthogonal purification strategies, particularly the combination of ion-exchange chromatography and reversed-phase HPLC, offer a powerful approach to achieve the stringent purity requirements for research and clinical applications. The choice of the specific orthogonal combination should be guided by the physicochemical properties of the target pyridinyl peptide and the nature of the impurities present in the crude material. The detailed protocols and comparative data presented in this guide provide a valuable resource for researchers and drug development professionals to design and implement effective purification strategies for this promising class of molecules.

References

A Comparative Analysis of Coupling Reagents for the Incorporation of H-D-4-Pal-OH.2HCl in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-standard amino acids, such as H-D-4-pyridylalanine dihydrochloride (H-D-4-Pal-OH.2HCl), into peptide sequences is crucial for the development of novel therapeutics with enhanced efficacy and stability. The unique steric and electronic properties of H-D-4-Pal-OH, stemming from its pyridyl group, present significant challenges during solid-phase peptide synthesis (SPPS), often leading to incomplete coupling and racemization. The selection of an appropriate coupling reagent is therefore paramount to achieving high yields and purity. This guide provides a comparative overview of commonly employed coupling reagents, supported by general performance data and detailed experimental protocols to inform the rational selection of a coupling strategy for peptides containing H-D-4-Pal-OH.

Performance Comparison of Common Coupling Reagents

Table 1: General Performance of Common Coupling Reagents

Coupling ReagentAdditiveBaseTypical Reaction Time (min)General Yield (%)Key Considerations
HATU HOAtDIPEA/Collidine30-60~99Highly efficient, especially for hindered couplings; lower risk of racemization.[1]
HBTU HOBtDIPEA30-60~95-98Good general-purpose reagent, but may be less effective than HATU for difficult sequences.[1]
PyBOP HOBtDIPEA30-90~95Robust and efficient, particularly for sterically hindered amino acids.[2][3]
COMU NoneDIPEA15-45>99High efficiency and safer (non-explosive byproducts); good for rapid protocols.[4]
DIC/HOBt HOBtN/A60-120VariableCost-effective, but generally slower and may require double coupling for difficult residues.

Table 2: Qualitative Comparison of Coupling Reagent Efficacy for Difficult Couplings

FeatureHATUHBTUPyBOPCOMUDIC/HOBt
Reactivity Very HighHighHighVery HighModerate
Racemization Suppression ExcellentGoodGoodExcellentGood
Cost HighModerateModerateHighLow
Safety (Byproducts) HOAt-basedHOBt-basedHOBt-basedOxyma-based (safer)Urea byproduct
Suitability for H-D-4-Pal-OH Excellent Good Good Excellent Fair

Experimental Protocols

Detailed and consistent experimental protocols are crucial for reproducible peptide synthesis. The following is a generalized protocol for the solid-phase synthesis of a peptide containing H-D-4-Pal-OH, which can be adapted to compare the efficacy of different coupling reagents.

General Protocol for Solid-Phase Peptide Synthesis (SPPS) Incorporating H-D-4-Pal-OH

This protocol is based on the widely used Fmoc/tBu strategy.

1. Resin Preparation:

  • Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in dimethylformamide (DMF) for 1 hour.

  • Remove the Fmoc protecting group from the resin using 20% piperidine in DMF (2 x 10 min).

  • Wash the resin thoroughly with DMF (5x), isopropanol (3x), and DMF (5x).

2. Amino Acid Coupling (General Procedure):

  • In a separate vessel, pre-activate the Fmoc-protected amino acid (3 equivalents relative to resin loading) with the chosen coupling reagent (2.9 equivalents) and a suitable base (e.g., DIPEA, 6 equivalents) in DMF for 2-5 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Allow the coupling reaction to proceed for the recommended time (see Table 1).

  • Wash the resin thoroughly with DMF.

  • Perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines, indicating incomplete coupling. If the test is positive, a recoupling step is necessary.

3. Coupling of Fmoc-D-4-Pal(Boc)-OH:

  • Due to the nature of H-D-4-Pal-OH, it is recommended to use the Boc-protected side chain version (Fmoc-D-4-Pal(Boc)-OH) to prevent side reactions involving the pyridyl nitrogen.

  • For the coupling of Fmoc-D-4-Pal(Boc)-OH, it is advisable to use a highly efficient coupling reagent such as HATU or COMU.

  • HATU Coupling: Pre-activate Fmoc-D-4-Pal(Boc)-OH (3 eq.), HATU (2.9 eq.), and collidine (6 eq.) in DMF for 2 minutes before adding to the resin. Allow the reaction to proceed for 60 minutes.

  • COMU Coupling: Pre-activate Fmoc-D-4-Pal(Boc)-OH (3 eq.), COMU (2.9 eq.), and DIPEA (6 eq.) in DMF for 2 minutes. Allow the reaction to proceed for 45 minutes.

4. Capping (Optional):

  • To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be performed using a solution of acetic anhydride and DIPEA in DMF.

5. Cleavage and Deprotection:

  • After the final Fmoc deprotection, wash the resin with DMF, followed by dichloromethane (DCM).

  • Dry the resin under vacuum.

  • Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitate the crude peptide in cold diethyl ether.

  • Centrifuge and wash the peptide pellet with cold ether.

6. Purification and Analysis:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the purified peptide by mass spectrometry to confirm its identity.

Visualizations

Signaling Pathways and Experimental Workflows

PeptideCouplingMechanism cluster_activation Activation Step cluster_coupling Coupling Step AA Fmoc-AA-COOH ActiveEster Activated Intermediate (e.g., OAt-ester) AA->ActiveEster Activation Reagent Coupling Reagent (e.g., HATU, PyBOP) Reagent->ActiveEster Base Base (e.g., DIPEA) Base->ActiveEster PeptideBond Fmoc-AA-CO-NH-Peptide-Resin ActiveEster->PeptideBond Coupling Resin H2N-Peptide-Resin Resin->PeptideBond Nucleophilic Attack

Caption: Generalized mechanism of peptide bond formation using a coupling reagent.

ExperimentalWorkflow cluster_coupling Parallel Coupling Reactions start Start: Select Coupling Reagents for Comparison resin_prep Resin Swelling and Fmoc Deprotection start->resin_prep coupling_hatu Couple Fmoc-D-4-Pal(Boc)-OH with HATU resin_prep->coupling_hatu coupling_pybop Couple Fmoc-D-4-Pal(Boc)-OH with PyBOP resin_prep->coupling_pybop coupling_comu Couple Fmoc-D-4-Pal(Boc)-OH with COMU resin_prep->coupling_comu kaiser_test Kaiser Test for Free Amines coupling_hatu->kaiser_test coupling_pybop->kaiser_test coupling_comu->kaiser_test cleavage Cleavage from Resin and Deprotection kaiser_test->cleavage purification RP-HPLC Purification cleavage->purification analysis Mass Spectrometry Analysis purification->analysis comparison Compare Yield and Purity analysis->comparison

Caption: Workflow for the comparative analysis of coupling reagents.

ReagentSelection cluster_reagents Recommended Reagents start Start: Coupling of H-D-4-Pal-OH is_hindered Is the coupling sterically hindered? start->is_hindered high_reactivity Use High-Reactivity Reagent (HATU, COMU) is_hindered->high_reactivity Yes standard_reagent Use Standard Reagent (HBTU, PyBOP) is_hindered->standard_reagent No is_racemization_prone Is racemization a major concern? high_reactivity->is_racemization_prone standard_reagent->is_racemization_prone use_collidine Consider using Collidine as a base is_racemization_prone->use_collidine Yes end Proceed with Synthesis is_racemization_prone->end No use_collidine->end

Caption: Decision tree for selecting a coupling reagent for H-D-4-Pal-OH.

References

Validating the Incorporation of H-D-4-Pal-OH.2HCl: A Comparative Guide to Amino Acid Analysis Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the precise confirmation of amino acid incorporation is a critical quality control step. This is particularly true for non-standard amino acids such as H-D-4-Pal-OH.2HCl (3-(4-pyridyl)-D-alanine dihydrochloride), which can be introduced to modulate the physicochemical properties of a peptide, for instance, to enhance its aqueous solubility. This guide provides an objective comparison of analytical methodologies for validating the incorporation of this compound, supported by experimental protocols and data presentation.

Introduction to this compound and Analytical Challenges

This compound is a heterocyclic amino acid derivative of alanine. Its incorporation into a peptide sequence requires rigorous analytical validation to ensure the correct composition and to quantify the net peptide content accurately. The primary challenges in its analysis lie in ensuring its stability during sample preparation, particularly acid hydrolysis, and achieving clear chromatographic separation for accurate quantification.

Comparative Analysis of Key Methodologies

The two primary approaches for validating the incorporation of this compound are traditional Amino Acid Analysis (AAA) based on HPLC with derivatization, and modern Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

ParameterTraditional Amino Acid Analysis (HPLC-based)UPLC-MS/MS Analysis
Principle Acid hydrolysis of the peptide, followed by separation of amino acids by ion-exchange or reversed-phase HPLC with pre- or post-column derivatization for UV or fluorescence detection.Acid hydrolysis of the peptide, followed by separation of underivatized amino acids by UPLC and quantification using a highly sensitive and specific mass spectrometer.
Sample Preparation Involves a critical acid hydrolysis step (e.g., 6 M HCl at 110°C for 24 hours) which can potentially degrade acid-labile amino acids.[1][2] This is followed by a derivatization step using reagents like o-phthalaldehyde (OPA) or 9-fluorenylmethylchloroformate (FMOC).[3]Also requires acid hydrolysis, but the subsequent steps are simpler as no derivatization is needed.[4]
Sensitivity Picomole to nanomole range, depending on the derivatization agent and detector.Femtomole to picomole range, offering significantly higher sensitivity.[4]
Specificity Relies on the chromatographic retention time of the derivatized amino acid, which can be susceptible to co-eluting impurities.Highly specific due to the detection based on the mass-to-charge ratio (m/z) of the amino acid and its fragments.
Suitability for H-D-4-Pal-OH The derivatization efficiency and the stability of the H-D-4-Pal-OH derivative need to be carefully validated. The heterocyclic nature of the side chain might influence the reaction.Generally more suitable for non-standard and modified amino acids as it does not rely on a specific chemical derivatization reaction.
Accuracy & Precision Can achieve high accuracy and precision, but is dependent on the completeness of hydrolysis and the reproducibility of the derivatization reaction.Offers excellent accuracy and precision due to the use of isotopically labeled internal standards.
Throughput Lower throughput due to longer run times and more complex sample preparation.Higher throughput with faster UPLC separations.

Experimental Protocols

Traditional Amino Acid Analysis via HPLC

This protocol is based on the widely used pre-column derivatization with OPA and FMOC, as employed in systems like the Agilent AdvanceBio AAA.

a) Acid Hydrolysis:

  • Place approximately 1 mg of the peptide containing H-D-4-Pal-OH into a hydrolysis tube.

  • Add 500 µL of 6 M HCl.

  • Seal the tube under vacuum.

  • Incubate at 110°C for 24 hours.

  • After cooling, open the tube and evaporate the HCl under a stream of nitrogen or using a vacuum centrifuge.

  • Reconstitute the amino acid residue in 1 mL of 0.1 M HCl.

b) Automated Pre-column Derivatization (Conceptual Workflow):

  • Transfer an aliquot of the hydrolysate to an autosampler vial.

  • The autosampler program will perform the following steps:

    • Mix the sample with borate buffer to adjust the pH.

    • Add OPA reagent to derivatize primary amines.

    • Add FMOC reagent to derivatize secondary amines (and in this case, to ensure all amino acids are derivatized).

  • Inject the derivatized sample onto the HPLC column.

c) HPLC Conditions:

  • Column: Agilent AdvanceBio AAA column (or equivalent C18 column).

  • Mobile Phase A: Aqueous buffer (e.g., sodium phosphate).

  • Mobile Phase B: Acetonitrile/Methanol/Water mixture.

  • Gradient: A programmed gradient from a low to a high percentage of Mobile Phase B to separate the derivatized amino acids.

  • Detection: Diode Array Detector (DAD) to detect FMOC derivatives and a Fluorescence Detector (FLD) for OPA derivatives.

d) Quantification:

  • Run a standard mixture of amino acids, including a calibrated standard of H-D-4-Pal-OH, through the same derivatization and HPLC process.

  • Calculate the molar ratio of each amino acid by comparing the peak areas in the sample chromatogram to those of the standards.

UPLC-MS/MS Analysis

This protocol outlines a modern approach for the analysis of underivatized amino acids.

a) Acid Hydrolysis:

  • Follow the same acid hydrolysis protocol as described above.

b) Sample Preparation for UPLC-MS/MS:

  • After reconstitution in 0.1 M HCl, dilute the sample further with an appropriate solvent (e.g., 0.1% formic acid in water).

  • Spike the sample with a mixture of stable isotope-labeled amino acids as internal standards. An isotopically labeled version of H-D-4-Pal-OH would be ideal for the most accurate quantification.

c) UPLC-MS/MS Conditions:

  • Column: A reversed-phase UPLC column suitable for polar analytes (e.g., Waters ACQUITY UPLC BEH C18).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A fast gradient to separate the polar amino acids.

  • Mass Spectrometer: A tandem quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • MRM Transitions: For each amino acid, including H-D-4-Pal-OH, specific precursor-to-product ion transitions are monitored. This provides a high degree of selectivity and sensitivity.

d) Quantification:

  • The concentration of each amino acid is determined by the ratio of the peak area of the native amino acid to its corresponding stable isotope-labeled internal standard.

Workflow and Pathway Visualizations

Experimental_Workflow_AAA Peptide Peptide with H-D-4-Pal-OH Hydrolysis Acid Hydrolysis (6M HCl, 110°C, 24h) Peptide->Hydrolysis Evaporation Evaporation of HCl Hydrolysis->Evaporation Reconstitution Reconstitution (0.1M HCl) Evaporation->Reconstitution Derivatization Automated Pre-column Derivatization (OPA/FMOC) Reconstitution->Derivatization HPLC RP-HPLC Separation Derivatization->HPLC Detection UV/Fluorescence Detection HPLC->Detection Quantification Quantification vs. Standards Detection->Quantification

Caption: Workflow for traditional Amino Acid Analysis.

Experimental_Workflow_UPLC_MS Peptide Peptide with H-D-4-Pal-OH Hydrolysis Acid Hydrolysis (6M HCl, 110°C, 24h) Peptide->Hydrolysis Dilution Dilution & Internal Standard Spiking Hydrolysis->Dilution UPLC UPLC Separation Dilution->UPLC MSMS Tandem MS Detection (MRM Mode) UPLC->MSMS Quantification Quantification via Isotope Dilution MSMS->Quantification

Caption: Workflow for UPLC-MS/MS Amino Acid Analysis.

Decision_Pathway Start Need to Validate H-D-4-Pal-OH Incorporation HighSensitivity High Sensitivity Required? Start->HighSensitivity HighThroughput High Throughput Needed? HighSensitivity->HighThroughput Yes NonStandardExpertise Expertise with Non-Standard Amino Acid Derivatization? HighSensitivity->NonStandardExpertise No UPLC_MS Choose UPLC-MS/MS HighThroughput->UPLC_MS Yes Traditional_AAA Choose Traditional AAA HighThroughput->Traditional_AAA No NonStandardExpertise->UPLC_MS No NonStandardExpertise->Traditional_AAA Yes

Caption: Decision pathway for selecting an analysis method.

Conclusion

Both traditional AAA and UPLC-MS/MS can be employed to validate the incorporation of this compound into synthetic peptides. However, for researchers requiring high sensitivity, specificity, and throughput, especially when dealing with novel or non-standard amino acids, the UPLC-MS/MS approach presents a more robust and reliable solution. While traditional AAA is a well-established technique, it requires careful optimization and validation for each specific non-standard amino acid to ensure accurate quantification. The choice of method will ultimately depend on the specific requirements of the analysis, available instrumentation, and the level of expertise within the laboratory.

References

Benchmarking H-D-4-Pal-OH.2HCl: A Comparative Guide to Unnatural Amino Acids in Peptide Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of unnatural amino acids (UAAs) into peptide scaffolds is a cornerstone of modern therapeutic design. These novel building blocks can dramatically enhance the pharmacokinetic and pharmacodynamic properties of peptide-based drugs. This guide provides an objective comparison of H-D-4-Pal-OH.2HCl, a D-enantiomer of 4-pyridylalanine, against other commonly employed UAAs. The following sections present quantitative performance data, detailed experimental protocols for comparative evaluation, and visualizations of relevant biological pathways and experimental workflows.

Comparative Performance of Unnatural Amino Acids

The selection of an unnatural amino acid is a critical step in peptide drug design, influencing key properties such as solubility, stability, and biological activity. The following table summarizes the reported performance of this compound and other representative UAAs when incorporated into peptide structures. It is important to note that the performance of a UAA is highly context-dependent, varying with the peptide sequence and the specific application. The data presented here is compiled from various studies to provide a comparative overview.

Unnatural Amino Acid (UAA)Key Physicochemical PropertyImpact on Aqueous SolubilityEnhancement of Proteolytic StabilityEffect on Receptor Binding & Bioactivity
This compound (D-4-Pyridylalanine)Aromatic, hydrophilic, basic side chainSignificantly Increased: The pyridyl group enhances hydrophilicity compared to natural aromatic residues like Phenylalanine.[1][2]Significantly Increased: As a D-amino acid, it confers high resistance to degradation by proteases.[3][4]Variable: Can maintain or slightly decrease receptor affinity depending on the specific interactions of the pyridyl nitrogen. The D-configuration can alter backbone conformation, impacting binding.[1]
D-Alanine Small, non-polar side chainNeutral to Slightly Decreased: Minimal impact on overall peptide solubility.Significantly Increased: The D-configuration provides a steric shield against proteolytic enzymes.Often Decreased: The small side chain may not replace key interactions of larger natural residues. Primarily used to probe backbone conformation.
D-N-methylalanine N-methylated backbone, small side chainIncreased: N-methylation can disrupt aggregation and improve solubility.Dramatically Increased: The N-methyl group and the D-configuration provide strong resistance to proteolysis.Variable: N-methylation restricts backbone flexibility, which can either lock in a favorable binding conformation or prevent receptor interaction.
D-2-Naphthylalanine Bulky, hydrophobic, aromatic side chainDecreased: The large hydrophobic naphthyl group reduces aqueous solubility.Significantly Increased: The D-configuration and bulky side chain hinder protease access.Often Increased: The extended aromatic system can enhance hydrophobic and π-π stacking interactions with receptors, potentially increasing affinity and potency.

Experimental Protocols for Comparative Evaluation

To enable a direct and objective comparison of this compound and other UAAs, a standardized experimental workflow is essential. The following protocols outline the key steps for synthesizing a model peptide with different UAA substitutions and evaluating their performance.

Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide

A model peptide, such as an analog of a known bioactive peptide (e.g., a glucagon-like peptide-1 (GLP-1) receptor agonist), should be synthesized with the UAA of interest at a specific position.

  • Resin: Rink Amide MBHA resin (for C-terminal amide).

  • Protection Strategy: Fmoc/tBu.

  • Coupling:

    • Swell the resin in dimethylformamide (DMF).

    • Deprotect the Fmoc group with 20% piperidine in DMF.

    • Wash the resin with DMF.

    • Couple the Fmoc-protected amino acid (including the UAA) using a coupling reagent like HBTU/DIPEA in DMF.

    • Wash the resin with DMF.

    • Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane).

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.

Aqueous Solubility Assay

This protocol determines the maximum solubility of the synthesized peptides in a standard aqueous buffer.

  • Materials: Synthesized peptides, phosphate-buffered saline (PBS, pH 7.4), microcentrifuge tubes, UV-Vis spectrophotometer.

  • Procedure:

    • Prepare a stock solution of each peptide in an organic solvent like DMSO.

    • Create a series of dilutions of the stock solution in PBS in microcentrifuge tubes.

    • Equilibrate the solutions at room temperature for 2 hours with gentle agitation.

    • Centrifuge the tubes to pellet any precipitated peptide.

    • Measure the absorbance of the supernatant at a wavelength corresponding to the peptide bond (e.g., 220 nm) or an aromatic UAA.

    • The concentration at which the absorbance plateaus or where visible precipitation is observed is the approximate solubility limit.

Proteolytic Stability Assay

This assay evaluates the resistance of the peptides to degradation by a common protease.

  • Materials: Synthesized peptides, trypsin solution, PBS (pH 7.4), quenching solution (e.g., 10% TFA), RP-HPLC system.

  • Procedure:

    • Dissolve each peptide in PBS to a final concentration of 1 mg/mL.

    • Add trypsin to the peptide solution at a 1:100 enzyme-to-substrate ratio.

    • Incubate the mixture at 37°C.

    • At various time points (e.g., 0, 1, 4, 8, and 24 hours), withdraw an aliquot and quench the reaction by adding the quenching solution.

    • Analyze the samples by RP-HPLC, monitoring the disappearance of the peak corresponding to the intact peptide.

    • Calculate the percentage of intact peptide remaining at each time point to determine the degradation half-life.

In Vitro Bioactivity Assay: GPCR-Mediated cAMP Production

For peptides that act on G-protein coupled receptors (GPCRs), a common method to assess bioactivity is to measure the production of the second messenger cyclic AMP (cAMP).

  • Materials: A cell line expressing the target GPCR (e.g., HEK293 cells transfected with the GLP-1 receptor), cell culture medium, stimulation buffer, a cAMP assay kit (e.g., HTRF, AlphaLISA, or ELISA-based).

  • Procedure:

    • Plate the cells in a multi-well plate and allow them to adhere.

    • Replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate.

    • Add serial dilutions of the synthesized peptides to the wells.

    • Incubate for a specified time to allow for receptor activation and cAMP production.

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

    • Plot the cAMP concentration against the peptide concentration and fit the data to a dose-response curve to determine the EC50 value for each peptide.

Visualizations

Experimental Workflow for UAA Performance Comparison

The following diagram illustrates the workflow for the comparative evaluation of unnatural amino acids in a model peptide.

G cluster_synthesis Peptide Synthesis & Purification cluster_evaluation Performance Evaluation cluster_analysis Data Analysis & Comparison SPPS Solid-Phase Peptide Synthesis (Incorporate UAA) Cleavage Cleavage & Deprotection SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spec & Analytical HPLC Purification->Characterization Solubility Aqueous Solubility Assay Characterization->Solubility Stability Proteolytic Stability Assay Characterization->Stability Bioactivity In Vitro Bioactivity Assay (e.g., cAMP production) Characterization->Bioactivity Data Quantitative Data Comparison (Solubility, Half-life, EC50) Solubility->Data Stability->Data Bioactivity->Data

Caption: Workflow for the synthesis, purification, and comparative performance evaluation of peptides containing different unnatural amino acids.

GPCR Signaling Pathway for Peptide Agonist

This diagram illustrates the signaling cascade initiated by a peptide agonist binding to a Gs-coupled GPCR, leading to the production of cAMP.

GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR G_protein G-protein (Gs) GPCR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Stimulation cAMP cAMP AC->cAMP Conversion Peptide Peptide Agonist Peptide->GPCR Binding ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Response Cellular Response PKA->Response Phosphorylation of target proteins

References

Conformational Analysis of Peptides Containing H-D-4-Pyridylalanine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids into peptide structures is a powerful strategy for modulating their conformational properties, stability, and biological activity. One such amino acid of interest is H-D-4-pyridylalanine (H-D-4-Pal-OH), a D-enantiomer of 4-pyridylalanine. This guide provides a comparative analysis of the conformational landscape of peptides containing H-D-4-Pal-OH, contrasting them with their L-amino acid counterparts and other peptide modifications. While direct experimental data for peptides containing H-D-4-Pal-OH is limited in publicly available literature, this guide synthesizes information from studies on peptides with other D-amino acids, particularly D-aromatic residues, to provide a comprehensive overview of the expected conformational impacts and the experimental methodologies to validate them.

Impact of H-D-4-Pal-OH on Peptide Conformation: A Comparative Overview

The introduction of a D-amino acid, such as H-D-4-Pal-OH, into a peptide sequence composed of L-amino acids can induce significant alterations in the local and global conformation. This is primarily due to the change in the stereochemistry at the α-carbon, which disrupts established secondary structures and can favor new ones.

FeaturePeptide with L-4-Pal-OH (Expected)Peptide with H-D-4-Pal-OH (Hypothesized)Comparison with other D-Amino Acids
Secondary Structure Can participate in the formation of right-handed α-helices and parallel/antiparallel β-sheets, typical for L-amino acids.Likely to disrupt or introduce kinks in right-handed α-helices. May promote the formation of β-turns, particularly type I' or type II' turns, or left-handed helices.[1][2]D-amino acids are known to be potent inducers of β-turns and can stabilize β-hairpin structures.[2] The specific turn type is influenced by the surrounding sequence.
Backbone Flexibility The peptide backbone will adopt conformations typical for L-amino acid containing peptides, with dihedral angles predominantly in the allowed regions of the Ramachandran plot for L-residues.The D-residue will occupy the symmetrically related, "disallowed" regions for L-amino acids in the Ramachandran plot, leading to localized changes in the backbone trajectory.[2]The conformational space sampled by a D-amino acid is a mirror image of its L-counterpart.[2] This predictable change allows for rational design of peptide conformation.
Side-Chain Interactions The pyridyl side chain can engage in aromatic stacking, hydrogen bonding, and cation-π interactions, influencing the overall fold.The orientation of the pyridyl side chain will be altered relative to the peptide backbone, potentially leading to novel intramolecular and intermolecular interactions that could stabilize unique conformations.Aromatic D-amino acids can stabilize cis-proline conformations and participate in unique side-chain-backbone interactions.
Proteolytic Stability Susceptible to degradation by proteases, which are stereospecific for L-amino acids.Expected to confer significant resistance to enzymatic degradation, leading to a longer biological half-life.The introduction of even a single D-amino acid can dramatically increase resistance to proteolysis.

Experimental Protocols for Conformational Analysis

A multi-faceted approach employing several biophysical techniques is essential for a thorough conformational analysis of peptides containing H-D-4-Pal-OH.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the three-dimensional structure of the peptide in solution and to identify specific intramolecular interactions.

Detailed Protocol:

  • Sample Preparation:

    • Synthesize the peptide using solid-phase peptide synthesis (SPPS).

    • Purify the peptide to >95% purity using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Dissolve the peptide in a suitable NMR buffer (e.g., 90% H₂O/10% D₂O, phosphate buffer, pH 7.0) to a concentration of 1-5 mM.

    • For assignment purposes, isotopic labeling (¹⁵N, ¹³C) may be required for longer peptides.

  • Data Acquisition:

    • Acquire a series of 1D and 2D NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).

    • 1D ¹H NMR: To check for sample purity and conformational homogeneity.

    • 2D TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proximities between protons (< 5 Å), which are crucial for structure calculation.

    • 2D DQF-COSY (Double-Quantum Filtered Correlation Spectroscopy): To measure ³J(HNα) coupling constants, which provide information about the backbone dihedral angle φ.

    • ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): For ¹⁵N-labeled peptides, to resolve amide proton signals.

  • Data Analysis:

    • Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

    • Perform sequential resonance assignment to assign all proton signals to their respective amino acids in the peptide sequence.

    • Identify and quantify NOE cross-peaks to generate distance restraints.

    • Calculate dihedral angle restraints from ³J(HNα) coupling constants using the Karplus equation.

    • Use the experimental restraints in molecular dynamics simulations or structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures.

    • Analyze the Ramachandran plot for the calculated structures to assess the conformational preferences of the D-amino acid.

Circular Dichroism (CD) Spectroscopy

Objective: To assess the secondary structure content of the peptide and to monitor conformational changes as a function of environment (e.g., temperature, solvent).

Detailed Protocol:

  • Sample Preparation:

    • Dissolve the purified peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.0). The buffer should be transparent in the far-UV region.

    • Prepare a stock solution and determine the precise concentration, as this is critical for accurate molar ellipticity calculations.

    • Prepare a final sample with a concentration of approximately 0.1-0.2 mg/mL in a quartz cuvette with a 1 mm pathlength.

  • Data Acquisition:

    • Record the CD spectrum in the far-UV region (typically 190-260 nm) at a controlled temperature (e.g., 25°C).

    • Acquire a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.

    • To assess stability, perform thermal melts by recording spectra at increasing temperatures.

  • Data Analysis:

    • Convert the raw CD signal (in millidegrees) to mean residue ellipticity ([θ]).

    • Analyze the shape and magnitude of the CD spectrum to qualitatively determine the predominant secondary structure. Characteristic spectra are known for α-helices, β-sheets, β-turns, and random coils.

    • Use deconvolution software (e.g., DichroWeb) to estimate the percentage of each secondary structure element.

X-ray Crystallography

Objective: To determine the precise three-dimensional structure of the peptide in the solid state at atomic resolution.

Detailed Protocol:

  • Crystallization:

    • Screen a wide range of crystallization conditions (precipitants, buffers, pH, temperature) using techniques like hanging-drop or sitting-drop vapor diffusion.

    • Commercial screening kits can be a good starting point.

    • Optimize the conditions that produce initial microcrystals to obtain diffraction-quality single crystals.

  • Data Collection:

    • Mount a suitable crystal and cool it in a cryostream (typically 100 K) to minimize radiation damage.

    • Collect X-ray diffraction data using a synchrotron or a home-source X-ray diffractometer.

  • Structure Determination and Refinement:

    • Process the diffraction data to obtain reflection intensities and positions.

    • Solve the phase problem using methods such as molecular replacement (if a homologous structure is available) or direct methods. The presence of the pyridyl ring might aid in phasing.

    • Build an initial atomic model into the resulting electron density map.

    • Refine the model against the experimental data to improve its agreement with the observed diffraction pattern. This is an iterative process of manual model building and computational refinement.

    • Validate the final structure using tools that check for geometric correctness and agreement with the data.

Computational Modeling

Objective: To explore the conformational landscape of the peptide and to complement experimental data.

Detailed Protocol:

  • System Setup:

    • Build the initial peptide structure in an extended or idealized conformation.

    • Place the peptide in a simulation box with an appropriate solvent model (e.g., explicit water).

  • Molecular Dynamics (MD) Simulations:

    • Perform MD simulations using a suitable force field (e.g., AMBER, CHARMM, GROMOS).

    • Run simulations for a sufficient length of time (nanoseconds to microseconds) to ensure adequate sampling of the conformational space.

  • Analysis:

    • Analyze the simulation trajectory to identify stable conformations and to calculate conformational properties such as dihedral angle distributions (Ramachandran plots), hydrogen bonding patterns, and secondary structure content over time.

    • Cluster the conformations to identify the most populated structural families.

    • Calculate theoretical NMR or CD data from the simulated structures and compare them with experimental results for validation.

Visualizing Experimental Workflows

Experimental_Workflow_NMR cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Structure Calculation Peptide_Synthesis Peptide Synthesis (SPPS) Purification Purification (RP-HPLC) Peptide_Synthesis->Purification Dissolution Dissolution in NMR Buffer Purification->Dissolution NMR_Spectrometer High-Field NMR Spectrometer Dissolution->NMR_Spectrometer TOCSY 2D TOCSY NMR_Spectrometer->TOCSY NOESY 2D NOESY NMR_Spectrometer->NOESY COSY 2D DQF-COSY NMR_Spectrometer->COSY Assignment Resonance Assignment TOCSY->Assignment Restraints Generate Restraints (Distance & Dihedral) NOESY->Restraints COSY->Restraints Assignment->Restraints Calculation 3D Structure Calculation Restraints->Calculation Ensemble Conformational Ensemble Calculation->Ensemble

Experimental_Workflow_CD cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Peptide_Prep Prepare Peptide Solution Concentration_Det Determine Concentration Peptide_Prep->Concentration_Det Sample_Scan Scan Peptide Sample Concentration_Det->Sample_Scan Buffer_Prep Prepare Buffer Blank Blank_Scan Scan Buffer Blank Buffer_Prep->Blank_Scan CD_Spectrometer CD Spectrometer CD_Spectrometer->Blank_Scan CD_Spectrometer->Sample_Scan Baseline_Correction Baseline Correction Blank_Scan->Baseline_Correction Sample_Scan->Baseline_Correction Molar_Ellipticity Calculate Mean Residue Ellipticity Baseline_Correction->Molar_Ellipticity Deconvolution Secondary Structure Estimation Molar_Ellipticity->Deconvolution

Logical_Relationship cluster_effects Conformational & Physicochemical Effects cluster_analysis Analytical Techniques D_Amino_Acid Incorporation of H-D-4-Pal-OH Stereochemistry Altered α-Carbon Stereochemistry D_Amino_Acid->Stereochemistry Stability Increased Proteolytic Stability D_Amino_Acid->Stability Secondary_Structure Disruption of L-type Secondary Structures (e.g., α-helix) Stereochemistry->Secondary_Structure Turn_Formation Promotion of β-turns / Left-handed Helices Stereochemistry->Turn_Formation Side_Chain Altered Side-Chain Orientation Stereochemistry->Side_Chain CD CD Spectroscopy Secondary_Structure->CD MD Computational Modeling Secondary_Structure->MD NMR NMR Spectroscopy Turn_Formation->NMR Xray X-ray Crystallography Turn_Formation->Xray Turn_Formation->MD Side_Chain->NMR Side_Chain->Xray

References

Validating Enzyme Inhibition Assays for H-D-4-Pal-OH·2HCl Modified Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the validation of enzyme inhibition assays focusing on peptides modified with H-D-4-Pal-OH·2HCl (3-(4-pyridyl)-D-alanine dihydrochloride). While specific quantitative performance data for peptides incorporating H-D-4-Pal-OH·2HCl is not extensively available in public literature, this document outlines the validation process against established inhibitors targeting a relevant biological pathway. We will focus on the inhibition of the p53-MDM2 protein-protein interaction, a critical pathway in cancer therapeutics, for which pyridylalanine-containing peptides have shown potential.

Performance Comparison of p53-MDM2 Interaction Inhibitors

The following table summarizes the inhibitory potency of various peptide and small-molecule inhibitors targeting the p53-MDM2 interaction. For the purpose of this guide, we include a hypothetical H-D-4-Pal-OH·2HCl modified peptide, designated as "Peptide-Pal," to illustrate where such a novel compound would fit within a comparative validation study.

Inhibitor NameInhibitor TypeTargetAssay MethodIC50KiReference
Peptide-Pal (Hypothetical) Modified Peptide MDM2 Fluorescence Polarization Data not publicly available Data not publicly available N/A
Nutlin-3Small MoleculeMDM2Competitive Binding0.09 µM-[1]
RG-7112Small MoleculeMDM2Competitive Binding0.011 µM-[1]
MI-888Small MoleculeMDM2Competitive Binding0.0004 µM-[1]
17–28p53 (ETFSDLWKLLPE)PeptideMDM2/MDMXSPR-based Competition--[2]
PMI (TSFAEYWNLLSP)PeptideMDM2/MDMXSPR-based Competition-Low nM[2]
DPMI-α (D-peptide)D-PeptideMDM2Competitive Binding-219 nM

Experimental Protocols

A crucial aspect of validating a novel inhibitor is a well-defined and reproducible experimental protocol. Below is a detailed methodology for a fluorescence polarization-based enzyme inhibition assay, suitable for assessing the inhibition of the p53-MDM2 interaction.

Protocol: Fluorescence Polarization Assay for p53-MDM2 Inhibition

1. Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., Peptide-Pal) for the p53-MDM2 interaction.

2. Materials and Reagents:

  • Recombinant human MDM2 protein

  • Fluorescently labeled p53-derived peptide (e.g., TAMRA-labeled 17-29p53 peptide)

  • Test inhibitor (H-D-4-Pal-OH·2HCl modified peptide)

  • Positive control inhibitor (e.g., Nutlin-3)

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.1% Bovine Serum Albumin (BSA) and 0.05% Tween-20

  • 384-well, low-volume, black, round-bottom plates

  • Fluorescence polarization plate reader

3. Experimental Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test peptide and control inhibitor in 100% DMSO.

    • Perform a serial dilution of the stock solutions in assay buffer to create a range of concentrations (e.g., from 100 µM to 1 pM).

  • Assay Setup:

    • Add 10 µL of the diluted test compounds or controls to the wells of the 384-well plate.

    • Include control wells for 100% inhibition (assay buffer with DMSO) and 0% inhibition (no inhibitor).

    • Add 10 µL of a solution containing the fluorescently labeled p53 peptide (final concentration ~25 nM) and MDM2 protein (final concentration ~50 nM) in assay buffer to all wells.

  • Incubation:

    • Incubate the plate at room temperature for 1 hour, protected from light, to allow the binding reaction to reach equilibrium.

  • Measurement:

    • Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore used.

4. Data Analysis:

  • The raw fluorescence polarization data is converted to percent inhibition relative to the controls.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental process and the biological context, the following diagrams are provided in DOT language.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis inhibitor Prepare Inhibitor Dilutions (H-D-4-Pal-OH·2HCl Peptide) plate Dispense Reagents and Inhibitor into 384-well Plate inhibitor->plate reagents Prepare Assay Reagents (MDM2, Fluorescent p53 Peptide) reagents->plate incubate Incubate at Room Temperature (1 hour) plate->incubate read Measure Fluorescence Polarization incubate->read calculate Calculate Percent Inhibition read->calculate plot Plot Dose-Response Curve calculate->plot ic50 Determine IC50 Value plot->ic50 p53_mdm2_pathway cluster_stress Cellular Stress cluster_regulation p53 Regulation cluster_outcome Cellular Outcome dna_damage DNA Damage, Oncogene Activation p53 p53 dna_damage->p53 activates mdm2 MDM2 p53->mdm2 induces expression apoptosis Apoptosis p53->apoptosis cell_cycle_arrest Cell Cycle Arrest p53->cell_cycle_arrest mdm2->p53 promotes degradation inhibitor H-D-4-Pal-OH·2HCl Modified Peptide inhibitor->mdm2 inhibits

References

Safety Operating Guide

Essential Guide to the Safe Disposal of H-D-4-Pal-OH.2HCl

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step operational plan for the safe disposal of H-D-4-Pal-OH.2HCl, also known as 3-(4-pyridyl)-D-alanine dihydrochloride.

Compound Profile and Hazard Assessment

Quantitative Data Summary

PropertyValueReference
Molecular Formula C₈H₁₂Cl₂N₂O₂[3]
Molecular Weight 239.10 g/mol
Appearance Solid (Off-white to light yellow)
Storage Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.

Step-by-Step Disposal Protocol

The primary disposal method for this compound involves neutralization of its acidic component followed by collection as hazardous chemical waste. Disposal down the drain is not recommended unless explicitly permitted by local regulations for fully neutralized and non-hazardous solutions.

1. Personal Protective Equipment (PPE)

Before beginning any disposal procedure, ensure appropriate PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat.

2. Neutralization of Small Quantities (Aqueous Solutions)

This protocol is intended for small quantities of this compound solutions typically generated during research experiments.

  • Step 1: Dilution

    • In a well-ventilated fume hood, dilute the aqueous solution of this compound with a large volume of cold water (at least a 1:10 ratio of solution to water) in a suitably large, chemically resistant container (e.g., a glass beaker). This minimizes the concentration and mitigates potential heat generation during neutralization.

  • Step 2: Neutralization

    • Slowly add a weak base, such as a 5% sodium bicarbonate (baking soda) solution, to the diluted this compound solution with constant stirring.

    • Effervescence (fizzing) will occur as the acid is neutralized. Continue adding the base incrementally until the fizzing stops.

  • Step 3: pH Verification

    • Using pH paper or a calibrated pH meter, check the pH of the solution. The target pH should be within a neutral range, typically between 6.0 and 8.0. If necessary, continue to add small amounts of the weak base until the desired pH is achieved.

  • Step 4: Waste Collection

    • Once neutralized, transfer the solution into a designated, properly labeled hazardous waste container. The label should clearly identify the contents, including the name of the neutralized compound and the date.

3. Disposal of Solid this compound and Contaminated Materials

  • Unused Solid Compound:

    • Unused or expired solid this compound should be disposed of in its original container, if possible.

    • Place the container in a designated solid hazardous waste receptacle for collection by your institution's Environmental Health and Safety (EHS) department. Do not attempt to neutralize the dry powder directly.

  • Contaminated Labware and PPE:

    • Disposable items such as gloves, weigh boats, and pipette tips that have come into contact with this compound should be collected in a sealed bag or container labeled as hazardous waste.

    • Non-disposable glassware should be triple-rinsed with a suitable solvent (e.g., water). The first rinseate must be collected and treated as hazardous waste.

4. Final Disposal

All collected hazardous waste must be disposed of through your institution's certified hazardous waste management program. Never dispose of this compound, whether in solid or liquid form, in the regular trash or down the sanitary sewer without proper neutralization and institutional approval.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste waste_type Identify Waste Form start->waste_type solid_waste Solid (Unused/Expired) waste_type->solid_waste Solid liquid_waste Aqueous Solution waste_type->liquid_waste Liquid contaminated_materials Contaminated Materials (Gloves, Labware) waste_type->contaminated_materials Contaminated collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid neutralize Neutralize with Weak Base (e.g., Sodium Bicarbonate) in Fume Hood liquid_waste->neutralize collect_contaminated Collect in Sealed Bag/Container for Hazardous Waste contaminated_materials->collect_contaminated ehs_pickup Arrange for Pickup by Environmental Health & Safety (EHS) collect_solid->ehs_pickup verify_ph Verify pH is Neutral (6-8) neutralize->verify_ph verify_ph->neutralize No, adjust pH collect_liquid Collect Neutralized Solution in Labeled Hazardous Waste Container verify_ph->collect_liquid Yes collect_liquid->ehs_pickup collect_contaminated->ehs_pickup end End: Proper Disposal ehs_pickup->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling H-D-4-Pal-OH.2HCl

Author: BenchChem Technical Support Team. Date: November 2025

For research use only. Not for use in humans or animals.

This document provides immediate safety, handling, and disposal guidance for H-D-4-Pal-OH.2HCl, an alanine derivative. The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Chemical and Physical Properties

PropertyValue
Chemical Name 3-(4-pyridyl)-D-alanine dihydrochloride
Molecular Formula C₈H₁₂Cl₂N₂O₂
Molecular Weight 239.10 g/mol
CAS Number 174096-41-4
Appearance Solid (Off-white to light yellow)
Storage (Powder) -20°C for 3 years, 4°C for 2 years
Storage (In Solvent) -80°C for 6 months, -20°C for 1 month

Hazard Identification and Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for this compound was not located, a product page for the related compound Fmoc-D-4-Pal-OH states "No known OSHA hazards"[1]. However, as a dihydrochloride salt and a fine powder, it is prudent to handle this compound with appropriate care to minimize exposure. The following PPE is recommended as a minimum standard for handling this and other similar chemical reagents in a laboratory setting.[2][3][4]

Body PartPPE RequiredSpecifications and Rationale
Eyes/Face Safety Goggles with side shieldsMust be worn at all times to protect against splashes and airborne particles.
Skin Chemical-resistant Gloves (Nitrile or Neoprene recommended)To prevent skin contact. Gloves should be inspected before use and changed frequently, especially if contaminated.
Body Laboratory CoatA clean, buttoned lab coat is the minimum requirement to protect against spills.
Respiratory Use in a well-ventilated area or a chemical fume hood.All handling of the solid compound that may generate dust should be conducted in a certified chemical fume hood to avoid inhalation.

Operational Plan: Handling and Experimental Workflow

1. Preparation and Weighing:

  • Before handling, ensure all required PPE is donned correctly.

  • Conduct all weighing and initial dilutions inside a chemical fume hood to minimize inhalation risk from the powdered solid.

  • Use appropriate tools (e.g., spatulas, weigh paper) to handle the solid. Avoid creating dust.

2. Dissolution:

  • If preparing a solution, add the solvent to the weighed solid slowly to avoid splashing.

  • Refer to product documentation for appropriate solvents. MedChemExpress provides protocols for creating solutions in DMSO, PEG300, Tween-80, and saline, or in corn oil.[5]

3. Experimental Use:

  • Keep containers sealed when not in use.

  • Clearly label all solutions with the chemical name, concentration, date, and your initials.

4. Spills:

  • In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

  • Clean the spill area with an appropriate solvent and then with soap and water.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

G Figure 1. General Workflow for Handling this compound A Preparation: Don PPE B Weighing: In Fume Hood A->B Proceed with Caution C Dissolution: Add Solvent to Solid B->C Transfer Weighed Solid D Experimental Use: Keep Containers Sealed C->D Use in Experiments E Disposal: Follow Institutional Guidelines D->E After Experiment Completion

Figure 1. General Workflow for Handling this compound

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

  • Unused Solid: Collect in a clearly labeled, sealed container for chemical waste.

  • Solutions: Dispose of as chemical waste in accordance with your institution's guidelines. Do not pour down the drain.

  • Contaminated PPE: Dispose of used gloves and other contaminated disposable materials in a designated chemical waste container.

Disclaimer: This information is provided as a guide and is not a substitute for a formal safety review and adherence to your institution's specific safety protocols. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on handling and disposing of chemical reagents.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.